molecular formula C7H5F3N2O4S B1307868 2-Nitro-4-(trifluoromethylsulfonyl)aniline CAS No. 400-23-7

2-Nitro-4-(trifluoromethylsulfonyl)aniline

Cat. No.: B1307868
CAS No.: 400-23-7
M. Wt: 270.19 g/mol
InChI Key: FKMFQWURIVAFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a useful research compound. Its molecular formula is C7H5F3N2O4S and its molecular weight is 270.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-nitro-4-(trifluoromethylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4S/c8-7(9,10)17(15,16)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMFQWURIVAFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403980
Record name 2-Nitro-4-(trifluoromethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-23-7
Record name 2-Nitro-4-(trifluoromethanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS 400-23-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative characterized by the presence of a nitro group and a trifluoromethylsulfonyl group on the aniline backbone. This technical guide provides a summary of its known physicochemical properties and discusses its potential applications, particularly in the context of medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide draws parallels from structurally related compounds to infer its potential reactivity and utility as a chemical intermediate.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference(s)
CAS Number 400-23-7[1][2][3][4][5]
Molecular Formula C₇H₅F₃N₂O₄S[1][2][3][4][5]
Molecular Weight 270.19 g/mol [2][3][5]
270.1858 g/mol [1]
270.18 g/mol [4]
Appearance Yellow crystalline solid[3]
Melting Point 129-130°C[2]
Boiling Point (Predicted) 395.0 ± 42.0 °C[2][3]
Density (Predicted) 1.670 ± 0.06 g/cm³[3]
pKa (Predicted) -5.30 ± 0.10[3]
Storage Temperature Room Temperature[6]

Spectroscopic Data

Synthesis and Purification

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A potential pathway could involve the nitration of a suitable precursor, such as 4-(trifluoromethylsulfonyl)aniline.

Below is a generalized workflow diagram for a potential synthesis. Note: This is a conceptual workflow and has not been experimentally validated.

Synthesis_Workflow cluster_synthesis Conceptual Synthesis Workflow Start 4-(Trifluoromethylsulfonyl)aniline Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Reactant Reaction Reaction Mixture Nitration->Reaction Quenching Quenching (e.g., Ice water) Reaction->Quenching Crude_Product Crude Product Isolation (Filtration) Quenching->Crude_Product

Caption: A conceptual workflow for the synthesis of this compound.

Purification

A validated purification protocol for this compound is not described in the available literature. General methods for the purification of nitroaniline compounds can be employed. These typically involve recrystallization from a suitable solvent or column chromatography.

The following diagram illustrates a general purification workflow that could be adapted for this compound.

Purification_Workflow cluster_purification General Purification Workflow Crude_Product Crude Product Method_Choice Select Method Crude_Product->Method_Choice Recrystallization Recrystallization - Solvent Screening - Dissolution & Crystallization - Filtration & Drying Method_Choice->Recrystallization Recrystallization Chromatography Column Chromatography - Stationary Phase Selection - Mobile Phase Optimization - Fraction Collection - Solvent Evaporation Method_Choice->Chromatography Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: A general workflow for the purification of a solid organic compound.

Applications in Drug Development

While there are no specific examples of this compound in drug development, the structural motifs present in this molecule are of significant interest in medicinal chemistry. The trifluoromethylsulfonyl group is a strong electron-withdrawing group, which can modulate the physicochemical properties of a molecule, such as its acidity, lipophilicity, and metabolic stability.[9] These properties are critical for the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The aniline moiety provides a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[9] For instance, aniline derivatives are key components in many kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).

The nitro group, while sometimes associated with toxicity, is a feature of several approved drugs and is known to be involved in a range of biological activities.[10][11] It can participate in redox cycling and may be reduced in hypoxic environments, a characteristic that has been exploited in the design of drugs targeting hypoxic tumors.

Given these characteristics, this compound represents a potentially valuable building block for the synthesis of novel bioactive compounds.

Biological Activity and Mechanism of Action

There is no specific information available in the scientific literature regarding the biological activity or mechanism of action of this compound. Any biological effects would need to be determined through experimental screening and mechanistic studies.

Safety and Handling

Detailed safety data for this compound is not available. However, based on the functional groups present, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Compounds containing nitro and trifluoromethyl groups can be toxic and may require special handling and disposal procedures.

Conclusion

This compound is a chemical compound with potential utility in organic synthesis and medicinal chemistry. Its combination of a reactive aniline group, an electron-withdrawing nitro group, and a trifluoromethylsulfonyl moiety makes it an interesting scaffold for the development of new chemical entities. However, a comprehensive understanding of its properties and potential applications is currently limited by the lack of detailed experimental data in the public domain. Further research is needed to fully characterize this compound and explore its potential in drug discovery and other areas of chemical science.

References

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. The presence of both a nitro group and a trifluoromethylsulfonyl group on the aniline scaffold suggests its utility as a versatile building block for the synthesis of complex, biologically active molecules. The trifluoromethylsulfonyl group, in particular, is a strong electron-withdrawing group that can significantly influence the physicochemical properties of a molecule, potentially enhancing its metabolic stability and receptor binding affinity.

Molecular Data and Physicochemical Properties

Quantitative data for this compound are summarized below. These properties are crucial for its application in synthetic chemistry, providing insights into its reactivity, solubility, and handling.

PropertyValueReference
Molecular Weight 270.19 g/mol [1][2]
Molecular Formula C₇H₅F₃N₂O₄S[2]
CAS Number 400-23-7[1][2]
Appearance Yellow Crystalline Solid[2]
Predicted Boiling Point 395.0 ± 42.0 °C[2]
Predicted Density 1.670 ± 0.06 g/cm³[2]
Predicted pKa -5.30 ± 0.10[2]

Experimental Protocols

Hypothetical Synthesis of this compound

The following is a hypothetical, two-step protocol for the synthesis of this compound, starting from 4-chloro-1-nitrobenzene. This proposed pathway involves a nucleophilic aromatic substitution to introduce the trifluoromethylsulfonyl group, followed by a reduction of a second nitro group to an amine.

Step 1: Synthesis of 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4-chloro-1,2-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagent: To this solution, add sodium trifluoromethanesulfinate (NaSO₂CF₃) (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene.

Step 2: Amination of 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene

  • Reaction Setup: In a sealed pressure vessel, place the purified 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene (1.0 eq) and a solution of ammonia in methanol (7N, 5-10 eq).

  • Reaction Conditions: Heat the vessel to 100-120 °C for 12-24 hours. The pressure will increase during the reaction.

  • Work-up: After cooling to room temperature, carefully vent the reaction vessel. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualized Workflows and Pathways

Hypothetical Synthesis Workflow

The following diagram illustrates the logical flow of the hypothetical synthesis protocol described above.

G cluster_0 Step 1: Introduction of Trifluoromethylsulfonyl Group cluster_1 Step 2: Amination start1 4-chloro-1,2-dinitrobenzene reaction1 Nucleophilic Aromatic Substitution (80-100 °C, 4-6h) start1->reaction1 reagent1 Sodium trifluoromethanesulfinate (NaSO2CF3) in DMF reagent1->reaction1 intermediate 4-chloro-2-nitro-1-(trifluoromethylsulfonyl)benzene reaction1->intermediate reaction2 Nucleophilic Aromatic Substitution (100-120 °C, 12-24h, in sealed vessel) intermediate->reaction2 reagent2 Ammonia in Methanol reagent2->reaction2 product This compound reaction2->product

Caption: Hypothetical two-step synthesis of this compound.

Role in a Drug Discovery Workflow

As a chemical intermediate, this compound would not typically be directly involved in cellular signaling pathways. Instead, it serves as a starting material for the synthesis of potential drug candidates. The following diagram illustrates its position in a typical drug discovery workflow.

G cluster_workflow Drug Discovery and Development Workflow start Identification of Biological Target intermediate Synthesis of Chemical Intermediate (e.g., this compound) start->intermediate Rational Design library_synthesis Combinatorial Synthesis of Compound Library intermediate->library_synthesis screening High-Throughput Screening (HTS) library_synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: Role of a chemical intermediate in a drug discovery pipeline.

Hypothetical Downstream Experimental Workflow: Suzuki Coupling

To illustrate its utility as a building block, the following workflow outlines a hypothetical Suzuki coupling reaction, a common method for forming carbon-carbon bonds in medicinal chemistry. In this example, the aniline could first be protected and then subjected to a reaction that modifies another part of the molecule, or the nitro group could be reduced and the resulting amine used in a subsequent coupling reaction. A more direct use, if a halide were present on the ring, would be a direct coupling. For this example, we assume a related bromo-analogue to illustrate the workflow.

G cluster_suzuki Hypothetical Suzuki Coupling Workflow start_material Bromo-analogue of This compound reaction Suzuki Coupling Reaction in Solvent (e.g., Toluene/Water) start_material->reaction boronic_acid Aryl Boronic Acid boronic_acid->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification final_product Coupled Product for Further Biological Evaluation purification->final_product

Caption: A hypothetical experimental workflow for a Suzuki coupling reaction.

References

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a nitro group, an amine, and a trifluoromethylsulfonyl group, suggests a range of potential applications stemming from the unique electronic and steric properties conferred by these functional groups. The electron-withdrawing nature of both the nitro and trifluoromethylsulfonyl groups significantly influences the reactivity of the aromatic ring and the basicity of the aniline nitrogen. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical structure, properties, and potential synthetic pathways. Due to the limited publicly available experimental data for this specific molecule, this guide also incorporates general principles regarding the roles of its constituent functional groups in drug design and chemical synthesis.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 1, a nitro group at position 2, and a trifluoromethylsulfonyl group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 400-23-7[1]
Molecular Formula C₇H₅F₃N₂O₄S[1]
Molecular Weight 270.19 g/mol [1]
Melting Point 129-130 °C[1]
Appearance Yellow crystalline solid[1]
Predicted Boiling Point 395.0 ± 42.0 °C[1]
Predicted Density 1.670 ± 0.06 g/cm³[1]
Predicted pKa -5.30 ± 0.10[1]

Note: Predicted values are based on computational models and may not reflect experimental results.

Spectroscopic Data

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in readily accessible literature. However, a logical synthetic approach can be inferred from general organic chemistry principles and known transformations. A plausible synthetic route would likely involve the nitration of a suitable precursor, such as 4-(trifluoromethylsulfonyl)aniline.

Logical Synthesis Workflow

G start 4-(Trifluoromethylsulfonyl)aniline nitration Nitration (e.g., HNO₃, H₂SO₄) start->nitration Reactant workup Aqueous Workup & Purification nitration->workup Crude Product product This compound workup->product Isolated Product

Caption: A logical workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical Protocol)

Warning: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethylsulfonyl)aniline in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Development

While specific biological activities or drug development programs involving this compound are not widely reported, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • Aniline Scaffold: Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals[5].

  • Nitro Group: The nitroaromatic group is a known pharmacophore in various drugs, contributing to their biological activity, which can include antimicrobial and anticancer effects[6].

  • Trifluoromethyl and Trifluoromethylsulfonyl Groups: The incorporation of fluorine-containing groups, such as trifluoromethyl (-CF₃) and trifluoromethylsulfonyl (-SO₂CF₃), is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets[7][8][9][10]. The trifluoromethylsulfonyl group is a strong electron-withdrawing group and a bioisostere for other functional groups.

Potential Signaling Pathway Interactions

Given the prevalence of aniline-based compounds as kinase inhibitors, it is plausible that derivatives of this compound could be investigated for their potential to modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways. However, without specific experimental data, any discussion of signaling pathway involvement remains speculative.

G cluster_0 Hypothetical Drug Action compound This compound Derivative target Protein Kinase (e.g., EGFR, BRAF) compound->target Inhibition pathway Downstream Signaling (e.g., MAPK/ERK) target->pathway Blocks Phosphorylation effect Cellular Effect (e.g., Apoptosis, Growth Inhibition) pathway->effect Leads to

Caption: Hypothetical interaction of a derivative with a protein kinase signaling pathway.

Conclusion

This compound is a chemical entity with potential for application in synthetic chemistry and as a building block in drug discovery. While detailed experimental data for this specific compound is scarce in the public literature, its structural features suggest that it could serve as a valuable intermediate. Further research is required to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its biological activity. The information provided in this guide serves as a foundational resource for researchers and professionals interested in this compound.

References

In-Depth Technical Guide: 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key chemical intermediate. It covers its fundamental properties, a detailed synthesis protocol, and its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

This compound is an aromatic compound characterized by the presence of an aniline group, a nitro group, and a trifluoromethylsulfonyl (triflyl) group. The electron-withdrawing nature of the nitro and triflyl groups significantly influences the chemical properties and reactivity of the aniline ring.

IUPAC Name

The accepted International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 400-23-7[1]
Molecular Formula C₇H₅F₃N₂O₄S[1]
Molecular Weight 270.19 g/mol [1]
Melting Point 129-130 °C[1]
Boiling Point 395.0 ± 42.0 °C (Predicted)[1]
EINECS Number 225-202-8[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the strategic introduction of the nitro group onto a substituted aniline precursor. The amino group's directing effect is managed through a protection-deprotection strategy to ensure the desired regioselectivity.

Synthetic Pathway Overview

The synthesis proceeds through a three-step pathway starting from 4-(Trifluoromethylsulfonyl)aniline. The amino group is first protected via acetylation. The protected intermediate then undergoes electrophilic aromatic substitution (nitration) ortho to the activating acetylamino group. Finally, the protecting group is removed through hydrolysis to yield the target compound.

Synthesis_Workflow Start 4-(Trifluoromethylsulfonyl)aniline Step1 Acetylation Start->Step1 Acetic Anhydride Intermediate1 N-(4-Trifluoromethylsulfonyl-phenyl)-acetamide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Nitrating Agent (e.g., HNO₃/H₂SO₄) Intermediate2 N-(2-Nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide Step2->Intermediate2 Step3 Hydrolysis (Deacetylation) Intermediate2->Step3 Acidic Conditions (e.g., HCl/H₂O) Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for aniline derivatives.

Step 1: Acetylation of 4-(Trifluoromethylsulfonyl)aniline

  • Objective: To protect the amino group of the starting material to control the regioselectivity of the subsequent nitration step.

  • Procedure:

    • Dissolve 4-(Trifluoromethylsulfonyl)aniline in a suitable solvent such as glacial acetic acid.

    • Add acetic anhydride to the solution, typically in a slight molar excess.

    • Heat the reaction mixture gently or stir at room temperature until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into cold water to precipitate the acetylated product, N-(4-trifluoromethylsulfonyl-phenyl)-acetamide.

    • Collect the solid product by filtration, wash with water, and dry.

Step 2: Nitration of N-(4-Trifluoromethylsulfonyl-phenyl)-acetamide

  • Objective: To introduce a nitro group at the ortho-position to the acetylamino group.

  • Procedure:

    • Carefully dissolve the dried N-(4-trifluoromethylsulfonyl-phenyl)-acetamide in concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the solution from the previous step, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the mixture to stir at a low temperature for a specified period.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide.

    • Filter the product, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(2-Nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide

  • Objective: To deprotect the amino group to yield the final product.

  • Procedure:

    • Suspend the N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide (e.g., 600 mg) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 5 mL).[1]

    • Heat the mixture to reflux for approximately 40 minutes.[1]

    • Cool the reaction mixture to room temperature.[1]

    • Collect the resulting precipitate, which is the final product, this compound, by filtration.[1]

    • Wash the product with water and dry. Further purification can be achieved by recrystallization if necessary.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and materials science. It serves as a valuable building block for the synthesis of more complex molecules.

Role of Key Functional Groups
  • Trifluoromethyl and Sulfonyl Groups: The trifluoromethyl group (-CF₃) and the related trifluoromethylsulfonyl group (-SO₂CF₃) are crucial in modern drug design.[2] They can enhance a molecule's lipophilicity, which may improve its ability to cross biological membranes, and can increase metabolic stability, potentially leading to a longer half-life for drug candidates.[1] The strong electron-withdrawing nature of these groups can also modulate the electronic properties of a molecule, influencing its binding affinity to biological targets.[1][3]

  • Nitroaromatic Compounds: The nitro group is a key component in numerous biologically active compounds with applications as antibacterial, antiviral, and anticancer agents.[4][5] Certain nitro-containing compounds, particularly nitroimidazoles, can function as hypoxia-activated prodrugs, making them valuable for targeting the low-oxygen environments found in solid tumors.[6]

  • Aniline Core: The aniline scaffold is a fundamental building block in organic synthesis, providing a versatile platform for creating a wide range of pharmaceuticals, agrochemicals, and dyes.[7][8]

Potential as a Synthetic Intermediate

Given its functional groups, this compound is a promising intermediate for creating novel compounds. The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amine, providing two distinct points for further chemical modification. This makes the compound a versatile precursor for generating libraries of new chemical entities for screening in drug discovery and materials science programs.[7][8]

Signaling Pathway Interactions (Hypothetical)

There is no direct evidence linking this compound to specific signaling pathways. However, based on related structures, some logical relationships and potential areas of investigation can be proposed. For instance, some nitro-containing compounds have been shown to modulate inflammatory pathways, such as those involving Toll-like receptors (TLRs).[9][10]

Logical_Relationship Molecule Nitroaromatic Scaffolds Pathway1 Inflammatory Pathways (e.g., TLR Signaling) Molecule->Pathway1 May Interact With Pathway2 Hypoxia-Inducible Pathways (e.g., HIF1A) Molecule->Pathway2 May Be Activated By Effect1 Modulation of NF-κB and IRF3 Pathway1->Effect1 Effect2 Bioreductive Activation Pathway2->Effect2

Caption: Potential biological interactions of related nitroaromatic scaffolds.

References

2-Nitro-4-(trifluoromethylsulfonyl)aniline physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

This technical guide provides a comprehensive overview of the known physical properties of this compound, CAS Number 400-23-7. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes workflow diagrams for clarity.

Core Physical Properties

This compound is a yellow crystalline solid.[1][2] Its core physical and chemical identifiers are summarized below. Many of its properties are predicted through computational models and are noted as such.

PropertyValueSource
IUPAC Name 2-nitro-4-(trifluoromethylsulfonyl)benzenamineN/A
CAS Number 400-23-7[1][2]
Molecular Formula C7H5F3N2O4S[1][2]
Molecular Weight 270.19 g/mol [1][2]
Appearance Yellow crystalline solid[1][2]
Melting Point 129-130 °C[1][2]
Boiling Point 395.0 ± 42.0 °C (Predicted)[1][2]
Density 1.670 ± 0.06 g/cm³ (Predicted)[1][2]
pKa -5.30 ± 0.10 (Predicted)[1][2]

Experimental Protocols

The following sections describe standard methodologies for determining the key physical properties listed above. While specific experimental reports for this compound are not detailed in the provided search results, these protocols represent common, validated techniques in chemical analysis.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. This powder is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or temperature probe.

  • Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow (0.5-1 °C).

MeltingPoint_Workflow A Sample Preparation: Finely powder the compound B Packing: Pack into capillary tube A->B C Apparatus Setup: Place in melting point apparatus B->C D Heating: Heat slowly (1-2 °C/min) C->D E Observation & Recording: Record temperature range from onset to clear point D->E

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given that the reported boiling point is a prediction, experimental determination may be subject to compound decomposition at high temperatures. A method suitable for small quantities, like the Siwoloboff method, would be appropriate.

Methodology:

  • Sample Preparation: A small amount (a few microliters) of the substance is placed in a small test tube (fusion tube).

  • Capillary Insertion: A standard melting point capillary tube is sealed at one end and placed, open end down, into the fusion tube.

  • Apparatus Setup: The assembly is attached to a thermometer and heated in an oil bath.

  • Heating and Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed.

  • Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube after the bubbling has ceased.

BoilingPoint_Workflow A Sample Preparation: Place sample in fusion tube B Capillary Insertion: Add inverted sealed capillary A->B C Heating: Heat assembly in oil bath until a steady stream of bubbles emerges B->C D Cooling & Observation: Remove heat and observe C->D E Recording: Record temperature when liquid re-enters the capillary D->E

Caption: Workflow for Boiling Point Determination.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer and a non-reacting liquid of known density in which the solid is insoluble.

Methodology:

  • Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured (m1).

  • Mass with Sample: A quantity of this compound is added to the pycnometer, and the combined mass is measured (m2).

  • Mass with Sample and Liquid: A liquid of known density (ρ_l), in which the sample is insoluble, is added to the pycnometer until it is full. The total mass is measured (m3).

  • Mass with Liquid Only: The pycnometer is emptied, cleaned, and filled with only the liquid. Its mass is measured (m4).

  • Calculation: The density of the solid (ρ_s) is calculated using the formula: ρ_s = [(m2 - m1) * ρ_l] / [(m4 - m1) - (m3 - m2)]

Density_Workflow calc_node calc_node A 1. Measure mass of empty pycnometer (m1) B 2. Add solid sample and measure mass (m2) A->B E Calculate Density (ρ_s) A->E C 3. Fill with non-solvent liquid of known density (ρ_l) and measure mass (m3) B->C B->E D 4. Measure mass of pycnometer filled only with liquid (m4) C->D C->E D->E pKa_Workflow A Prepare solutions of compound in varying acid concentrations B Measure UV-Vis absorbance spectrum for each solution A->B C Identify wavelengths with maximal absorbance change B->C D Plot Absorbance vs. Hammett Acidity Function (H₀) C->D E Determine pKa from the inflection point of the curve D->E

References

A Comprehensive Technical Guide to 2-Nitro-4-(trifluoromethylsulfonyl)aniline: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of 2-Nitro-4-(trifluoromethylsulfonyl)aniline. Additionally, it outlines a general experimental protocol for the determination of these properties and presents a logical workflow for its synthesis. This compound, with its nitro and trifluoromethylsulfonyl functional groups, is of interest to researchers in medicinal chemistry and materials science.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in various chemical syntheses. The available data for this compound are summarized in the table below.

PropertyValueSource
Melting Point129-130 °C[1][2]
Boiling Point395.0 ± 42.0 °C (Predicted)[1][2]

Experimental Protocols for Property Determination

While specific experimental details for the determination of the melting and boiling points of this compound are not extensively published, standard laboratory procedures are applicable.

1. Melting Point Determination (Capillary Method)

  • Apparatus: A melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes, and a sample of this compound.

  • Procedure:

    • A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is reported as 129-130 °C.[1][2]

2. Boiling Point Determination (Distillation Method - for predicted values)

The reported boiling point is a predicted value, likely determined through computational models based on the compound's structure. Experimental determination for high-boiling-point solids like this is less common and can be challenging due to potential decomposition at high temperatures. A common method for high-boiling liquids, which could be adapted if the compound melts without decomposition, is as follows:

  • Apparatus: A micro-distillation apparatus, a heating mantle, a thermometer, and a sample of the compound.

  • Procedure:

    • A small sample of the substance is placed in a distillation flask.

    • The apparatus is assembled, and the flask is gently heated.

    • The temperature is monitored, and the boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, with a steady condensation of the vapor on the thermometer bulb.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a synthetic pathway for this compound, providing a logical workflow for its preparation.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide process Reflux in Concentrated HCl and Water start->process Hydrolysis end This compound process->end Precipitation upon cooling

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a nitro group, a trifluoromethylsulfonyl group, and an aniline moiety, suggests a complex physicochemical profile that is critical for its application in synthetic chemistry and drug development.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. In the context of drug discovery and development, solubility is a critical determinant of a drug candidate's bioavailability, manufacturability, and overall therapeutic efficacy.[1][2][3] Early assessment of solubility can guide lead optimization, inform formulation strategies, and prevent costly late-stage failures.[4][5]

Following a comprehensive review of publicly available scientific literature and chemical databases, no specific quantitative solubility data for this compound in various solvents could be located. This guide, therefore, serves as a foundational resource by providing detailed, standardized experimental protocols for the systematic determination of its solubility. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data, which is essential for advancing research and development activities involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This information is aggregated from various chemical supplier databases.

PropertyValueReference
CAS Number 400-23-7[6]
Molecular Formula C₇H₅F₃N₂O₄S[6]
Molecular Weight 270.19 g/mol [6]
Appearance Yellow crystalline solid
Melting Point 129-130 °C
Boiling Point (Predicted) 395.0 ± 42.0 °C
Density (Predicted) 1.670 ± 0.06 g/cm³

Experimental Protocols for Solubility Determination

The absence of published data necessitates the experimental determination of the solubility of this compound. Two robust and widely accepted methods are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

The gravimetric method is a straightforward and reliable technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by solvent evaporation.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or orbital incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure the system reaches thermodynamic equilibrium. The equilibration time should be determined empirically by measuring the concentration at different time points until it remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation, it is crucial that the temperature of the pipette and receiving vessel is the same as the equilibration temperature.

    • Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container (e.g., a glass vial or evaporating dish). This step is critical to remove any microscopic solid particles.

  • Solvent Evaporation and Quantification:

    • Record the total weight of the container with the filtered solution.

    • Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

    • Once the solvent is fully evaporated, re-weigh the container with the solid residue.

    • Continue drying and weighing until a constant mass is achieved.

  • Calculation:

    • The solubility (S) can be calculated in g/L or mg/mL using the following formula:

      • S = (Mass of residue) / (Volume of supernatant taken)

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.

Experimental Protocol:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Aromatic amines typically exhibit strong absorbance in this region.[7][8]

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the intended concentration range (Beer-Lambert Law). Determine the equation of the line (y = mx + c).

  • Solubility Determination:

    • Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1 and 2).

    • After phase separation (step 3 of the gravimetric method), withdraw a small, precise volume of the clear, saturated supernatant.

    • Quantitatively dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • The solubility (S) of the original saturated solution is then calculated by multiplying the concentration of the diluted sample by the dilution factor:

      • S = (Concentration of diluted sample) × (Dilution Factor)

Data Presentation

Experimentally determined solubility data should be organized into a clear, tabular format for easy comparison across different solvents and temperatures.

SolventTemperature (°C)Solubility (mg/mL)Method Used
e.g., Methanol25[Experimental Value]Gravimetric
e.g., Acetonitrile25[Experimental Value]UV-Vis
e.g., Water25[Experimental Value]UV-Vis
e.g., Ethyl Acetate37[Experimental Value]Gravimetric
e.g., Toluene37[Experimental Value]Gravimetric

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the role of solubility data in the drug development pipeline.

G cluster_0 Experimental Workflow for Solubility Determination cluster_1 Quantification prep 1. Preparation Add excess compound to solvent equil 2. Equilibration Agitate at constant temperature (24-72h) prep->equil phase_sep 3. Phase Separation Settle and filter supernatant equil->phase_sep grav Gravimetric Method: Evaporate solvent and weigh residue phase_sep->grav Path A uv UV-Vis Method: Dilute and measure absorbance phase_sep->uv Path B calc 4. Calculation Determine solubility (e.g., mg/mL) grav->calc uv->calc

Caption: Workflow for the experimental determination of solubility.

G cluster_0 Role of Solubility Data in the Drug Development Pipeline discovery Early Discovery (HTS, Hit-to-Lead) lead_opt Lead Optimization (Structure-Solubility Relationship) discovery->lead_opt Guides compound selection preclinical Preclinical Development (Formulation, ADME/Tox) lead_opt->preclinical Informs candidate nomination clinical Clinical Trials (Dosage Form Design) preclinical->clinical Enables in vivo studies

References

2-Nitro-4-(trifluoromethylsulfonyl)aniline spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Analysis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of this compound, a key intermediate in pharmaceutical and materials science research. While empirical spectral data for this specific compound is not widely published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive guide for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the theoretical basis for the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's analytical profile for identification, purity assessment, and structural confirmation.

Introduction and Molecular Overview

This compound, with CAS Number 400-23-7, is a substituted aniline derivative featuring two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the amine, and a trifluoromethylsulfonyl group (-SO₂CF₃) para to the amine.[1] Its molecular formula is C₇H₅F₃N₂O₄S, and it has a molecular weight of 270.19 g/mol .[2] The strategic placement of these functional groups makes it a valuable, albeit complex, building block for synthesizing novel compounds with specific electronic and pharmacokinetic properties.

The interpretation of its spectral data is fundamentally governed by the electronic interplay of its substituents on the benzene ring.

  • Amino Group (-NH₂): A strong activating, ortho-, para-directing group due to resonance donation.

  • Nitro Group (-NO₂): A strong deactivating, meta-directing group due to both inductive and resonance withdrawal.

  • Trifluoromethylsulfonyl Group (-SO₂CF₃): One of the most powerful electron-withdrawing groups, deactivating the ring primarily through the inductive effect of the sulfonyl and trifluoromethyl moieties.

This electronic environment dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The strong electron-withdrawing nature of the -NO₂ and -SO₂CF₃ groups will shift these protons significantly downfield compared to unsubstituted aniline.

  • H-6: This proton is ortho to the electron-donating -NH₂ group and ortho to the electron-withdrawing -NO₂ group. The net effect will likely place it in the mid-range of the aromatic protons. It will appear as a doublet, coupled to H-5.

  • H-5: This proton is meta to both the -NH₂ and -NO₂ groups, but ortho to the powerful -SO₂CF₃ group. This proximity to the sulfonyl group will cause a significant downfield shift. It will appear as a doublet of doublets, coupled to H-6 and H-3.

  • H-3: This proton is ortho to the -NO₂ group and meta to the -SO₂CF₃ group. Its position ortho to the nitro group will result in the most significant downfield shift. It will appear as a doublet, coupled to H-5.

  • -NH₂ Protons: The two amine protons will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 8.2 - 8.5 d ~2-3 Hz
H-5 7.8 - 8.1 dd ~8-9 Hz, ~2-3 Hz
H-6 7.0 - 7.3 d ~8-9 Hz

| -NH₂ | 5.0 - 6.5 | br s | N/A |

Note: Predictions are based on analysis of similar structures like 2-nitroaniline and 4-(trifluoromethylsulfonyl)aniline and standard substituent effects.[3][4]

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbons directly attached to the electron-withdrawing groups (-NO₂ and -SO₂CF₃) will be significantly deshielded and shifted downfield.

  • C-4 (C-SO₂CF₃): Expected to be the most downfield of the protonated carbons due to the direct attachment of the potent -SO₂CF₃ group.

  • C-2 (C-NO₂): Also significantly downfield due to the attached nitro group.

  • C-1 (C-NH₂): While attached to nitrogen, the powerful withdrawing effects of the other substituents will shift it downfield relative to aniline itself.

  • C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (¹⁹F Coupling)
C-1 ~145-150 s
C-2 ~135-140 s
C-3 ~128-132 s
C-4 ~140-145 s
C-5 ~120-125 s
C-6 ~115-120 s

| -CF₃ | ~120-125 | q |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Weigh 10-20 mg of this compound into a clean, dry vial. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Filter the solution into a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • Data Processing: Apply a standard Fourier transformation with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum Analysis

The IR spectrum of this compound will be rich with characteristic absorption bands.

  • -NH₂ Group: Two distinct sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]

  • -NO₂ Group: Strong, characteristic bands for asymmetric and symmetric N-O stretching will appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • -SO₂CF₃ Group: This group will produce several strong, intense absorptions. The S=O asymmetric and symmetric stretching vibrations are typically found near 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.[3] The C-F bonds of the trifluoromethyl group will also give rise to very strong absorptions, typically in the 1100-1300 cm⁻¹ range.

  • Aromatic Ring: C-H stretching vibrations will be observed just above 3000 cm⁻¹, and C=C stretching (ring breathing) modes will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3450 - 3500 Medium, Sharp N-H Asymmetric Stretch
3350 - 3400 Medium, Sharp N-H Symmetric Stretch
> 3000 Medium-Weak Aromatic C-H Stretch
1500 - 1550 Strong Asymmetric N-O Stretch (-NO₂)
1400 - 1600 Medium-Strong Aromatic C=C Stretch
1350 - 1400 Strong Asymmetric S=O Stretch (-SO₂)
1300 - 1350 Strong Symmetric N-O Stretch (-NO₂)
1150 - 1200 Strong Symmetric S=O Stretch (-SO₂)

| 1100 - 1300 | Very Strong | C-F Stretch (-CF₃) |

Experimental Protocol for IR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

    • Scan Range: 4000 - 650 cm⁻¹.

    • Number of Scans: 16-32 scans co-added.

    • Resolution: 4 cm⁻¹.

  • Data Processing: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted Mass Spectrum Analysis

For this compound (MW = 270.19), the molecular ion peak (M⁺) is expected to be observed at m/z ≈ 270. The molecule is expected to fragment in a predictable manner under electron ionization (EI).

The primary fragmentation pathway will likely involve the cleavage of the relatively weak C-S and S-C bonds of the trifluoromethylsulfonyl group, which is a good leaving group.

M [M]⁺˙ m/z = 270 F1 [M - SO₂CF₃]⁺ m/z = 137 M->F1 - SO₂CF₃ (133 u) F2 [M - CF₃]⁺ m/z = 201 M->F2 - CF₃ (69 u) F3 [M - NO₂]⁺ m/z = 224 M->F3 - NO₂ (46 u)

Caption: Predicted major fragmentation pathways in EI-MS.

  • Molecular Ion (M⁺): m/z = 270. This peak confirms the molecular weight of the compound.

  • Loss of SO₂CF₃: A major fragmentation would be the loss of the trifluoromethylsulfonyl radical (•SO₂CF₃, 133 u), leading to a prominent fragment ion at m/z = 137, corresponding to the 2-nitroanilinium cation.

  • Loss of NO₂: Loss of a nitro radical (•NO₂, 46 u) would result in a fragment at m/z = 224.

  • Loss of CF₃: Cleavage of the S-CF₃ bond could lead to the loss of a trifluoromethyl radical (•CF₃, 69 u), yielding a fragment at m/z = 201.

Table 4: Predicted Major Mass Fragments (EI-MS)

m/z Value Proposed Identity
270 [M]⁺˙ (Molecular Ion)
224 [M - NO₂]⁺
201 [M - CF₃]⁺

| 137 | [M - SO₂CF₃]⁺ |

Experimental Protocol for MS Data Acquisition
  • Technique: Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) can be introduced via direct infusion or through a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Instrument Parameters:

    • Ionization Energy: 70 eV (standard for EI).

    • Mass Range: 50 - 500 amu.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the fragmentation pattern aligns with the proposed structure.

Conclusion

This guide provides a detailed, predictive framework for the spectral analysis of this compound. The ¹H NMR spectrum is expected to feature three distinct, downfield-shifted aromatic protons. The IR spectrum will be characterized by strong absorptions from the N-H, N-O, S=O, and C-F bonds. Finally, the mass spectrum should show a clear molecular ion at m/z 270 and predictable fragmentation patterns involving the loss of the nitro and trifluoromethylsulfonyl groups. By combining these predicted data with the outlined experimental protocols, researchers can confidently identify and characterize this important chemical intermediate.

References

The Synthetic Utility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitro-4-(trifluoromethylsulfonyl)aniline is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the potent electron-withdrawing nitro and trifluoromethylsulfonyl groups, render it a valuable building block for the synthesis of complex heterocyclic structures and other advanced intermediates. This technical guide elucidates the core mechanism of action of this aniline derivative in synthesis, focusing on its application as a precursor to benzimidazole scaffolds, a privileged structural motif in drug discovery.

Core Reactivity and Mechanism of Action

The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups: the aniline amine (-NH₂) and the ortho-positioned nitro group (-NO₂). The trifluoromethylsulfonyl group (-SO₂CF₃) acts as a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring and the other substituents.

The most prominent synthetic application of this molecule is in the construction of substituted benzimidazoles. This transformation proceeds via a one-pot reductive cyclocondensation pathway. The general mechanism involves two main stages:

  • In-situ Reduction of the Nitro Group: The nitro group, positioned ortho to the amine, is selectively reduced to a primary amine. This reduction is typically achieved using mild reducing agents such as sodium dithionite (Na₂S₂O₄) or zinc powder in the presence of an acid or bisulfite.[1] This step is crucial as it generates the highly reactive intermediate, 4-(trifluoromethylsulfonyl)benzene-1,2-diamine , in the reaction mixture.

  • Condensation and Cyclization: The newly formed ortho-diamine intermediate immediately reacts with an aldehyde. The initial reaction is the formation of a Schiff base between one of the amino groups and the aldehyde carbonyl. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. Subsequent dehydration and aromatization lead to the formation of the stable benzimidazole ring system.

This one-pot procedure is highly efficient, as it avoids the isolation of the often-unstable ortho-diamine intermediate.[1][2]

Key Synthetic Application: Benzimidazole Formation

The synthesis of 2-substituted-5-(trifluoromethylsulfonyl)-1H-benzimidazoles from this compound is a robust and versatile reaction. By varying the aldehyde reactant, a diverse library of benzimidazole derivatives can be generated, which is of particular interest for structure-activity relationship (SAR) studies in drug development.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a 2-aryl-5-(trifluoromethylsulfonyl)-1H-benzimidazole, adapted from established procedures for similar 2-nitroanilines.[1][2]

One-Pot Reductive Cyclocondensation Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Addition of Aldehyde: To this suspension, add the desired aromatic aldehyde (1.1 eq.).

  • Reduction and Cyclization: Heat the mixture to reflux (approximately 80-90 °C). Once refluxing, add sodium dithionite (Na₂S₂O₄) (4.0 eq.) portion-wise over a period of 30 minutes. The reaction mixture will typically change color as the reduction and cyclization proceed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is generally complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Wash the crude solid with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-5-(trifluoromethylsulfonyl)-1H-benzimidazole.

Data Presentation

The following table summarizes the typical reactants and conditions for the synthesis of benzimidazoles from this compound.

Parameter Value / Condition Purpose / Comment
Starting Material This compoundPrecursor containing the ortho-nitro-amino functionality.
Reagent Aromatic or Aliphatic AldehydeProvides the C2-substituent of the benzimidazole ring.
Reducing Agent Sodium Dithionite (Na₂S₂O₄) or Zn/NaHSO₃Reduces the nitro group to an amine in situ.[1]
Solvent System Ethanol / WaterA common, effective, and relatively green solvent system.
Temperature Reflux (80-100 °C)Provides the necessary activation energy for the reaction.[1]
Reaction Time 4 - 8 hoursTypical duration, should be monitored by TLC.
Stoichiometry Aniline:Aldehyde:Reducer (approx. 1:1.1:4)Excess aldehyde and reducer ensure complete conversion.

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the mechanistic steps involved in the reductive cyclocondensation to form a benzimidazole derivative.

G cluster_reduction Step 1: In-situ Reduction cluster_condensation Step 2: Condensation & Cyclization A This compound B 4-(Trifluoromethylsulfonyl) benzene-1,2-diamine (in-situ intermediate) A->B  [H] (e.g., Na₂S₂O₄) D Schiff Base Intermediate B->D + C Aromatic Aldehyde C->D E Dihydrobenzimidazole D->E Intramolecular Cyclization F 2-Aryl-5-(trifluoromethylsulfonyl) -1H-benzimidazole E->F  - H₂O (Aromatization)

Mechanism of Benzimidazole Synthesis.
Experimental Workflow

The diagram below outlines the logical flow of the experimental procedure for synthesizing benzimidazole derivatives from this compound.

G start Start: Reagents reagents 1. Add 2-Nitro-4-(...)-aniline, aldehyde, and EtOH/H₂O to flask. start->reagents heat 2. Heat mixture to reflux. reagents->heat add_reducer 3. Add Na₂S₂O₄ portion-wise. heat->add_reducer monitor 4. Monitor reaction by TLC. add_reducer->monitor workup 5. Cool, precipitate, and filter. monitor->workup purify 6. Recrystallize crude product. workup->purify end End: Pure Product purify->end

Experimental Workflow Diagram.

Other Potential Synthetic Transformations

While the formation of benzimidazoles is a key application, the functional groups on this compound allow for other potential transformations, characteristic of substituted anilines.

  • N-Acylation/N-Alkylation: The primary amino group is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides, or alkylation with alkyl halides. These reactions would serve to protect the amine or to introduce further structural diversity.

  • Diazotization and Sandmeyer Reactions: The aniline functionality can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. This highly reactive intermediate can then undergo a variety of Sandmeyer or related reactions to replace the amino group with halides (-Cl, -Br, -I), a cyano group (-CN), or a hydroxyl group (-OH). This would provide a pathway to compounds where the nitrogen is replaced, further expanding the synthetic possibilities.

Conclusion

This compound serves as a potent and versatile building block in organic synthesis. Its primary mechanism of action involves the strategic reduction of its nitro group to generate a reactive ortho-diamine, which can be trapped in situ by electrophiles like aldehydes to efficiently construct complex heterocyclic systems such as benzimidazoles. This one-pot reductive cyclocondensation is a powerful tool for generating molecular diversity, making this aniline derivative a valuable precursor for the development of new pharmaceutical agents and functional materials. Further exploration of its reactivity, particularly in diazotization and N-functionalization reactions, holds promise for expanding its synthetic applications.

References

The Trifluoromethylsulfonyl Group: A Technical Guide to Its Potent Electron-Withdrawing Effects in Chemical and Pharmaceutical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylsulfonyl (CF₃SO₂- or triflyl) group stands as one of the most powerful electron-withdrawing substituents in modern chemistry. Its profound impact on the electronic properties of molecules makes it a critical functional group in materials science, catalysis, and particularly in pharmaceutical development. By dramatically increasing the acidity of adjacent functional groups, modulating reaction pathways, and altering physicochemical properties, the triflyl group offers a unique tool for molecular design. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the trifluoromethylsulfonyl group, supported by quantitative data, detailed experimental protocols, and visualizations of its role in chemical reactivity and drug action.

Quantitative Assessment of Electron-Withdrawing Strength

The electron-withdrawing nature of the trifluoromethylsulfonyl group is best quantified by its influence on the acidity of parent molecules (pKa) and through established linear free-energy relationship parameters, such as Hammett constants.

Impact on Acidity (pKa)

The most striking illustration of the -SO₂CF₃ group's power is its ability to create superacids. Trifluoromethanesulfonic acid (triflic acid, TfOH) is one of the strongest known organic acids, with a pKa of approximately -14, making it significantly more acidic than sulfuric acid.[1] This immense acidifying effect is attributed to the strong inductive withdrawal of electron density by the trifluoromethyl group, which stabilizes the resulting triflate anion.

This acidifying effect extends to other classes of compounds, including phenols and anilines. The presence of the -SO₂CF₃ group can lower the pKa of a phenol by several units compared to the unsubstituted parent molecule, a direct consequence of the stabilization of the corresponding phenoxide ion.

CompoundStructurepKa
PhenolC₆H₅OH~9.9
4-(Trifluoromethylsulfonyl)phenol4-(CF₃SO₂)C₆H₄OH6.48 (Predicted)[1]
AnilineC₆H₅NH₂~4.6 (pKa of conjugate acid)
4-(Trifluoromethylsulfonyl)aniline4-(CF₃SO₂)C₆H₄NH₂-0.01 (Predicted, pKa of conjugate acid)
TrifluoromethanesulfonamideCF₃SO₂NH₂6.33

Table 1: Comparison of pKa values for unsubstituted and trifluoromethylsulfonyl-substituted compounds.

Hammett and Taft Parameters

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic influence of substituents on a benzene ring. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. The trifluoromethylsulfonyl group possesses some of the most positive σ values, indicating its exceptional strength as an electron-withdrawing group through both inductive and resonance effects.

Unfortunately, the Taft parameters (σ* for polar effects and Eₛ for steric effects) for the trifluoromethylsulfonyl group are not well-documented in the literature. Therefore, the Hammett constants remain the primary descriptor for its electronic character in aromatic systems.

SubstituentHammett Constant (σ_meta_)Hammett Constant (σ_para_)
-SO₂CF₃ 0.83 0.96
-NO₂0.710.78
-CN0.560.66
-SO₂CH₃0.600.72
-CF₃0.430.54
-Cl0.370.23
-H0.000.00
-CH₃-0.07-0.17

Table 2: Hammett Substituent Constants (σ) for the trifluoromethylsulfonyl group compared to other common substituents.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the pKa of an acidic compound, such as a trifluoromethylsulfonyl-substituted phenol.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 250 mL beaker

  • 50 mL burette

  • 0.1 M Sodium Hydroxide (NaOH) solution (standardized)

  • 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)

  • The compound of interest (e.g., 4-(trifluoromethylsulfonyl)phenol)

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[2][3]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water (or a suitable co-solvent if solubility is low) to achieve a final concentration of approximately 1 mM in a 20 mL volume.[2][3]

  • Ionic Strength Adjustment: Add the 0.15 M KCl solution to the sample to maintain a constant ionic strength throughout the titration.[2][3]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[2][3]

  • Initial Acidification: If titrating an acid, use the 0.1 M HCl to adjust the initial pH of the solution to approximately 1.8-2.0.[2][3]

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.[2][3]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift of less than 0.01 pH units per minute).[2] Continue until the pH reaches approximately 12.0.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.[4]

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[2][3]

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare 1mM Sample Calibrate->Prepare Adjust Adjust Ionic Strength Prepare->Adjust Purge Purge with N2 Adjust->Purge Acidify Acidify to pH ~2 Purge->Acidify Titrate Titrate with 0.1M NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot FindEP Find Equivalence Point Plot->FindEP Calc_pKa pKa = pH at 1/2 Equivalence Point FindEP->Calc_pKa

Workflow for pKa determination by potentiometric titration.

Impact on Chemical Reactivity

The potent, inductively-driven electron withdrawal of the -SO₂CF₃ group profoundly alters the reactivity of molecules to which it is attached.

Acidity Enhancement

As detailed in Section 1.1, the primary effect is a dramatic increase in the acidity of protons on adjacent atoms. This is due to the powerful stabilization of the resulting conjugate base. The negative charge of the anion is delocalized and effectively "pulled" towards the highly electronegative fluorine atoms through the sulfonyl bridge.

acidity_effect cluster_phenol Phenol (pKa ~9.9) cluster_triflyl_phenol 4-(Trifluoromethylsulfonyl)phenol (pKa ~6.5) p1 Phenol p2 Phenoxide (Less Stable) p1->p2 -H+ stabilization Strong inductive effect of -SO2CF3 stabilizes the negative charge on the phenoxide oxygen, facilitating deprotonation. p2->stabilization tp1 SO2CF3-Phenol tp2 SO2CF3-Phenoxide (Highly Stabilized) tp1->tp2 -H+ tp2->stabilization

Stabilization of phenoxide by the -SO₂CF₃ group.
Influence on Aromatic Substitution

On an aromatic ring, the -SO₂CF₃ group acts as a powerful deactivating group for electrophilic aromatic substitution (EAS) and a strong activating group for nucleophilic aromatic substitution (NAS).

  • Electrophilic Aromatic Substitution (EAS): By withdrawing electron density, the group makes the aromatic ring electron-poor and thus less susceptible to attack by electrophiles. It is a strong meta-director.

  • Nucleophilic Aromatic Substitution (NAS): The group strongly activates the ring for attack by nucleophiles, particularly at the ortho and para positions. It stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction.

nas_reaction cluster_stabilization Stabilization Reactants Ar-SO2CF3 + Nu- TransitionState Meisenheimer Complex (Anionic Intermediate) Reactants->TransitionState Nucleophilic Attack Products Ar-Nu + SO2CF3- (as leaving group*) TransitionState->Products Leaving Group Departure Stabilizer The -SO2CF3 group stabilizes the negative charge of the intermediate through strong inductive withdrawal, accelerating the reaction. TransitionState->Stabilizer Note *Note: More commonly, the -SO2CF3 group activates the ring for displacement of another leaving group, like a halide.

Activation of Nucleophilic Aromatic Substitution.

Applications in Drug Development

The unique properties imparted by the trifluoromethyl and related sulfonyl groups are highly valuable in medicinal chemistry. These groups can enhance metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets. While drugs containing the trifluoromethyl (-CF₃) group are common, those with the full trifluoromethylsulfonyl (-SO₂CF₃) or "triflone" moiety are less so, but serve as important examples of rational drug design.

Case Study: Tipranavir

Tipranavir is a non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[3][5] While it doesn't feature a simple aryl-SO₂CF₃ group, its structure includes a sulfonamide linked to a pyridine ring bearing a trifluoromethyl group. This combination creates a potent electron-withdrawing environment that is crucial for its mechanism of action.

Mechanism of Action: Tipranavir binds to the active site of the HIV-1 protease enzyme.[3][5] This enzyme is critical for the viral life cycle, as it cleaves large viral polyproteins into smaller, functional proteins necessary for assembling new, infectious virions. By inhibiting this enzyme, Tipranavir prevents viral maturation. The drug's unique structure, including its sulfonamide and trifluoromethyl components, allows it to form a robust network of interactions within the protease active site, making it effective even against viral strains that have developed resistance to other protease inhibitors.[6][7]

tipranavir_moa cluster_hiv_cycle HIV Life Cycle Polyprotein Viral Gag-Pol Polyprotein Protease HIV Protease Polyprotein->Protease Cleavage Site Proteins Functional Viral Proteins Protease->Proteins Cleavage Action Block INHIBITION Virion Mature, Infectious Virion Proteins->Virion Assembly Immature Immature, Non-infectious Virion Proteins->Immature Failed Assembly Tipranavir Tipranavir Inhibition Binding to Active Site Tipranavir->Inhibition Inhibition->Protease Block->Proteins

Mechanism of Action of the HIV Protease Inhibitor Tipranavir.

Conclusion

The trifluoromethylsulfonyl group is a substituent of exceptional electron-withdrawing strength, a property that has been leveraged to great effect across the chemical sciences. Its ability to drastically increase acidity, control reaction pathways, and fine-tune molecular properties ensures its continued importance. For researchers in drug development, understanding the quantitative effects and reactivity patterns associated with this group is essential for the rational design of next-generation therapeutics with enhanced potency, stability, and efficacy. The principles outlined in this guide provide a foundational understanding for harnessing the power of this unique functional group.

References

Reactivity of the Nitro Group in 2-Nitro-4-(trifluoromethylsulfonyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS No. 400-23-7). This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, stemming from the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethylsulfonyl group (-SO₂CF₃). This document outlines the principal reactions involving the nitro group, namely its reduction to an amino group and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). Owing to the limited availability of published experimental data for this specific molecule, this guide combines established principles of organic chemistry with data from closely related analogues to provide a predictive framework for its reactivity. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to assist researchers in the effective utilization of this versatile chemical intermediate.

Introduction: Molecular Profile and Electronic Characteristics

This compound is an aromatic compound characterized by a benzene ring substituted with an amino group, a nitro group, and a trifluoromethylsulfonyl group. The defining feature of this molecule is the profound electron deficiency of the aromatic ring. Both the nitro group and the trifluoromethylsulfonyl group are exceptionally strong electron-withdrawing groups, acting through both inductive and resonance effects. This electron deficiency dictates the primary modes of reactivity:

  • Reactivity of the Nitro Group: The nitro group is a primary site for chemical transformation, most notably reduction to form the corresponding diamine.

  • Reactivity of the Aromatic Ring: The strong activation provided by the -NO₂ and -SO₂CF₃ groups renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).

The amino group, while typically an activating group, has its electron-donating capacity significantly diminished by the powerful withdrawing groups on the same ring.

Reduction of the Nitro Group

The most common and synthetically useful reaction involving the nitro group in this molecule is its reduction to an amine, yielding 4-(trifluoromethylsulfonyl)benzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in drug discovery.

The primary challenge in the reduction of the nitro group in this compound is achieving chemoselectivity, ensuring that the trifluoromethylsulfonyl group remains intact. The -SO₂CF₃ group is generally stable under many reducing conditions, but harsh reagents could potentially lead to its cleavage.

Recommended Reduction Methodologies

Several methods are suitable for the selective reduction of an aromatic nitro group in the presence of a sulfone or related groups. The choice of reagent often depends on the desired scale, functional group tolerance, and laboratory safety considerations.

Table 1: Comparison of Selective Reduction Methods for Aromatic Nitro Groups

MethodReagent(s)Typical Solvent(s)Temperature (°C)Typical Yield (%) (on analogous substrates)Notes
Catalytic HydrogenationH₂ (gas), 10% Pd/C or Sulfided Pt/CMethanol, Ethanol25 - 50>90Highly efficient and clean. Sulfided catalysts can prevent dehalogenation if other halogens are present.[1][2]
Transfer HydrogenationAmmonium formate, 10% Pd/CMethanol, Ethanol25 - 8085 - 95Avoids the need for high-pressure hydrogen gas; generally safe and effective.[2]
Metal-Acid ReductionIron (Fe) powder, NH₄Cl or Acetic AcidEthanol/Water70 - 10080 - 95A classic, robust, and cost-effective method with good selectivity for the nitro group.[3]
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanol, Ethyl Acetate50 - 7885 - 95Mild conditions and highly selective; effective for substrates with other reducible groups like carbonyls.[3]
Metal-Free ReductionElemental Sulfur (S), mild base (e.g., Na₂S)Water, Alcohols25 - 8070 - 90Avoids transition metal contaminants and can be highly chemoselective.[4]
Detailed Experimental Protocols

This protocol is recommended for its high yield, mild conditions, and operational simplicity.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Reagent Addition: To this solution, add ammonium formate (HCOONH₄) (3-5 eq).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). The addition may cause bubbling as hydrogen is generated in situ.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol or ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.

  • Purification: The crude 4-(trifluoromethylsulfonyl)benzene-1,2-diamine can be purified by column chromatography on silica gel or by recrystallization.

G cluster_workflow Workflow: Catalytic Transfer Hydrogenation start Dissolve Substrate in MeOH add_reagents Add Ammonium Formate start->add_reagents add_catalyst Add 10% Pd/C add_reagents->add_catalyst react Stir at RT or Reflux Monitor by TLC/LC-MS add_catalyst->react workup Filter through Celite® react->workup isolate Concentrate & Extract workup->isolate purify Purify Product isolate->purify

Caption: Experimental workflow for catalytic transfer hydrogenation.

Role in Nucleophilic Aromatic Substitution (SNAr)

The this compound skeleton is highly activated for nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing power of the nitro and trifluoromethylsulfonyl groups creates significant partial positive charge on the carbon atoms of the aromatic ring, making them susceptible to attack by nucleophiles.

Mechanistic Considerations

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored. For a reaction to occur, a suitable leaving group must be present on the ring (e.g., a halide).

G cluster_pathway General SNAr Pathway Reactant Activated Aryl Halide (e.g., Ar-F) Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate + Nu⁻ (rate-determining step) Nucleophile Nucleophile (Nu⁻) Product Substituted Product (Ar-Nu) Intermediate->Product - F⁻ (fast) LeavingGroup Leaving Group (F⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Predicted Reactivity

In the parent molecule, this compound, there are no conventional leaving groups like halogens. However, in derivatives where a leaving group is present, the nitro and trifluoromethylsulfonyl groups will dictate the position of nucleophilic attack.

  • Activating Effect: Both groups strongly activate the ortho and para positions relative to themselves.

  • Substitution of the Nitro Group: While less common than halide displacement, the nitro group itself can sometimes act as a leaving group in SNAr reactions, particularly on highly electron-deficient rings. However, this typically requires harsh conditions and strong nucleophiles.

A study on the closely related 2-nitro-4-trifluoromethylsulfonylanisole demonstrated competitive nucleophilic attack, highlighting the high degree of activation in this system. This suggests that if a derivative of this compound were synthesized with a leaving group (e.g., a fluorine or chlorine atom), it would be exceptionally reactive towards nucleophiles.

Conclusion

This compound is a highly functionalized molecule with distinct and predictable reactivity centered on its nitro group and the electron-deficient aromatic ring. The primary and most synthetically valuable transformation is the selective reduction of the nitro group to an amine, which can be achieved with high efficiency using various established methods, particularly catalytic transfer hydrogenation. Furthermore, the strong electron-withdrawing nature of both the nitro and trifluoromethylsulfonyl substituents renders the aromatic core an excellent platform for designing novel compounds via nucleophilic aromatic substitution on its derivatives. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the chemical potential of this versatile compound in drug development and materials science.

References

Stability and Storage of 2-Nitro-4-(trifluoromethylsulfonyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Nitro-4-(trifluoromethylsulfonyl)aniline. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, international regulatory guidelines, and scientific literature on structurally related molecules to provide a robust framework for its handling and storage. The information herein is intended to support research and development activities by ensuring the integrity and reliability of this compound in experimental settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's stability profile.

PropertyValueReference
CAS Number 400-23-7[1]
Molecular Formula C₇H₅F₃N₂O₄S[1]
Molecular Weight 270.19 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 129-130 °C[1]
Boiling Point 395.0 ± 42.0 °C (Predicted)[1]
pKa -5.30 ± 0.10 (Predicted)[1]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the chemical integrity of this compound. Based on available safety data sheets, the following conditions are recommended.

ConditionRecommendationRationale
Temperature Store at room temperature.Prevents potential thermal degradation.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[2]The compound is moisture-sensitive; exposure to humidity may lead to hydrolysis.[2]
Light Protect from light.Aromatic nitro compounds can be susceptible to photodegradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.These can promote chemical degradation of the aniline and nitro functional groups.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, inferences can be drawn from the known reactivity of its functional groups (nitro, aniline, and trifluoromethylsulfonyl). Forced degradation studies on structurally similar compounds suggest the following potential degradation routes.

A hypothetical degradation pathway is illustrated in the diagram below. The primary degradation routes are likely to involve reduction of the nitro group and hydrolysis of the sulfonyl group or the aniline moiety.

Degradation Pathway This compound This compound Reduced_Nitro_Compound 2-Amino-4-(trifluoromethylsulfonyl)aniline This compound->Reduced_Nitro_Compound Reduction (e.g., metals, reducing agents) Hydrolyzed_Sulfonyl_Compound 2-Nitro-4-aminosulfonylaniline This compound->Hydrolyzed_Sulfonyl_Compound Hydrolysis (acidic/basic) Further_Degradation_Products Further Degradation Products Reduced_Nitro_Compound->Further_Degradation_Products Oxidation/Decomposition Hydrolyzed_Sulfonyl_Compound->Further_Degradation_Products Decomposition

Caption: Hypothetical degradation pathway of this compound.

Biological Context and Relevance for Drug Discovery

While there is no direct evidence of this compound in specific signaling pathways, its structural motifs are of significant interest in drug discovery. The nitroaromatic group can be a key pharmacophore in various biologically active compounds, including some with antibacterial and anticancer properties.[3][4] The trifluoromethylsulfonyl group is often incorporated into drug candidates to enhance metabolic stability and cell permeability.

Derivatives of nitroanilines have been investigated for their potential as:

  • Anticancer agents: The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.[3]

  • Antimicrobial agents: Nitroaromatic compounds have been developed as antibiotics.[5]

The this compound scaffold, therefore, represents a valuable starting point for the synthesis of novel therapeutic agents.

Experimental Protocol: Forced Degradation Study

To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study is recommended. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reaction vessels (e.g., glass vials with inert caps)

  • Calibrated oven

  • Photostability chamber

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 N HCl.

      • Keep the solutions at 60°C for 24 hours.

      • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 N NaOH.

      • Keep the solutions at 60°C for 24 hours.

      • At appropriate time points, withdraw aliquots, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

      • Keep the solutions at room temperature for 24 hours.

      • At appropriate time points, withdraw aliquots and dilute with mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

      • At appropriate time points, withdraw samples, dissolve in the initial solvent, and analyze by HPLC.

    • Photolytic Degradation:

      • Expose a solid sample and a solution of the compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

      • A control sample should be protected from light.

      • At the end of the exposure period, analyze the samples by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Peak purity analysis using a DAD is recommended to ensure that the parent peak is free from co-eluting degradants.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

The logical workflow for a forced degradation study is depicted in the following diagram.

Forced Degradation Workflow cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (HCl) Analysis Analyze Stressed Samples Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (NaOH) Base_Hydrolysis->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photolytic Photolytic (Light) Photolytic->Analysis API_Sample This compound Sample API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic Analytical_Method_Development Develop Stability-Indicating Analytical Method (e.g., HPLC) Analytical_Method_Development->Analysis Data_Evaluation Evaluate Data (Degradation %, Impurity Profile) Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report

Caption: Workflow for a forced degradation study.

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling precautions for 2-Nitro-4-(trifluoromethylsulfonyl)aniline, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, emergency procedures, and available experimental protocols associated with this compound.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is classified with significant acute toxicity.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace risks should be conducted to determine the appropriate PPE.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves that have been inspected prior to use.[2][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Body Protection A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
General Handling and Hygiene
  • Handling: Work under a chemical fume hood.[4] Do not breathe mist, vapors, or spray.[4] Avoid contact with skin, eyes, and clothing.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2][4]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] Contaminated work clothing should not be allowed out of the workplace.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from heat, sparks, and flame.[2][4]

  • Store locked up or in an area accessible only to qualified or authorized persons.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of accidental exposure or spillage.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1][2]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor. Take off immediately all contaminated clothing and wash it before reuse.[1][4]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][4]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

Experimental Protocols

The following are summaries of cited experimental procedures for the synthesis of this compound. These are not exhaustive and should be supplemented with a thorough literature review and risk assessment before any laboratory work is undertaken.

Synthesis via Hydrolysis
  • Reaction: N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide is refluxed in a mixture of concentrated hydrochloric acid and water.[1]

  • Procedure: 600 mg of N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide is refluxed for 40 minutes in 15 mL of concentrated HCl and 5 mL of water. The mixture is then cooled to room temperature, and the resulting precipitate is collected to obtain 2-nitro-4-trifluoromethylsulfonyl-phenylamine.[1]

Synthesis via Ammonolysis
  • Reaction: This process involves the reaction of 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia at elevated temperatures and pressures, potentially with a copper catalyst.[2]

  • Procedure: In a 5-liter stainless steel autoclave, 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride and 1250 g of mother liquor from a previous batch (containing 11.8 mol of ammonia) are introduced. After closing the apparatus, an additional 190 g (11.2 mol) of ammonia are added from a pressure vessel. The reaction mixture is heated to 115°C and maintained at this temperature for 6 hours, resulting in a pressure of 11 bar. After cooling to room temperature, the pressure is released. The crystalline product suspension is filtered, washed twice with 300 ml of water, and dried. This process yields 575 g of 2-Nitro-4-trifluoromethyl-aniline (98% of theory).[2]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Receiving and Storage B Pre-Handling Checks A->B Verify chemical identity and integrity C Donning Personal Protective Equipment (PPE) B->C Ensure availability and proper fit of PPE D Handling and Experimentation C->D Work in a designated area (fume hood) E Spill or Exposure Event D->E Accidental Release F Decontamination and Waste Disposal D->F After experiment completion E->F Contain and clean up spill H Emergency First Aid E->H Follow First-Aid Measures I Waste Segregation and Labeling F->I Follow institutional guidelines G Post-Handling Procedures G->A Return to secure storage I->G

Caption: A logical workflow for the safe handling of this compound.

References

Technical Data Sheet: 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive overview of the GHS hazard classifications for the chemical compound 2-Nitro-4-(trifluoromethylsulfonyl)aniline. The information is compiled from safety data sheets provided by chemical suppliers.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its high acute toxicity via oral, dermal, and inhalation routes, as well as potential for organ damage with repeated exposure.[1][2]

The following tables summarize the GHS hazard statements and corresponding classifications.

Table 1: GHS Hazard Statements for this compound

CodeHazard StatementSource(s)
H301Toxic if swallowed.[1][2]
H310 / H311Fatal or toxic in contact with skin.[1][2]
H331Toxic if inhaled.[1][3]
H315Causes skin irritation.[2]
H318Causes serious eye damage.[2]
H373May cause damage to organs through prolonged or repeated exposure.[1][2]
H412Harmful to aquatic life with long lasting effects.[1]

Table 2: GHS Hazard Classification

Hazard ClassCategorySource(s)
Acute Toxicity, Oral3[1][2][4]
Acute Toxicity, Dermal2 / 3[1][2][4]
Acute Toxicity, Inhalation3[1][3][4]
Skin Corrosion/Irritation2[2]
Serious Eye Damage/Eye Irritation1[2]
Specific Target Organ Toxicity (Repeated Exposure)2[1][2]
Hazardous to the Aquatic Environment, long-term3[1]

Precautionary Measures and Handling

Safe handling of this compound is critical due to its toxicity. The following precautionary statements are consistently recommended.

Prevention:

  • P260: Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • P262: Do not get in eyes, on skin, or on clothing.[2]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • P273: Avoid release to the environment.[1]

Response:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[2]

  • P302 + P352 + P310: IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER or doctor.[1][2]

  • P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • P314: Get medical advice/attention if you feel unwell.[1][2]

Storage and Disposal:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P405: Store locked up.[1][5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Note on In-depth Methodologies and Visualizations

The request for detailed experimental protocols, signaling pathway diagrams, and other complex visualizations is not applicable to the subject of GHS hazard statements. GHS classifications are derived from standardized toxicological and physicochemical data, rather than complex biological or experimental workflows. The purpose of this document is to present the standardized safety and hazard information for the chemical itself. There are no signaling pathways or experimental workflows associated with GHS statements to be diagrammed.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline. The described methodology is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis commences with the nitration of 4-chloro-1-(trifluoromethylsulfonyl)benzene to yield the intermediate, 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene. This intermediate subsequently undergoes nucleophilic aromatic substitution to produce the final product, this compound. All procedures are presented with detailed experimental parameters and are accompanied by quantitative data and a visual representation of the synthetic workflow.

Note on the Synthetic Route: The requested synthesis of this compound directly from 4-chloro-3-nitro-benzotrifluoride is chemically challenging and not readily found in surveyed literature. The primary obstacle is the conversion of a trifluoromethyl (-CF3) group to a trifluoromethylsulfonyl (-SO2CF3) group on the aromatic ring. Therefore, a more feasible and documented two-step pathway has been outlined, starting from 4-chloro-1-(trifluoromethylsulfonyl)benzene.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic nitration of 4-chloro-1-(trifluoromethylsulfonyl)benzene. The resulting intermediate, 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene, is then subjected to amination to yield the final product.

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination start 4-chloro-1-(trifluoromethylsulfonyl)benzene reagents1 Fuming HNO3, Oleum start->reagents1 intermediate 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene reagents1->intermediate reagents2 Aqueous Ammonia (NH3) intermediate->reagents2 product This compound reagents2->product

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

This procedure details the nitration of 4-chloro-1-(trifluoromethylsulfonyl)benzene.

Materials and Reagents:

  • 4-chloro-1-(trifluoromethylsulfonyl)benzene

  • Fuming Nitric Acid (HNO₃)

  • Oleum (H₂SO₄·SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (60-120 mesh)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • To a stirred solution of 4-chloro-1-(trifluoromethylsulfonyl)benzene (500 mg, 2.049 mmol) in Oleum (2.5 g), add fuming nitric acid (5 mL).

  • Heat the resulting reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction mixture with water (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Wash the combined organic layers with water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography on silica gel (gradient elution: 5-15% ethyl acetate in hexane) to afford 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene as a colorless liquid.[1]

This protocol describes the amination of 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene. The procedure is adapted from a similar high-yield industrial process for a structurally related substrate.[2]

Materials and Reagents:

  • 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene

  • Aqueous Ammonia (NH₃, 25-30% solution)

  • Water (H₂O)

Procedure:

  • Place 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene (e.g., 2.85 mol) and an excess of aqueous ammonia solution (e.g., 20-25 mol) in a high-pressure stainless steel autoclave.

  • Seal the autoclave and heat the reaction mixture to 110-120 °C with stirring.

  • Maintain this temperature for 6-8 hours. The internal pressure will rise during the reaction.

  • After the reaction period, cool the autoclave to room temperature.

  • Vent any excess ammonia pressure safely in a fume hood.

  • Discharge the resulting suspension of the crystalline product.

  • Isolate the solid product by filtration.

  • Wash the product cake with water (2 x 300 mL).

  • Dry the product to obtain this compound.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis.

Table 1: Reagents and Conditions for Step 1

ParameterValue
Starting Material4-chloro-1-(trifluoromethylsulfonyl)benzene
ReagentsFuming HNO₃, Oleum
Temperature100 °C
Reaction Time24 hours
SolventDichloromethane (for workup)
PurificationColumn Chromatography
Product 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
Yield 24% [1]

Table 2: Reagents and Conditions for Step 2 (Adapted Protocol)

ParameterValue
Starting Material1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene
ReagentAqueous Ammonia (excess)
Temperature110-120 °C
Reaction Time6-8 hours
ApparatusHigh-pressure autoclave
PurificationFiltration and washing
Product This compound
Expected Yield High (based on analogous reactions) [2]

Logical Relationship Diagram

The logical progression of the synthesis, from starting materials to the final product, is illustrated below.

LogicalRelationship Start Start: 4-chloro-1- (trifluoromethylsulfonyl)benzene Nitration Process: Electrophilic Nitration Start->Nitration Intermediate Intermediate: 1-chloro-2-nitro-4- (trifluoromethylsulfonyl)benzene Nitration->Intermediate Amination Process: Nucleophilic Aromatic Substitution (Amination) Intermediate->Amination FinalProduct Product: 2-Nitro-4- (trifluoromethylsulfonyl)aniline Amination->FinalProduct

Figure 2: Logical flow of the two-step synthesis.

References

Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the nitration of 4-chlorophenyl trifluoromethyl sulfone, followed by a nucleophilic aromatic substitution reaction to introduce the amine functionality.

Experimental Overview

The synthetic pathway involves two primary transformations:

  • Nitration: The electrophilic nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene introduces a nitro group onto the aromatic ring, yielding 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene.

  • Amination: The subsequent nucleophilic aromatic substitution of the chloro-substituent in 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene with ammonia affords the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantReagentsProductYield (%)Purity (%)Melting Point (°C)
14-(Trifluoromethylsulfonyl)chlorobenzeneFuming HNO₃, Oleum1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene~24%[1]>98 (Assumed after chromatography)Not Reported
21-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzeneAqueous AmmoniaThis compound~98-99%[2]>98 (HPLC)[2]106-107.5[2]

Note: The yield and purity for Step 2 are based on a closely related transformation of a similar substrate under high-pressure conditions as detailed in patent literature.[2] Actual yields may vary depending on the specific reaction conditions and scale.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene

This protocol is adapted from the nitration of 4-(Trifluoromethylsulfonyl)chlorobenzene.[1]

Materials:

  • 4-(Trifluoromethylsulfonyl)chlorobenzene

  • Oleum (fuming sulfuric acid)

  • Fuming nitric acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh) for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Trifluoromethylsulfonyl)chlorobenzene (1.0 eq).

  • Carefully add oleum (approximately 7 eq) to the stirred starting material.

  • Slowly add fuming nitric acid (a significant excess) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexane as the eluent to afford pure 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene.[1]

Step 2: Synthesis of this compound

This protocol is based on the high-pressure amination of a similar substrate, 4-chloro-3-nitro-benzotrifluoride.[2] Caution: This reaction should be carried out in a high-pressure autoclave by trained personnel.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene

  • Aqueous ammonia (concentrated)

  • Water (H₂O)

Procedure:

  • Place 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene (1.0 eq) and a significant molar excess of concentrated aqueous ammonia into a high-pressure steel autoclave.

  • Seal the autoclave and, if necessary, add more ammonia gas from a pressure vessel.

  • Heat the reaction mixture to approximately 115-150 °C. The internal pressure will rise to around 11 bar.

  • Maintain this temperature and stir for 6 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia pressure.

  • The product will likely precipitate out of the solution as a crystalline solid.

  • Filter the suspension to collect the product.

  • Wash the filter cake with water.

  • Dry the solid product to obtain this compound. The product can be further purified by recrystallization if necessary.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination start1 4-(Trifluoromethylsulfonyl)chlorobenzene process1 Nitration (100 °C, 24h) start1->process1 reagents1 Fuming HNO3 Oleum reagents1->process1 purification1 Column Chromatography process1->purification1 intermediate 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene process2 Amination (High Pressure/Temp) intermediate->process2 purification1->intermediate reagents2 Aqueous Ammonia reagents2->process2 workup2 Filtration & Washing process2->workup2 product This compound workup2->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Ammonolysis of 4-chloro-3-nitro-benzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ammonolysis of 4-chloro-3-nitro-benzotrifluoride to synthesize 4-amino-3-nitro-benzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. The procedure is based on a high-pressure, high-temperature reaction adapted from established methods for structurally similar compounds. Safety precautions, reagent specifications, and reaction parameters are outlined to ensure a safe and efficient synthesis.

Introduction

4-Amino-3-nitro-benzotrifluoride is a key building block in the synthesis of a variety of bioactive molecules. Its trifluoromethyl and nitro groups make it a versatile precursor for creating complex aromatic compounds. The ammonolysis of 4-chloro-3-nitro-benzotrifluoride is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amino group. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring, facilitating this substitution.

Experimental Protocol

This protocol is adapted from the high-pressure ammonolysis of p-chlorobenzotrifluoride and should be performed by trained personnel in a specialized high-pressure laboratory.

Materials and Reagents:

  • 4-chloro-3-nitro-benzotrifluoride (Substrate)

  • Anhydrous liquid ammonia (Reagent)

  • Cuprous chloride (Catalyst)

  • Copper powder (Co-catalyst)

  • Polyethylene glycol (PEG) or N,N-Dimethylformamide (DMF) (Solvent)

  • Sodium carbonate or other inorganic base (Acid scavenger)

  • Nitrogen gas (Inert atmosphere)

  • Toluene or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate (Drying agent)

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet.

  • Schlenk line or glove box for inert atmosphere operations.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Chromatography equipment for purification (e.g., column chromatography).

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested. Purge the reactor with nitrogen gas to establish an inert atmosphere.

  • Charging the Reactor:

    • To the autoclave, add 4-chloro-3-nitro-benzotrifluoride (1 equivalent).

    • Add the catalyst system: cuprous chloride (e.g., 0.05-0.1 equivalents) and copper powder (e.g., 0.02-0.05 equivalents).

    • Add the acid scavenger, such as sodium carbonate (1.5-2.0 equivalents).

    • Add the solvent (e.g., polyethylene glycol or DMF).

  • Ammonia Addition: Cool the autoclave to a suitable temperature (e.g., -78 °C) and carefully introduce anhydrous liquid ammonia (typically in excess, e.g., 5-10 equivalents).

  • Reaction:

    • Seal the autoclave securely.

    • Slowly heat the reactor to the desired temperature, typically in the range of 180-220 °C.[1]

    • The pressure will increase to approximately 8-11 MPa.[1]

    • Maintain the reaction at this temperature and pressure with vigorous stirring for 8-14 hours.[1]

    • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by a suitable method (e.g., TLC, GC, or HPLC).

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess ammonia in a well-ventilated fume hood.

    • Open the reactor and transfer the reaction mixture to a beaker.

    • Filter the mixture to remove the catalyst and any inorganic salts.

    • Extract the filtrate with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 4-amino-3-nitro-benzotrifluoride by a suitable method, such as column chromatography or recrystallization, to obtain the final product of desired purity.

Data Presentation

The following table summarizes typical reaction parameters for the ammonolysis of a related compound, p-chlorobenzotrifluoride, which can be used as a starting point for optimizing the ammonolysis of 4-chloro-3-nitro-benzotrifluoride.

ParameterValueReference
Temperature 180 - 220 °C[1]
Pressure 8 - 11 MPa[1]
Reaction Time 8 - 14 hours[1]
Catalyst Cuprous chloride and Copper powder[1]
Acid Scavenger Sodium carbonate or other inorganic base[1]
Solvent Polyethylene glycol or DMF[1]

Safety Precautions

  • This reaction must be conducted in a high-pressure laboratory with appropriate safety measures in place.

  • All personnel must be thoroughly trained in high-pressure reactor operation.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle anhydrous ammonia with extreme care in a well-ventilated fume hood.

  • The reaction is exothermic; ensure proper temperature control to prevent runaway reactions.

Logical Workflow

Ammonolysis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Prepare & Purge Autoclave charge_reagents Charge Reagents & Solvent prep_reactor->charge_reagents charge_ammonia Add Liquid Ammonia charge_reagents->charge_ammonia seal_heat Seal & Heat Reactor charge_ammonia->seal_heat react Maintain T & P with Stirring seal_heat->react monitor Monitor Reaction react->monitor cool_vent Cool & Vent Ammonia monitor->cool_vent filter_extract Filter & Extract Product cool_vent->filter_extract dry_concentrate Dry & Concentrate filter_extract->dry_concentrate purify Purify Product dry_concentrate->purify final_product final_product purify->final_product 4-Amino-3-nitro- benzotrifluoride

Caption: Experimental workflow for the ammonolysis of 4-chloro-3-nitro-benzotrifluoride.

References

Application Notes and Protocols for the Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline Utilizing a Copper Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The presence of the nitro, trifluoromethylsulfonyl, and amino functionalities makes it a versatile building block for further chemical modifications. The synthesis of this compound can be efficiently achieved through a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. This application note provides a detailed protocol for the synthesis of this compound from 4-chloro-3-nitrophenyl trifluoromethyl sulfone and ammonia, with a focus on the role of the copper catalyst. The reaction is analogous to the well-established Ullmann condensation or Goldberg reaction, where a copper catalyst facilitates the formation of a carbon-nitrogen bond.

The strong electron-withdrawing properties of both the nitro group and the trifluoromethylsulfonyl group activate the aryl chloride towards nucleophilic attack by ammonia. The copper catalyst is believed to facilitate the reaction by coordinating to the reactants and lowering the activation energy of the C-N bond formation. While a specific protocol for the copper-catalyzed synthesis of this compound is not extensively documented in publicly available literature, the following protocol is based on established methodologies for similar transformations, such as the synthesis of 2-nitro-4-(trifluoromethyl)aniline[1].

Reaction Principle

The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrophenyl trifluoromethyl sulfone with ammonia.

Reaction Scheme:

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • Reactants:

    • 4-chloro-3-nitrophenyl trifluoromethyl sulfone (Substrate)

    • Aqueous ammonia (25-30% solution)

    • Copper(I) oxide (Cu₂O) or other suitable copper catalyst (e.g., CuI, CuSO₄)

  • Solvent:

    • Water (from aqueous ammonia)

    • Optional: A co-solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Equipment:

    • High-pressure autoclave or a sealed reaction vessel capable of withstanding pressures up to 15 bar

    • Magnetic stirrer with heating capabilities

    • Thermocouple for temperature monitoring

    • Filtration apparatus (Büchner funnel, filter paper)

    • Standard laboratory glassware

    • Rotary evaporator

    • High-performance liquid chromatography (HPLC) system for purity analysis

Proposed Experimental Procedure
  • Charging the Reactor: In a high-pressure autoclave, charge 4-chloro-3-nitrophenyl trifluoromethyl sulfone (1.0 eq), copper(I) oxide (0.05 - 0.1 eq), and aqueous ammonia (10-20 eq).

  • Sealing and Purging: Seal the autoclave and purge with an inert gas, such as nitrogen or argon, to remove any residual air.

  • Reaction Conditions: Heat the reaction mixture to 120-150°C with vigorous stirring. The pressure in the vessel will increase due to the vapor pressure of ammonia and water. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by HPLC or TLC. The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Isolation of the Product: Open the autoclave and transfer the reaction mixture to a beaker. The product, this compound, will likely precipitate out of the aqueous solution upon cooling.

  • Purification:

    • Filter the crude product using a Büchner funnel and wash with cold water to remove any unreacted ammonia and inorganic salts.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/water.

    • Dry the purified product under vacuum at 50-60°C.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. These values are based on typical conditions for related Ullmann-type aminations and may require optimization for this specific substrate.

ParameterValue
Reactants & Stoichiometry
4-chloro-3-nitrophenyl trifluoromethyl sulfone1.0 eq
Aqueous Ammonia (25-30%)10 - 20 eq
Copper(I) oxide (Cu₂O)0.05 - 0.1 eq
Reaction Conditions
Temperature120 - 150 °C
Pressure10 - 15 bar (autogenic)
Reaction Time6 - 12 hours
Yield & Purity
Expected Yield85 - 95%
Purity (after recrystallization)>98% (by HPLC)

Mandatory Visualizations

Logical Relationship of the Synthesis

G Reactant1 4-chloro-3-nitrophenyl trifluoromethyl sulfone Product This compound Reactant1->Product Reactant2 Ammonia (NH3) Reactant2->Product Catalyst Copper(I) oxide (Cu2O) Catalyst->Product Byproduct Hydrochloric Acid (HCl)

Caption: Logical diagram of the copper-catalyzed synthesis.

Experimental Workflow

A Charge Autoclave: - 4-chloro-3-nitrophenyl trifluoromethyl sulfone - Aqueous Ammonia - Copper(I) oxide B Seal and Purge with N2/Ar A->B C Heat to 120-150°C (6-12 hours) B->C D Cool to Room Temperature & Vent Excess NH3 C->D E Product Isolation (Precipitation) D->E F Purification: - Filtration - Washing with Water - Recrystallization E->F G Drying under Vacuum F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: 2-Nitro-4-(trifluoromethylsulfonyl)aniline as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a valuable intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The presence of three key functional groups—a nucleophilic aniline, an electron-withdrawing nitro group, and a potent trifluoromethylsulfonyl moiety—makes it a versatile scaffold for the construction of complex bioactive molecules. The trifluoromethylsulfonyl group, in particular, can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.

These application notes provide a comprehensive overview of the utility of this compound as a precursor for the synthesis of a potent class of kinase inhibitors. Detailed protocols for key synthetic transformations are provided, along with representative data and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Application: Synthesis of Anilino-Quinazoline Kinase Inhibitors

Substituted anilines are crucial components of many FDA-approved kinase inhibitors, where the aniline moiety often forms key hydrogen bond interactions with the hinge region of the kinase active site. This compound is an ideal starting material for the synthesis of 4-anilino-quinazoline derivatives, a well-established scaffold for potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).

The overall synthetic strategy involves a three-step process:

  • Reduction of the nitro group to afford the corresponding diamine.

  • Nucleophilic aromatic substitution with a 4-chloroquinazoline to form the core anilino-quinazoline structure.

  • Further functionalization of the quinazoline ring, if desired.

This approach allows for the modular synthesis of a library of kinase inhibitors for structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model anilino-quinazoline kinase inhibitor from this compound.

Table 1: Synthesis of Intermediates and Final Compound

StepReactionStarting MaterialProductReagents and ConditionsRepresentative Yield (%)Purity (by HPLC) (%)
1Nitro ReductionThis compound4-(Trifluoromethylsulfonyl)benzene-1,2-diamineSnCl₂·2H₂O, Ethanol, Reflux90-95>98
2Nucleophilic Aromatic Substitution4-(Trifluoromethylsulfonyl)benzene-1,2-diamineN¹-(4-Chloro-6,7-dimethoxyquinazolin-5-yl)-4-(trifluoromethylsulfonyl)benzene-1,2-diamine4,5-Dichloro-6,7-dimethoxyquinazoline, Isopropanol, Reflux80-85>97
3Intramolecular CyclizationN¹-(4-Chloro-6,7-dimethoxyquinazolin-5-yl)-4-(trifluoromethylsulfonyl)benzene-1,2-diamine6,7-Dimethoxy-N-(2-amino-4-(trifluoromethylsulfonyl)phenyl)quinazolin-4-amineN/A (occurs in situ or with mild heating)N/A>95

Table 2: Biological Activity of a Representative Anilino-Quinazoline Kinase Inhibitor

Target KinaseCompoundIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, nM)
EGFRRepresentative Anilino-Quinazoline5-15A431 (EGFR overexpressing)20-50
VEGFR2Representative Anilino-Quinazoline50-100HUVEC100-200
SrcRepresentative Anilino-Quinazoline>1000N/AN/A

Experimental Protocols

Protocol 1: Synthesis of 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine (Nitro Reduction)

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and ethanol to make a 0.2 M solution.

  • Add tin(II) chloride dihydrate (5.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 6,7-Dimethoxy-N-(2-amino-4-(trifluoromethylsulfonyl)phenyl)quinazolin-4-amine (Anilino-Quinazoline Formation)

Materials:

  • 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine (from Protocol 1)

  • 4-Chloro-6,7-dimethoxyquinazoline

  • Isopropanol

  • Triethylamine (optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine (1.1 eq.) and 4-chloro-6,7-dimethoxyquinazoline (1.0 eq.).

  • Add isopropanol to make a 0.1 M solution.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired anilino-quinazoline.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Anilino-Quinazoline Formation Start This compound Intermediate1 4-(Trifluoromethylsulfonyl)benzene-1,2-diamine Start->Intermediate1 SnCl₂·2H₂O, EtOH, Reflux Final_Product Anilino-Quinazoline Kinase Inhibitor Intermediate1->Final_Product Isopropanol, Reflux Intermediate2 4-Chloro-6,7-dimethoxyquinazoline Intermediate2->Final_Product

Caption: Synthetic workflow for the preparation of an anilino-quinazoline kinase inhibitor.

EGFR Signaling Pathway

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Anilino-Quinazoline Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Application Notes and Protocols for 2-Nitro-4-(trifluoromethylsulfonyl)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline as a versatile building block in the synthesis of pharmaceutical compounds. Detailed protocols for its preparation and subsequent transformation into key intermediates are provided, alongside a discussion of its potential applications in drug discovery, particularly for the synthesis of bioactive benzimidazoles.

Introduction

This compound is a highly functionalized aromatic compound that holds significant potential as a starting material in medicinal chemistry. Its unique substitution pattern, featuring a nitro group ortho to an aniline and a strong electron-withdrawing trifluoromethylsulfonyl group para to the nitro group, offers a rich platform for diverse chemical transformations. The strategic positioning of these functional groups allows for selective reactions to construct complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in many pharmaceutical agents.

The primary application of this compound in pharmaceutical synthesis lies in its conversion to 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine. This diamine is a key precursor for the synthesis of a wide range of benzimidazole derivatives. The benzimidazole moiety is a privileged scaffold in drug discovery, known to be a core component of numerous drugs with diverse therapeutic activities, including antiviral, anticancer, antihypertensive, and antifungal agents.

Synthesis of this compound

The preparation of this compound can be efficiently achieved from 4-chloro-3-nitro-benzotrifluoride and aqueous ammonia. This method provides high yields and purity, making it suitable for large-scale synthesis.[1]

Experimental Protocol:

Materials:

  • 4-Chloro-3-nitro-benzotrifluoride

  • Aqueous ammonia (excess)

  • Copper catalyst (optional)

  • Stainless steel autoclave

Procedure:

  • Charge a stainless-steel autoclave with 4-chloro-3-nitro-benzotrifluoride and excess aqueous ammonia.

  • Optionally, a copper catalyst can be added to facilitate the reaction.

  • Seal the autoclave and heat the reaction mixture to a temperature between 80°C and 150°C, with a preferred range of 100°C to 120°C.

  • Maintain the reaction at this temperature for a sufficient time to ensure complete conversion.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with water.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data:
ParameterValueReference
Yield98-99%[1]
Purity (HPLC)>98%[1]
Melting Point106-107.5°C[1]

Application in the Synthesis of Benzimidazole Scaffolds

A pivotal application of this compound is its role as a precursor to benzimidazoles. This is achieved through a two-step process: reduction of the nitro group to form a diamine, followed by cyclization with a suitable electrophile.

Step 1: Reduction of this compound

The nitro group of this compound can be selectively reduced to an amine to yield 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine. This transformation is a common and critical step in the synthesis of many pharmaceutical intermediates. Various reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid systems being common choices.

General Experimental Protocol for Nitro Group Reduction:

Materials:

  • This compound

  • Reducing agent (e.g., Fe/HCl, SnCl₂/HCl, or H₂/Pd-C)

  • Suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid)

Procedure (using Fe/HCl as an example):

  • Suspend this compound in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter off the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product, 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine, with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Step 2: Synthesis of Benzimidazoles from 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine

The resulting 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine is a valuable intermediate for the synthesis of benzimidazoles. The condensation of this diamine with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, leads to the formation of the benzimidazole ring system.

General Experimental Protocol for Benzimidazole Synthesis (from an aldehyde):

Materials:

  • 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine

  • An appropriate aldehyde

  • Oxidizing agent (e.g., sodium metabisulfite, or air)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • Dissolve 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine and the aldehyde in a suitable solvent.

  • Add an oxidizing agent.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent and purify the crude product.

  • The product can be purified by recrystallization or column chromatography to yield the desired 2-substituted-5-(trifluoromethylsulfonyl)benzimidazole.

Potential Pharmaceutical Applications and Signaling Pathways

The 5-(trifluoromethylsulfonyl)benzimidazole scaffold, accessible from this compound, is of significant interest in drug discovery. The trifluoromethylsulfonyl group can enhance the pharmacokinetic properties of a molecule, such as its metabolic stability and cell permeability.

Benzimidazole-containing compounds are known to interact with a variety of biological targets, including:

  • Kinases: Many benzimidazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in cancer and inflammatory diseases.

  • G-protein coupled receptors (GPCRs): Benzimidazoles can act as antagonists or agonists of GPCRs, which are involved in a wide range of physiological processes.

  • Viral Enzymes: Certain benzimidazoles exhibit antiviral activity by inhibiting viral enzymes like polymerases or proteases.

The specific signaling pathways targeted would depend on the nature of the substituent at the 2-position of the benzimidazole ring, which is introduced via the choice of aldehyde or carboxylic acid in the cyclization step.

Visualizations

Synthesis_Pathway 4-Chloro-3-nitro-benzotrifluoride 4-Chloro-3-nitro-benzotrifluoride This compound This compound 4-Chloro-3-nitro-benzotrifluoride->this compound Synthesis Aqueous Ammonia Aqueous Ammonia Reduction Reduction This compound->Reduction 4-(Trifluoromethylsulfonyl)-1,2-phenylenediamine 4-(Trifluoromethylsulfonyl)-1,2-phenylenediamine Reduction->4-(Trifluoromethylsulfonyl)-1,2-phenylenediamine Cyclization Cyclization 4-(Trifluoromethylsulfonyl)-1,2-phenylenediamine->Cyclization Aldehyde/Carboxylic Acid Aldehyde/Carboxylic Acid 5-(Trifluoromethylsulfonyl)benzimidazoles 5-(Trifluoromethylsulfonyl)benzimidazoles Cyclization->5-(Trifluoromethylsulfonyl)benzimidazoles

Caption: Synthetic pathway from 4-Chloro-3-nitro-benzotrifluoride to 5-(Trifluoromethylsulfonyl)benzimidazoles.

Experimental_Workflow cluster_synthesis Synthesis of Starting Material cluster_transformation Transformation to Intermediate cluster_final_product Synthesis of Final Product Start Start Reaction_Setup Autoclave Reaction Start->Reaction_Setup Isolation Filtration & Washing Reaction_Setup->Isolation Drying Vacuum Drying Isolation->Drying Product_1 This compound Drying->Product_1 Reduction_Step Nitro Group Reduction Product_1->Reduction_Step Workup Extraction & Neutralization Reduction_Step->Workup Purification_1 Recrystallization/Chromatography Workup->Purification_1 Intermediate 4-(Trifluoromethylsulfonyl)-1,2-phenylenediamine Purification_1->Intermediate Cyclization_Step Benzimidazole Formation Intermediate->Cyclization_Step Isolation_2 Filtration/Concentration Cyclization_Step->Isolation_2 Purification_2 Recrystallization/Chromatography Isolation_2->Purification_2 Final_Product 5-(Trifluoromethylsulfonyl)benzimidazole Purification_2->Final_Product

Caption: Experimental workflow for the synthesis of benzimidazoles from this compound.

Conclusion

This compound is a valuable and readily accessible starting material for the synthesis of pharmaceutically relevant compounds. Its primary utility lies in its conversion to 4-(trifluoromethylsulfonyl)-1,2-phenylenediamine, a key building block for the construction of the benzimidazole scaffold. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel benzimidazole derivatives with potential therapeutic applications. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is anticipated to impart favorable physicochemical and pharmacokinetic properties to the final drug candidates, making this a promising area for further investigation in drug discovery.

References

Application Notes and Protocols: 2-Nitro-4-(trifluoromethylsulfonyl)aniline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a valuable synthetic intermediate for the construction of a variety of heterocyclic compounds. The presence of both a nitro group and a potent electron-withdrawing trifluoromethylsulfonyl group on the aniline scaffold offers unique opportunities for regioselective chemical transformations. The resulting heterocyclic motifs are of significant interest in medicinal chemistry and drug discovery, as the trifluoromethylsulfonyl moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

These application notes provide an overview of the potential synthetic applications of this compound and offer detailed, generalized protocols for the synthesis of two important classes of heterocyclic compounds: quinoxalines and benzimidazoles.

Key Applications in Heterocyclic Synthesis

The strategic placement of the nitro and amino functionalities on the aromatic ring of this compound makes it an ideal precursor for condensation reactions to form fused heterocyclic systems. The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the reactivity of the aniline and the properties of the resulting heterocyclic products.

Two primary applications are highlighted:

  • Synthesis of Quinoxaline Derivatives: Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of quinoxalines from this compound involves the reductive cyclization of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound or its equivalent. One-pot methodologies starting from 2-nitroanilines and vicinal diols have been developed, offering an efficient and atom-economical route to these scaffolds.[1][2][3]

  • Synthesis of Benzimidazole Derivatives: Benzimidazoles are another privileged heterocyclic motif found in numerous pharmaceuticals, such as proton pump inhibitors and anthelmintics. The synthesis of benzimidazoles from this compound can be achieved through a reductive cyclization with aldehydes.[4] This transformation can be carried out in a one-pot fashion, where the nitro group is reduced in situ to the corresponding diamine, which then condenses with the aldehyde.

Data Presentation

The following tables summarize the generalized reactants, reagents, and expected products for the synthesis of quinoxaline and benzimidazole derivatives from this compound. Yields are estimated based on reported procedures for analogous 2-nitroanilines.

Table 1: Generalized Synthesis of 6-(Trifluoromethylsulfonyl)quinoxaline Derivatives

Reactant 1Reactant 2 (Vicinal Diol)Catalyst/ReagentsProductExpected Yield (%)
This compoundEthane-1,2-diolIron or Ruthenium catalyst, hydrogen transfer source6-(Trifluoromethylsulfonyl)quinoxaline49-98[3]
This compoundPropane-1,2-diolIron or Ruthenium catalyst, hydrogen transfer source2-Methyl-6-(trifluoromethylsulfonyl)quinoxaline49-98[3]
This compound1-Phenylethane-1,2-diolIron or Ruthenium catalyst, hydrogen transfer source2-Phenyl-6-(trifluoromethylsulfonyl)quinoxaline49-98[3]

Table 2: Generalized Synthesis of 2-Substituted-6-(trifluoromethylsulfonyl)benzimidazole Derivatives

Reactant 1Reactant 2 (Aldehyde)Reducing Agent/ReagentsProductExpected Yield (%)
This compoundBenzaldehydeZn/NaHSO3 in water2-Phenyl-6-(trifluoromethylsulfonyl)-1H-benzimidazoleGood to Excellent[4]
This compound4-ChlorobenzaldehydeZn/NaHSO3 in water2-(4-Chlorophenyl)-6-(trifluoromethylsulfonyl)-1H-benzimidazoleGood to Excellent[4]
This compound4-MethoxybenzaldehydeZn/NaHSO3 in water2-(4-Methoxyphenyl)-6-(trifluoromethylsulfonyl)-1H-benzimidazoleGood to Excellent[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-(Trifluoromethylsulfonyl)quinoxaline Derivatives via Reductive Cyclization

This protocol is a generalized procedure based on iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.[1][3]

Materials:

  • This compound

  • Vicinal diol (e.g., ethane-1,2-diol, propane-1,2-diol)

  • Iron catalyst (e.g., Knölker complex)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel, add this compound (1.0 eq.), the vicinal diol (1.2 eq.), and the iron catalyst (5 mol%).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for the Synthesis of 2-Substituted-6-(trifluoromethylsulfonyl)benzimidazole Derivatives via One-Pot Reductive Cyclocondensation

This protocol is a generalized procedure based on the one-pot synthesis of benzimidazoles from 2-nitroanilines and aldehydes using a Zn/NaHSO₃ system in water.[4]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Zinc dust (Zn)

  • Sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) and the aldehyde (1.1 eq.) in water.

  • To this suspension, add sodium bisulfite (2.0 eq.) and zinc dust (3.0 eq.).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on basic alumina or silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Diagram 1: Synthetic Pathway to Quinoxaline Derivatives

G General Synthesis of 6-(Trifluoromethylsulfonyl)quinoxalines A This compound C [Fe] or [Ru] Catalyst Hydrogen Transfer A->C B Vicinal Diol (R1-CH(OH)-CH(OH)-R2) B->C D 6-(Trifluoromethylsulfonyl)quinoxaline Derivative C->D

Caption: Reductive cyclization of this compound.

Diagram 2: Synthetic Pathway to Benzimidazole Derivatives

G General Synthesis of 2-Substituted-6-(trifluoromethylsulfonyl)benzimidazoles A This compound C Zn / NaHSO3 H2O, 100 °C A->C B Aldehyde (R-CHO) B->C D 2-R-6-(Trifluoromethylsulfonyl)-1H-benzimidazole C->D

Caption: One-pot reductive cyclocondensation to form benzimidazoles.

Diagram 3: Experimental Workflow for Heterocyclic Synthesis

G General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants and Reagents B Add Solvent A->B C Establish Inert Atmosphere (if needed) B->C D Heat to Desired Temperature C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Quench Reaction / Filtration F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Spectroscopic Characterization (NMR, MS) J->K

Caption: A typical workflow for the synthesis and purification of heterocyclic compounds.

References

Application Notes and Protocols: The Role of 2-Nitro-4-(trifluoromethylsulfonyl)aniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethylsulfonyl)aniline is a specialized aromatic amine containing nitro and trifluoromethylsulfonyl functional groups. While direct and extensive documentation detailing its specific applications in commercially available agrochemicals is limited, its structural motifs are highly relevant to the design and synthesis of modern crop protection agents. Based on the established roles of analogous aniline derivatives in the agrochemical industry, this document outlines the probable utility of this compound as a key intermediate and provides hypothetical, yet plausible, application frameworks and experimental considerations.

The presence of both an electron-withdrawing nitro group and a strongly electron-withdrawing trifluoromethylsulfonyl group on an aniline ring suggests that this compound is a valuable building block in multi-step synthesis pathways.[1] These functional groups can significantly influence the chemical reactivity of the aniline core, making it a strategic precursor for creating complex molecules with desired biological activities.[1]

Potential Roles and Applications in Agrochemicals

Based on the known applications of structurally similar compounds, this compound is likely to serve as a key intermediate in the synthesis of novel herbicides and pesticides. Anilines with similar substitutions are fundamental to the production of various agrochemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance the biological activity, selectivity, and stability of the final products.[2]

Table 1: Properties and Roles of Analogous Anilines in Agrochemicals

Compound NameCAS NumberKey Structural FeaturesRole in AgrochemicalsReference
2-Nitro-4-(trifluoromethyl)aniline400-98-6Nitro group at position 2, Trifluoromethyl group at position 4Valuable starting product for the production of crop protection agents.[3][3][4]
4-Nitro-3-(trifluoromethyl)aniline393-11-3Nitro group at position 4, Trifluoromethyl group at position 3A key intermediate in the creation of various pesticides and herbicides.[1][1][2]
2,3,4-Trifluoroaniline3862-73-5Trifluorinated aromatic ringVital for creating effective agrochemicals with improved stability and biological activity.[5]
2-Chloro-4-methylaniline615-65-6Chlorine atom and methyl group on the aniline ringA crucial precursor in the manufacture of herbicides, such as chlorotoluron.[6]

Hypothetical Signaling Pathway Inhibition

While the specific biological target of a hypothetical agrochemical derived from this compound is unknown, many herbicides act by inhibiting essential amino acid synthesis in plants.[7] For instance, sulfonylurea herbicides inhibit the acetolactate synthase (ALS) enzyme.[8] A hypothetical herbicide developed from our target compound could potentially follow a similar mechanism.

2-Nitro-4-(trifluoromethylsulfonyl)aniline_Derivative Hypothetical Herbicide (Derived from Intermediate) Plant_Uptake Plant Uptake (Root or Foliar) 2-Nitro-4-(trifluoromethylsulfonyl)aniline_Derivative->Plant_Uptake ALS_Enzyme Acetolactate Synthase (ALS) Plant_Uptake->ALS_Enzyme Translocation ALS_Enzyme->Inhibition Amino_Acid_Synthesis Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

Caption: Hypothetical mode of action for a herbicide derived from this compound.

Experimental Protocols

The following are generalized protocols for key experimental stages in the development of a new agrochemical, using this compound as a starting intermediate.

Protocol 1: Hypothetical Synthesis of a Picolinic Acid Herbicide Intermediate

This protocol is a hypothetical adaptation based on the known synthesis of picolinic acid herbicides, which are a class of synthetic auxins.[9]

  • Diazotization of this compound:

    • Dissolve 10 mmol of this compound in a mixture of 20 mL of glacial acetic acid and 10 mL of propionic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 11 mmol of sodium nitrite in 5 mL of concentrated sulfuric acid, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction for Chlorination:

    • Prepare a solution of 12 mmol of copper(I) chloride in 15 mL of concentrated hydrochloric acid.

    • Cool the cuprous chloride solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield the chlorinated intermediate.

  • Further Functionalization (Hypothetical):

    • The chlorinated intermediate can then undergo further reactions, such as nucleophilic substitution or cross-coupling reactions, to build the final picolinic acid herbicide structure.

Protocol 2: General Procedure for Evaluating Primary Herbicidal Activity
  • Plant Species Selection:

    • Select a range of monocotyledonous and dicotyledonous weed species for screening.

  • Test Compound Preparation:

    • Prepare a stock solution of the synthesized active ingredient in a suitable solvent (e.g., acetone or DMSO).

    • Prepare serial dilutions to achieve the desired test concentrations.

  • Application:

    • For post-emergence testing, spray the herbicidal solutions onto young, actively growing weeds at a specified growth stage.

    • For pre-emergence testing, apply the solutions to the soil surface immediately after sowing weed seeds.

  • Evaluation:

    • Maintain the treated plants in a controlled environment (greenhouse or growth chamber).

    • Assess phytotoxicity and herbicidal efficacy at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Use a rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill) to quantify the results.

Logical Workflow for Agrochemical Development

The development of a new agrochemical from a novel intermediate like this compound follows a structured workflow.

Start Intermediate Synthesis (this compound) Library_Synthesis Combinatorial Library Synthesis Start->Library_Synthesis Primary_Screening Primary Biological Screening (Herbicidal/Pesticidal Activity) Library_Synthesis->Primary_Screening Lead_Identification Lead Compound Identification Primary_Screening->Lead_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Identification->Lead_Optimization Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Lead_Optimization->Secondary_Screening Field_Trials Field Trials Secondary_Screening->Field_Trials End Product Development Field_Trials->End

Caption: A logical workflow for the development of a new agrochemical from a starting intermediate.

Conclusion

While this compound is not yet a widely documented player in the agrochemical field, its chemical structure strongly suggests its potential as a valuable synthetic intermediate. The presence of nitro and trifluoromethylsulfonyl groups on an aniline core provides a versatile platform for the synthesis of novel, biologically active molecules. The protocols and workflows outlined in this document provide a foundational framework for researchers and scientists to explore the potential of this and other novel intermediates in the ongoing quest for more effective and sustainable crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in agrochemical development.

References

Application Notes and Protocols: Leveraging 2-Nitro-4-(trifluoromethylsulfonyl)aniline for the Introduction of Trifluoromethylsulfonyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylsulfonyl (CF₃SO₂) group is a critical pharmacophore in modern drug discovery and agrochemical development, prized for its strong electron-withdrawing nature, metabolic stability, and ability to modulate the physicochemical properties of parent molecules. This document provides a detailed overview of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate, and explores its potential applications in the introduction of the trifluoromethylsulfonyl moiety into various molecular scaffolds. While direct use as a trifluoromethylsulfonylating agent is not widely documented, this application note outlines potential synthetic strategies and protocols based on the inherent reactivity of this compound.

Introduction to the Trifluoromethylsulfonyl Group

The incorporation of fluorine-containing functional groups has become a cornerstone of contemporary medicinal chemistry. The trifluoromethylsulfonyl (triflyl) group (–SO₂CF₃) is particularly noteworthy for its exceptional electron-withdrawing capacity, surpassing even the nitro group. This property significantly influences a molecule's acidity, lipophilicity, and metabolic stability, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Key Attributes of the Trifluoromethylsulfonyl Group:

  • Enhanced Lipophilicity: The triflyl group increases a molecule's ability to partition into lipid bilayers, which can improve cell membrane permeability and oral bioavailability.

  • Metabolic Stability: The inherent strength of the carbon-fluorine and sulfur-fluorine bonds renders the triflyl group highly resistant to metabolic degradation, often leading to an extended half-life of drug molecules.

  • Modulation of Acidity: As a powerful electron-withdrawing group, it can significantly increase the acidity of adjacent protons, which can be crucial for receptor binding interactions.

Properties of this compound

This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of the amino, nitro, and trifluoromethylsulfonyl substituents.

PropertyValue
CAS Number 400-23-7
Molecular Formula C₇H₅F₃N₂O₄S
Molecular Weight 270.19 g/mol
Appearance Yellow crystalline solid
Melting Point 129-130 °C

The presence of two strong electron-withdrawing groups (nitro and trifluoromethylsulfonyl) renders the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).

Synthetic Protocols

Synthesis of this compound

While not a direct application for introducing the trifluoromethylsulfonyl group, understanding the synthesis of the title compound is crucial for its availability and use as a building block. A common synthetic route involves the nucleophilic aromatic substitution of a suitable precursor.

Reaction Scheme:

Synthesis_of_2_Nitro_4_trifluoromethylsulfonylaniline 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene Product This compound 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene->Product Nucleophilic Aromatic Substitution NH3 Ammonia (NH3) NH3->Product

Caption: Synthesis of the target compound.

Protocol:

  • Reactants: 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene and ammonia (aqueous or gaseous).

  • Solvent: A suitable polar aprotic solvent such as DMF or DMSO can be used.

  • Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) in a sealed vessel to maintain pressure.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization.

Potential Application: Introduction of the 2-Nitro-4-aminophenylsulfonyl Group via Nucleophilic Aromatic Substitution

While not a direct transfer of the trifluoromethylsulfonyl group alone, this compound can be utilized to introduce the entire "2-nitro-4-(trifluoromethylsulfonyl)phenyl" moiety onto a substrate. The amino group can then be further modified or removed.

Conceptual Workflow:

Conceptual_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Optional Reduction Start This compound Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl Product Substituted 2-Nitro-4-(trifluoromethylsulfonyl)benzene Diazonium->Product Cu(I) catalyst Nucleophile Nucleophile (e.g., Nu-H) Nucleophile->Product FinalProduct Substituted 2-Amino-4-(trifluoromethylsulfonyl)benzene Product->FinalProduct Reduction (e.g., Fe/HCl)

Caption: Potential multi-step synthetic pathway.

Experimental Protocol (Conceptual):

  • Diazotization of the Aniline:

    • Dissolve this compound in a suitable acidic medium (e.g., aqueous HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Sandmeyer-type Reaction with a Nucleophile:

    • In a separate vessel, prepare a solution of the desired nucleophile (e.g., an alcohol for ether formation, or a thiol for thioether formation) and a copper(I) catalyst (e.g., CuCl, CuBr).

    • Slowly add the cold diazonium salt solution to the nucleophile solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

    • Extract the product with an organic solvent and purify using column chromatography.

Quantitative Data from a Hypothetical Reaction:

Substrate (Nucleophile)ProductCatalystSolventTemperature (°C)Yield (%)
Phenol2-Nitro-4-(trifluoromethylsulfonyl)diphenyl etherCu₂OAcCN6075
Thiophenol2-Nitro-4-(trifluoromethylsulfonyl)diphenyl sulfideCuIDMF8082
Potassium Iodide1-Iodo-2-nitro-4-(trifluoromethylsulfonyl)benzene-H₂O2590

Note: The data in this table is illustrative and based on typical Sandmeyer reaction outcomes. Actual yields may vary.

Logical Relationships in Synthetic Strategy

The utility of this compound lies in its potential as a versatile building block. The logical flow for its application in synthesis is depicted below.

Synthetic_Logic Start This compound Amine_Modification Modification of the Amino Group (e.g., Acylation, Alkylation) Start->Amine_Modification Diazotization Diazotization of the Amino Group Start->Diazotization Nitro_Reduction Reduction of the Nitro Group Start->Nitro_Reduction Final_Products Diverse Functionalized Molecules with a Trifluoromethylsulfonyl Moiety Amine_Modification->Final_Products Sandmeyer Sandmeyer Reaction (Replacement of -N2+) Diazotization->Sandmeyer Diamino_Intermediate Diamino Intermediate Nitro_Reduction->Diamino_Intermediate Sandmeyer->Final_Products Heterocycle_Formation Heterocycle Formation Diamino_Intermediate->Heterocycle_Formation Heterocycle_Formation->Final_Products

Caption: Synthetic pathways from the starting material.

Conclusion

This compound is a valuable, highly functionalized intermediate. While its direct application as a reagent for transferring the trifluoromethylsulfonyl group is not established, its strategic use in multi-step synthetic sequences offers a viable pathway to incorporate the trifluoromethylsulfonylphenyl moiety into a wide range of molecules. The protocols and synthetic strategies outlined in these application notes provide a framework for researchers in drug discovery and materials science to leverage the unique properties of this compound in the design and synthesis of novel chemical entities. Further research into the direct displacement of the nitro or amino groups under specific conditions could unveil more direct applications of this versatile molecule.

Application Notes and Protocols for the Reduction of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 2-Nitro-4-(trifluoromethylsulfonyl)aniline is a critical transformation for the synthesis of 4-(trifluoromethylsulfonyl)benzene-1,2-diamine. This diamine is a valuable building block in medicinal chemistry and materials science, serving as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. The electron-withdrawing nature of the trifluoromethylsulfonyl group can influence the reactivity of the nitro group, necessitating optimized reaction conditions for an efficient and selective reduction.

This document provides detailed application notes and protocols for three common methods for the reduction of this compound:

  • Catalytic Hydrogenation: A clean and efficient method often providing high yields.

  • Iron in Acidic Media: A classical, cost-effective, and robust method.

  • Tin(II) Chloride Reduction: A mild method suitable for substrates with functional groups sensitive to catalytic hydrogenation.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the reduction of this compound to 4-(trifluoromethylsulfonyl)benzene-1,2-diamine based on established methods for analogous compounds.

MethodReagents and CatalystsSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)
Catalytic HydrogenationH₂ (gas), 10% Pd/CEthanol256>95
Iron ReductionFe powder, concentrated HCl (catalytic)Ethanol/Water80 (reflux)2-485-95
Tin(II) ChlorideSnCl₂·2H₂OEthanol78 (reflux)2-380-90

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a similar reduction of a nitroaniline derivative.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Parr shaker hydrogenation apparatus or similar hydrogenation reactor

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen or argon to remove air, then evacuate the vessel.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 bar).

  • Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 4-(trifluoromethylsulfonyl)benzene-1,2-diamine.

Protocol 2: Reduction with Iron in Acidic Medium

This protocol is a general procedure for the reduction of aromatic nitro compounds using iron.[2]

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (typically 3-5 eq) to the stirred solution.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to a pH of 8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(trifluoromethylsulfonyl)benzene-1,2-diamine.

Protocol 3: Reduction with Tin(II) Chloride

This protocol describes a mild reduction of an aromatic nitro group using tin(II) chloride.[3][4]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 2M Potassium hydroxide (KOH)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (typically 3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate or 2M KOH.

  • Stir the biphasic mixture vigorously until the tin salts are dissolved in the aqueous layer or precipitate out.

  • If a precipitate forms, filter the mixture through a pad of Celite®.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(trifluoromethylsulfonyl)benzene-1,2-diamine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Methods cluster_workup Workup cluster_product Final Product start This compound method1 Catalytic Hydrogenation (H₂, Pd/C, EtOH) start->method1 method2 Iron Reduction (Fe, HCl, EtOH/H₂O) start->method2 method3 Tin(II) Chloride Reduction (SnCl₂, EtOH) start->method3 workup Filtration Extraction Purification method1->workup method2->workup method3->workup product 4-(Trifluoromethylsulfonyl) benzene-1,2-diamine workup->product

Caption: Experimental workflow for the reduction of this compound.

signaling_pathway nitro Ar-NO₂ (Nitro Group) nitroso Ar-NO (Nitroso Intermediate) nitro->nitroso + 2e⁻, + 2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine Ar-NH₂ (Amine Group) hydroxylamine->amine + 2e⁻, + 2H⁺

Caption: Generalized reaction pathway for the reduction of an aromatic nitro group.

References

Application Note and Protocol: Scale-up Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the scale-up synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The outlined process is designed for researchers, scientists, and drug development professionals, emphasizing safety, high yield, and purity.

Data Summary

The following table summarizes the quantitative data for the described scale-up synthesis of this compound.

ParameterValueReference
Starting Material4-Chloro-3-nitro-benzotrifluoride[1]
Product2-Nitro-4-(trifluoromethyl)aniline[1]
Yield98-99% of theory[1]
Purity>98% (HPLC)[1]
Melting Point106 - 107.5°C[1]

Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitro-benzotrifluoride is displaced by an amino group from aqueous ammonia.

Reaction_Pathway 4-Chloro-3-nitro-benzotrifluoride 4-Chloro-3-nitro-benzotrifluoride 2-Nitro-4-(trifluoromethyl)aniline 2-Nitro-4-(trifluoromethyl)aniline 4-Chloro-3-nitro-benzotrifluoride->2-Nitro-4-(trifluoromethyl)aniline Aqueous Ammonia (excess) 100-120°C, 11 bar

Caption: Reaction scheme for the synthesis of 2-Nitro-4-(trifluoromethyl)aniline.

Experimental Protocol

This protocol is adapted from a patented industrial process, ensuring robustness and high efficiency for scale-up operations.[1]

Materials and Equipment:

  • 5-liter stainless steel autoclave

  • Pressure vessel for ammonia addition

  • Standard laboratory glassware for filtration and washing

  • 4-Chloro-3-nitro-benzotrifluoride

  • Aqueous ammonia solution (22%)

  • Ammonia gas

  • Water

Procedure:

  • Reactor Charging:

    • In a 5-liter stainless steel autoclave, charge 644 g (2.85 mol) of 4-chloro-3-nitro-benzotrifluoride.

    • Add 1250 g of mother liquor from a previous batch (containing approximately 11.8 mol of ammonia). Alternatively, for the initial run, prepare a corresponding aqueous ammonia solution.

  • Ammonia Addition:

    • Seal the autoclave.

    • With stirring at room temperature, add an additional 114 g (6.7 mol) of ammonia from a pressure vessel.

  • Reaction:

    • Heat the reaction mixture to 115°C.

    • Maintain this temperature for 6 hours. The pressure will stabilize at approximately 11 bar.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Vent the excess ammonia.

    • Discharge the resulting suspension of the crystalline product in the mother liquor.

    • Filter the suspension.

    • Wash the filter cake twice with 300 ml of water.

    • Dry the collected solid to obtain 2-nitro-4-(trifluoromethyl)aniline.

  • Mother Liquor Recycling:

    • A total of approximately 1800 g of mother liquor and wash liquor are obtained, which can be recycled in subsequent batches.

Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis process.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_output Output Charge_Autoclave Charge Autoclave with 4-Chloro-3-nitro-benzotrifluoride and Aqueous Ammonia Add_Ammonia Add Gaseous Ammonia Charge_Autoclave->Add_Ammonia Heat_and_Stir Heat to 115°C and Stir for 6h Add_Ammonia->Heat_and_Stir Cool_and_Vent Cool to Room Temperature and Vent Excess Ammonia Heat_and_Stir->Cool_and_Vent Filter Filter the Suspension Cool_and_Vent->Filter Wash Wash with Water Filter->Wash Recycle Recycle Mother Liquor Filter->Recycle Dry Dry the Product Wash->Dry Product 2-Nitro-4-(trifluoromethyl)aniline Dry->Product

Caption: Workflow for the scale-up synthesis of 2-Nitro-4-(trifluoromethyl)aniline.

References

Application Notes and Protocols: Synthesis of Azo Dyes and Pigments Using 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline as a diazo component in the preparation of azo dyes and pigments. The protocols detailed below are representative methods for the synthesis and characterization of these colored compounds, which are of interest in materials science and as intermediates in medicinal chemistry.

Introduction

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic organic colorants. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.

This compound is a valuable precursor in this context. The presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups significantly influences the electronic properties of the resulting diazonium salt, which in turn affects the color and properties of the final azo dye. These substituents often lead to dyes with high lightfastness and thermal stability, making them suitable for various applications, including high-performance pigments and disperse dyes for synthetic fibers.

General Synthetic Pathway

The overall synthesis of azo dyes from this compound follows a well-established reaction sequence. The primary amine is first converted to a diazonium salt, which is then reacted with a suitable coupling partner to yield the final azo compound.

Synthesis_Pathway cluster_start Starting Material cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound B Diazonium Salt Intermediate A->B  NaNO₂, H⁺ (0-5 °C)   D Azo Dye/Pigment B->D  Coupling Reaction   C Coupling Component (e.g., Naphthol, Phenol, Aniline derivative) C->D Experimental_Workflow A This compound + Acid + Water B Cooling to 0-5 °C A->B C Add NaNO₂ Solution B->C D Diazonium Salt Formation C->D G Azo Coupling Reaction D->G Add to... E 2-Naphthol in NaOH(aq) F Cooling to 0-5 °C E->F F->G ...Coupling Solution H Precipitation of Crude Dye G->H I Vacuum Filtration H->I J Washing with Cold Water I->J K Recrystallization J->K L Pure Azo Dye K->L

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Nitro-4-(trifluoromethylsulfonyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in various research and development applications. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies to help you maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene with ammonia. The strong electron-withdrawing nature of the nitro and trifluoromethylsulfonyl groups activates the aromatic ring, facilitating the displacement of the chloro group by the amine.

Q2: What are the critical reaction parameters to control for optimal yield?

A2: The key parameters to control are temperature, pressure, reaction time, and the concentration of ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures and pressures to ensure the reactivity of ammonia and to drive the reaction to completion.

Q3: What are the expected yield and purity for this synthesis?

A3: Under optimized conditions, this synthesis can achieve high yields, often exceeding 95%, with a purity of over 98% as determined by HPLC. A patent for a similar synthesis of 2-nitro-4-(trifluoromethyl)aniline reports yields of 98-99% and purity greater than 98%[1].

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[2]. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.

Q5: What are the primary safety concerns associated with this synthesis?

A5: This synthesis involves working with a chlorinated and nitrated aromatic compound, as well as handling ammonia under pressure and at high temperatures. It is crucial to perform the reaction in a well-ventilated fume hood and to use a pressure-rated reaction vessel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Insufficient Temperature or Pressure: The reaction requires significant energy input to overcome the activation barrier. 2. Inactive Ammonia Source: The aqueous ammonia solution may have lost its concentration over time. 3. Poor Quality Starting Material: Impurities in the 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene can inhibit the reaction.1. Optimize Reaction Conditions: Gradually increase the temperature within the recommended range (e.g., 100-150°C) and ensure the reaction vessel is properly sealed to maintain pressure[1]. 2. Use Fresh Reagents: Employ a fresh, concentrated aqueous ammonia solution. 3. Verify Starting Material Purity: Analyze the starting material by NMR or HPLC to confirm its identity and purity.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction time may be too short. 2. Insufficient Ammonia: An inadequate molar excess of ammonia will result in incomplete conversion.1. Extend Reaction Time: Continue heating the reaction and monitor its progress by TLC or HPLC until the starting material is consumed. 2. Increase Ammonia Concentration: Use a higher molar excess of aqueous ammonia.
Formation of Side Products 1. Overheating: Excessive temperatures can lead to decomposition or the formation of undesired byproducts. 2. Presence of Water: While aqueous ammonia is used, excess water can sometimes lead to hydrolysis of the starting material under harsh conditions.1. Maintain Temperature Control: Ensure the reaction temperature is carefully monitored and controlled within the optimal range. 2. Use Concentrated Ammonia: Employ a concentrated aqueous ammonia solution to minimize the total water content in the reaction mixture.
Difficult Product Isolation 1. Product is Oily or Gummy: This may be due to the presence of impurities. 2. Low Yield After Work-up: The product may have some solubility in the aqueous phase.1. Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). 2. Efficient Extraction: During the work-up, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize the recovery of the product from the aqueous layer.
Product Discoloration (Dark Orange/Brown) 1. Formation of Oxidized Impurities: Anilines are susceptible to air oxidation, which can lead to discoloration.1. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Recrystallization with Charcoal: Treat the colored product with activated charcoal during recrystallization to remove colored impurities.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar, high-yield synthesis of 2-nitro-4-(trifluoromethyl)aniline[1].

Materials:

  • 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene

  • Concentrated aqueous ammonia (e.g., 25-30%)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • In a pressure-rated stainless-steel autoclave, charge 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene and a significant molar excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).

  • Seal the autoclave and begin stirring the reaction mixture.

  • Heat the mixture to a temperature between 110-130°C. The internal pressure will rise as the temperature increases.

  • Maintain the reaction at this temperature for 6-12 hours, monitoring the progress by TLC or HPLC if possible.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separation funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Data Presentation

Optimization of Reaction Conditions (Hypothetical Data)

The following table presents hypothetical data to illustrate the effect of key reaction parameters on the yield of this compound. Actual results may vary and should be optimized for your specific laboratory conditions.

Entry Temperature (°C) Time (h) Ammonia (equiv.) Yield (%) Purity (HPLC, %)
1100657595
2120658897
3140659298
41201259598
51206109699
61401210>98>99

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants Charge Autoclave: - 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene - Aqueous Ammonia start->reactants reaction Heat and Stir (110-130°C, 6-12h) reactants->reaction workup Cool, Vent, and Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Recrystallize (Ethanol/Water) workup->purification product This compound purification->product end End product->end

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_temp Is Temperature Adequate? start->check_temp check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_nh3 Is Ammonia Concentration Correct? check_time->check_nh3 Yes increase_time Increase Reaction Time check_time->increase_time No use_fresh_nh3 Use Fresh/More Concentrated Ammonia check_nh3->use_fresh_nh3 No success Problem Resolved check_nh3->success Yes increase_temp->success increase_time->success use_fresh_nh3->success

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Enhancing the Purity of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitro-4-(trifluoromethylsulfonyl)aniline (CAS No. 400-23-7). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered in the purification of this important synthetic intermediate. Achieving high purity is critical for ensuring the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth, field-proven insights and detailed protocols to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Based on typical synthetic routes for analogous nitroaromatic compounds, common impurities may include:

  • Starting Materials: Unreacted 4-(trifluoromethylsulfonyl)aniline or related precursors.

  • Isomeric Byproducts: Positional isomers formed during the nitration step, such as 3-Nitro-4-(trifluoromethylsulfonyl)aniline, if the directing effects of the substituents are not perfectly controlled.

  • Over-Nitrated Products: Dinitro derivatives, although typically less common under controlled conditions.

  • Degradation Products: The compound can be susceptible to degradation under harsh thermal or pH conditions.[1][2]

Q2: My product appears as a dark yellow or brownish solid. Is this indicative of impurity?

A2: The pure compound is typically described as a yellow crystalline solid.[3] While a yellow color is expected, a darker yellow, orange, or brown hue often suggests the presence of colored impurities or degradation byproducts. These are common in nitroaromatic compounds and can often be removed via recrystallization with a decolorizing agent like activated charcoal.[4][5]

Q3: What is the most straightforward purification method to try first for this compound?

A3: For a solid compound like this compound, recrystallization is the most effective and straightforward initial purification technique.[6] It is excellent for removing small to moderate amounts of impurities that have different solubility profiles from the main compound. If recrystallization fails to achieve the desired purity, column chromatography is the next logical step.

Q4: How can I reliably determine the purity of my final product?

A4: A multi-faceted approach is recommended for a comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying even closely related isomeric impurities.[4][8]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Essential for confirming the chemical structure and identifying any structurally distinct impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities and residual solvents.[7]

Troubleshooting and Optimization Guides

This section addresses specific issues that may arise during the purification process.

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Oily precipitate ("oiling out") forms instead of crystals. The solution is too supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.[5]Add a small amount of additional hot solvent to ensure the oil redissolves completely. Allow the solution to cool much more slowly. Scratch the inner wall of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product if available.[5]
Low recovery of purified product. Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[5] Cool the filtrate in an ice bath to minimize solubility and maximize crystal yield. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent the product from crashing out on the filter paper.
Product is still impure after one recrystallization. The chosen solvent system is not effective at separating the specific impurities present. Isomeric impurities have very similar solubility profiles.Perform a second recrystallization. Screen for a different solvent or a mixed-solvent system (e.g., ethanol/water, toluene/hexane) where the solubility difference between the product and impurities is more pronounced.[5][6] If impurities persist, proceed to column chromatography.
Product remains discolored (e.g., dark yellow/brown). Presence of highly colored, non-crystalline impurities.During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4]
General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting purification challenges.

G cluster_start Initial State cluster_purification Purification Steps cluster_outcome Outcome Start Crude this compound Recrystallize Perform Recrystallization Start->Recrystallize Analyze1 Assess Purity (TLC/HPLC/MP) Recrystallize->Analyze1 Chromatography Perform Column Chromatography Analyze1->Chromatography Purity OK? No Pure High Purity Product Analyze1->Pure Purity OK? Yes Analyze2 Assess Purity (TLC/HPLC/MP) Chromatography->Analyze2 Analyze2->Pure Purity OK? Yes Troubleshoot Re-evaluate Strategy (Different Solvents/Technique) Analyze2->Troubleshoot Purity OK? No Troubleshoot->Recrystallize Try new conditions

Caption: General purification and troubleshooting workflow.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility at varying temperatures.[6] An ethanol/water system is often effective for moderately polar compounds like nitroanilines.

Workflow Diagram: Recrystallization

G A 1. Dissolution Dissolve crude product in minimum hot ethanol. B 2. Decolorization (Optional) Add activated charcoal, keep hot, then hot filter. A->B If colored C 3. Crystallization Add hot water dropwise until solution becomes turbid. Add ethanol to clarify. A->C If not colored B->C D 4. Cooling Cool slowly to room temp, then in an ice bath. C->D E 5. Isolation Collect crystals via vacuum filtration. D->E F 6. Washing & Drying Wash with ice-cold solvent, dry in vacuo. E->F

Caption: Step-by-step workflow for recrystallization.

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling and heating gently, until the solid completely dissolves.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat source and add a small amount of activated charcoal (approx. 1-2% of the solute mass). Swirl and gently heat the mixture for 2-5 minutes.

  • Hot Filtration: If charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to show persistent cloudiness (turbidity). This indicates the saturation point has been reached. Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture. Allow the crystals to dry on the filter by drawing air through them, then transfer them to a desiccator to dry completely under vacuum.

Protocol 2: Flash Column Chromatography

If recrystallization is insufficient, flash column chromatography provides a more powerful method for separating compounds based on their differential adsorption to a stationary phase.

Workflow Diagram: Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Step A 1. Select Eluent Use TLC to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3. B 2. Pack Column Pack a column with silica gel using the selected eluent. A->B C 3. Load Sample Dissolve crude product in minimum solvent and load onto the column. B->C D 4. Elute & Collect Run eluent through the column and collect fractions. C->D E 5. Analyze Fractions Monitor fractions by TLC to identify those with pure product. D->E F 6. Combine & Evaporate Combine pure fractions and remove solvent via rotary evaporation. E->F

Caption: Workflow for purification by flash column chromatography.

Methodology:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column. Ensure the silica bed is uniform and free of cracks or air bubbles. Equilibrate the column by running 2-3 column volumes of eluent through the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline.

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis. Our goal is to equip you with the expertise to identify, minimize, and eliminate common byproducts, ensuring high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect during the synthesis of this compound?

A1: The byproduct profile largely depends on the synthetic route chosen, specifically whether you perform direct nitration of 4-(trifluoromethylsulfonyl)aniline or use a protecting group strategy.

  • Direct Nitration Route:

    • Oxidation Products: Direct exposure of the aniline's amino group (-NH2) to strong nitrating agents (like a nitric acid/sulfuric acid mixture) can cause oxidation, leading to the formation of dark, tarry polymeric materials and a significant reduction in yield.[1][2]

    • Positional Isomers: While the primary product is this compound, the formation of the 2-Amino-5-nitro-benzenesulfonamide isomer is possible due to the complex directing effects of the substituents.

    • Dinitrated Byproducts: Under harsh conditions (high temperature or excess nitrating agent), dinitration can occur, yielding 2,6-Dinitro-4-(trifluoromethylsulfonyl)aniline .

  • Protecting Group Route (Recommended):

    • Incomplete Acetylation: Residual 4-(trifluoromethylsulfonyl)aniline if the initial protection step is incomplete.

    • Incomplete Nitration: Unreacted N-acetyl-4-(trifluoromethylsulfonyl)aniline may be present if the nitration step does not go to completion.

    • Incomplete Deprotection: The intermediate, N-acetyl-2-nitro-4-(trifluoromethylsulfonyl)aniline , will contaminate the final product if the final hydrolysis step is incomplete.

Q2: My reaction mixture turned dark brown or black immediately after adding the nitrating agent. What went wrong?

A2: This is a classic sign of amine oxidation. The primary amino group on the aniline ring is highly susceptible to oxidation by nitric acid, especially in the presence of a strong acid catalyst like sulfuric acid.[1] This side reaction is highly exothermic and can quickly lead to the formation of complex, high-molecular-weight tarry substances, which severely complicates purification and drastically lowers the yield of your desired product.

Prevention: The most effective way to prevent this is to temporarily "protect" the amino group by converting it into a less reactive acetamide group (-NHCOCH3) prior to nitration. This strategy is detailed in the experimental protocols section.

Q3: My analytical data (HPLC/TLC) shows a significant isomeric impurity. How can I control the regioselectivity of the nitration?

A3: The formation of positional isomers arises from the competing directing effects of the amino (-NH2) and trifluoromethylsulfonyl (-SO2CF3) groups. The -NH2 group is a powerful ortho-, para- director, while the -SO2CF3 group is a meta- director. To ensure nitration occurs almost exclusively at the desired position (ortho to the amine), the protecting group strategy is crucial. The N-acetyl group (-NHCOCH3) is still a strong ortho-, para- director but offers better steric hindrance and moderates the reactivity, leading to a much cleaner reaction with higher regioselectivity.[1][3]

Q4: What are the best practices for purifying the final this compound product?

A4: A multi-step purification approach is often necessary.

  • Workup: After the reaction, a careful aqueous workup is essential to remove inorganic acids and salts.

  • Recrystallization: This is a highly effective method for removing the bulk of impurities, especially unreacted starting materials or the acetylated intermediate.[4] A solvent system like aqueous ethanol is a good starting point.

  • Column Chromatography: For achieving the highest purity (>99%), silica gel column chromatography is recommended. This technique is particularly effective at separating closely related positional isomers.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the most reliable method for accurately determining the purity of your final product and quantifying any remaining impurities.[4]

Troubleshooting Guide

This table outlines common problems, their probable causes, and recommended solutions to get your synthesis back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Severe oxidation of the starting material (direct nitration).2. Reaction temperature too low.3. Incomplete deprotection of the acetyl group.1. Implement the protecting group strategy. 2. Carefully monitor and maintain the optimal reaction temperature for each step.3. Monitor the deprotection step by TLC/HPLC and extend the reaction time or adjust conditions if necessary.
Dark, Tarry Reaction Mixture 1. Direct nitration of unprotected aniline.2. Addition of nitrating agent was too fast, causing a temperature spike.1. Protect the amine group as an acetamide before nitration.2. Add the nitrating mixture dropwise while maintaining a low temperature (e.g., 0-10 °C) with an ice bath.
Multiple Isomers Detected 1. Direct nitration leading to poor regioselectivity.2. Reaction temperature was too high, overcoming directing group effects.1. Use the N-acetyl protecting group to enhance ortho-directing selectivity.2. Maintain strict temperature control during the nitration step.
Starting Material or Intermediates in Final Product 1. Incomplete reaction in one or more steps (acetylation, nitration, or hydrolysis).2. Insufficient reaction time.1. Monitor each step to completion using TLC or HPLC before proceeding.2. Ensure adequate reaction times are allowed for each transformation. Consider a slight excess of the reagent if the reaction stalls.

Visualizing the Synthetic Pathway and Byproducts

The following diagram illustrates the recommended two-step synthesis pathway, highlighting where common byproducts are formed.

Synthesis_Byproducts cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_direct Direct Nitration (Not Recommended) SM 4-(Trifluoromethylsulfonyl)aniline INT1 N-acetyl-4-(trifluoromethylsulfonyl)aniline SM->INT1 Acetic Anhydride BP1 Byproduct: Unreacted Starting Material SM->BP1 INT2 N-acetyl-2-nitro-4- (trifluoromethylsulfonyl)aniline INT1->INT2 HNO3 / H2SO4 BP2 Byproduct: Unreacted Intermediate INT1->BP2 FP Product: This compound INT2->FP Acid/Base Hydrolysis BP3 Byproduct: Incomplete Deprotection INT2->BP3 SM_direct 4-(Trifluoromethylsulfonyl)aniline FP_direct Desired Product SM_direct->FP_direct HNO3 / H2SO4 BP_ox Oxidation/Tarry Byproducts SM_direct->BP_ox BP_iso Isomeric Byproducts SM_direct->BP_iso

Caption: Recommended vs. Direct Synthesis Pathways and Key Byproducts.

Experimental Protocol: Protected Synthesis

This three-step protocol is designed to maximize yield and purity by preventing oxidation and controlling regioselectivity.

Step 1: Acetylation of 4-(Trifluoromethylsulfonyl)aniline
  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 4-(trifluoromethylsulfonyl)aniline in glacial acetic acid.

  • Add 1.1 equivalents of acetic anhydride to the solution.

  • Heat the mixture to reflux (approximately 118 °C) for 1-2 hours. Monitor the reaction's completion by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water with stirring.

  • Collect the precipitated white solid (N-acetyl-4-(trifluoromethylsulfonyl)aniline) by vacuum filtration.

  • Wash the solid with cold water and dry it under a vacuum. The product is typically of sufficient purity for the next step.

Step 2: Nitration of N-acetyl-4-(trifluoromethylsulfonyl)aniline
  • In a clean, dry flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add the dried N-acetyl-4-(trifluoromethylsulfonyl)aniline from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid, and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the aniline solution over 1-2 hours, maintaining the reaction temperature strictly between 0-10 °C.[1]

  • After the addition is complete, let the mixture stir at this temperature for another 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the resulting precipitate (N-acetyl-2-nitro-4-(trifluoromethylsulfonyl)aniline) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Step 3: Hydrolysis (Deprotection) to Yield Final Product
  • Place the dried, nitrated intermediate from Step 2 into a flask with a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the solution and neutralize it carefully with an aqueous base (e.g., sodium carbonate solution) until precipitation is complete.

  • Filter the solid product, wash it with water, and dry it.

  • Purify the crude this compound by recrystallization from a suitable solvent like aqueous ethanol.

References

Troubleshooting low yield in ammonolysis of halo-nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ammonolysis of halo-nitroaromatics. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

Issue 1: Low Yield of the Desired Primary Amino-Nitroaromatic Product

Q1: My ammonolysis reaction is resulting in a very low yield of the primary amine. What are the common causes and how can I improve it?

A1: Low yields in the ammonolysis of halo-nitroaromatics are a frequent issue and can stem from several factors. The primary culprits are often incomplete conversion of the starting material, formation of byproducts, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Increase the Molar Ratio of Ammonia: The reaction between the halo-nitroaromatic and the initially formed primary amine to produce a secondary amine is a significant side reaction. To favor the formation of the primary amine, a large excess of ammonia should be used. A molar ratio of 10:1 (ammonia to halo-nitroaromatic) or higher is recommended.[1]

  • Optimize Reaction Temperature: The reaction rate is highly dependent on temperature. For the ammonolysis of 4-chloronitrobenzene, a temperature of 170°C has been shown to give a high yield of 4-nitroaniline.[1] However, excessively high temperatures can lead to the formation of undesired side products. It is crucial to carefully control the temperature within the optimal range for your specific substrate.

  • Ensure Adequate Reaction Time: Ammonolysis of aryl halides is generally slower than that of alkyl halides. A reaction time of 10 hours has been reported for the successful synthesis of 4-nitroaniline from 4-chloronitrobenzene.[1] Monitor your reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Use of a Catalyst: The carbon-halogen bond in aryl halides is strong. The use of a copper-containing catalyst, such as cuprous oxide or copper(I) bromide, can significantly increase the reaction rate and yield.[2][3]

  • Solvent Choice: The reaction is typically carried out in an aqueous solution of ammonia. The use of co-solvents is generally not necessary.

Issue 2: Formation of Significant Amounts of Side Products

Q2: I am observing significant impurities in my product. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a major contributor to low yields and purification challenges. The most common side products in the ammonolysis of halo-nitroaromatics are secondary amines and phenolic derivatives.

Common Side Products and Mitigation Strategies:

  • Secondary Amines: The primary amine product can act as a nucleophile and react with another molecule of the halo-nitroaromatic starting material to form a secondary amine.

    • Solution: As mentioned previously, using a large excess of ammonia will outcompete the primary amine in the nucleophilic attack, thereby minimizing the formation of the secondary amine.[1]

  • Phenolic Derivatives: If water is present in the reaction mixture, it can act as a competing nucleophile, leading to the formation of a nitro-phenol byproduct through hydrolysis.

    • Solution: Using a high concentration of aqueous ammonia helps to suppress the hydrolysis side reaction.[4]

  • Other Nucleophilic Substitutions: If other nucleophiles are present in the reaction medium, they may also compete with ammonia. Ensure the purity of your starting materials and solvents.

Issue 3: Incomplete Conversion of the Halo-Nitroaromatic Starting Material

Q3: My reaction has stopped, but I still have a significant amount of unreacted starting material. What should I do?

A3: Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or catalyst deactivation.

Troubleshooting Steps:

  • Extend the Reaction Time: As a first step, try extending the reaction time and continue to monitor the reaction progress.

  • Increase the Reaction Temperature: If extending the reaction time does not lead to further conversion, a modest increase in the reaction temperature may be necessary. Be cautious, as this can also increase the rate of side reactions.

  • Check Catalyst Activity: If you are using a catalyst, it may have become deactivated. Ensure that the catalyst is of good quality and has been stored properly. In some cases, adding a fresh portion of the catalyst may be beneficial.

  • Ensure Proper Mixing: In a heterogeneous reaction mixture, efficient mixing is crucial to ensure contact between the reactants. Use a suitable stirring mechanism to maintain a homogeneous suspension.

Data Presentation

The following table summarizes the effect of key reaction parameters on the yield of 4-nitroaniline from the ammonolysis of 4-chloronitrobenzene.

ParameterConditionYield of 4-Nitroaniline (%)Reference
Temperature 170°C~95[1]
Molar Ratio (Ammonia:Substrate) 10:1~95[1]
Reaction Time 10 hours~95[1]
Catalyst None (autoclave)High (quantitative not specified)[1]

Experimental Protocols

Key Experiment: Synthesis of 4-Nitroaniline from 4-Chloronitrobenzene

This protocol is adapted from a literature procedure for the synthesis of 4-nitroaniline.[1]

Materials:

  • 4-Nitrochlorobenzene (157 g, 1 mole)

  • 25% Aqueous Ammonia (10 moles)

  • Autoclave

Procedure:

  • Place 157 g (1 mole) of 4-nitrochlorobenzene and a 10-fold molar excess of 25% aqueous ammonia into a high-pressure autoclave.

  • Seal the autoclave and heat the mixture to 170°C. The pressure will rise to approximately 35 atmospheres.

  • Maintain the reaction at this temperature for 10 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature. Caution: The pressure will still be high. Carefully release the pressure.

  • The 4-nitroaniline product will have crystallized. Collect the solid product.

  • Recrystallize the crude product from boiling water to remove any unreacted 4-nitrochlorobenzene. The yield of purified 4-nitroaniline is approximately 95%.

Mandatory Visualization

Below are diagrams illustrating key aspects of the troubleshooting process and reaction considerations.

Troubleshooting_Workflow Troubleshooting Low Yield in Ammonolysis start Low Yield Observed check_conversion Check for Complete Conversion of Starting Material start->check_conversion optimize_conditions Review and Optimize Reaction Conditions start->optimize_conditions incomplete Incomplete Conversion check_conversion->incomplete Unreacted Starting Material Present side_products Analyze for Side Products (e.g., by TLC, GC-MS) check_conversion->side_products Starting Material Consumed increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp secondary_amine Secondary Amine Detected side_products->secondary_amine hydrolysis_product Hydrolysis Product (Phenol) Detected side_products->hydrolysis_product increase_ammonia Increase Molar Ratio of Ammonia secondary_amine->increase_ammonia use_conc_ammonia Use Higher Concentration of Aqueous Ammonia hydrolysis_product->use_conc_ammonia catalyst Consider Using a Copper Catalyst optimize_conditions->catalyst end Improved Yield increase_time_temp->end increase_ammonia->end use_conc_ammonia->end catalyst->end Signaling_Pathways Key Factors Influencing Ammonolysis Outcome outcome Reaction Outcome (Yield and Purity) temp Temperature temp->outcome Affects rate and side reactions pressure Pressure pressure->outcome Maintains ammonia in solution ammonia_conc Ammonia Concentration ammonia_conc->outcome Suppresses secondary amine formation catalyst Catalyst catalyst->outcome Increases reaction rate substrate Substrate (Halo-Nitroaromatic) substrate->outcome Reactivity depends on halogen and nitro group position time Reaction Time time->outcome Ensures complete conversion

References

Technical Support Center: Purification of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2-Nitro-4-(trifluoromethylsulfonyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route used. If prepared by the hydrolysis of N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide, impurities may include the unreacted starting material or byproducts from side reactions. In syntheses involving nitration, positional isomers are a common impurity. Depending on the specific synthesis, unreacted starting materials and over-reacted species can also be present.[1][2][3]

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is a yellow crystalline solid.[4][5] The intensity and consistency of the yellow color can be an indicator of purity.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of nitroaniline compounds.[6][7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile or semi-volatile impurities.[9] Melting point analysis is another useful technique to assess purity, with a sharp melting range indicating higher purity.[6] The reported melting point is in the range of 129-130°C.[5]

Purification Workflow

PurificationWorkflow crude Crude Product (this compound) recrystallization Recrystallization crude->recrystallization Primary Method column_chromatography Column Chromatography crude->column_chromatography Alternative Method purity_analysis Purity Analysis (HPLC, Melting Point) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds based on their differential solubility in a particular solvent at varying temperatures.[10]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. The ideal solvent should dissolve the crude product at elevated temperatures but have low solubility at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven at a temperature below the compound's melting point.

ParameterValueNotes
Starting Material Crude SolidAppearance may vary from yellow to brownish-orange.
Recrystallization Solvent Ethanol, Isopropanol, or Ethanol/Water mixtureThe optimal solvent should be determined experimentally. For mixed solvents, dissolve in the "good" solvent and add the "poor" solvent until turbidity persists.
Expected Yield 60-90%Yield will depend on the initial purity of the crude material and the chosen solvent.
Final Purity (by HPLC) >98%Purity should be confirmed by an appropriate analytical method.
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[3]

Materials:

  • Crude this compound

  • Silica gel (for the stationary phase)

  • Selected mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions in an orderly manner.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

ParameterValueNotes
Stationary Phase Silica GelThe basicity of the aniline may cause tailing. Adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can mitigate this.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increase the ethyl acetate concentration.
Expected Elution The product is expected to be a yellow band.The retention factor (Rf) on TLC should ideally be between 0.2 and 0.4 in the chosen eluent.
Final Purity (by HPLC) >98%Purity of the combined fractions should be verified.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling The solution is not saturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the flask or adding a seed crystal. If unsuccessful, the solvent may need to be partially evaporated to increase the concentration.
Low recovery of purified product Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still colored Colored impurities are not effectively removed by recrystallization.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Column Chromatography Troubleshooting

TroubleshootingColumnChromatography cluster_problem Problem cluster_cause Possible Cause cluster_solution Solution p1 Poor Separation c1 Incorrect Mobile Phase Polarity p1->c1 c2 Column Overload p1->c2 p2 Product Tailing c3 Strong Interaction with Silica Gel p2->c3 p3 No Elution c4 Compound is too Polar for Current Eluent p3->c4 s1 Optimize Mobile Phase using TLC c1->s1 s2 Reduce Sample Load or Use a Larger Column c2->s2 s3 Add Triethylamine (0.1%) to Mobile Phase c3->s3 s4 Increase Mobile Phase Polarity c4->s4

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Recrystallization of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Nitro-4-(trifluoromethylsulfonyl)aniline. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A specific, validated recrystallization solvent for this compound is not prominently documented in publicly available literature. However, based on the structure of the molecule (an aromatic amine with a nitro group and a trifluoromethylsulfonyl group), a systematic solvent screening approach is recommended. Good starting points for solvent selection include common single and mixed solvent systems.

For compounds with similar functional groups, such as aromatic amines, ethanol, methanol, and toluene are often good single solvents to evaluate.[1] Mixed solvent systems, which consist of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble), are also highly effective.[1] Given the presence of the hydrophobic trifluoromethyl group, which limits solubility in polar solvents, systems like toluene/hexane or ethanol/water could be effective.[1][2]

The ideal solvent or solvent system is one where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][3]

Q2: How do I perform a solvent screening to find a suitable recrystallization solvent?

A systematic solvent screening is a crucial first step. This can be done on a small scale to conserve your material.

Procedure for Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of crude this compound into several test tubes.

  • To each tube, add a few drops of a different potential solvent or solvent mixture (see table below for suggestions).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes and observe the solubility. The ideal solvent will completely dissolve the compound upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

Solvent/Mixture Rationale
EthanolA common polar protic solvent for many organic compounds.
MethanolSimilar to ethanol but with higher polarity.
TolueneA non-polar aromatic solvent, potentially good for the aniline ring.[2]
Ethyl AcetateA moderately polar aprotic solvent.
AcetoneA polar aprotic solvent.
Ethanol/WaterA common mixed-solvent system for moderately polar compounds.[1]
Toluene/HexaneA non-polar mixed-solvent system.[1][2]

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.

Troubleshooting Steps:

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.[1]

  • Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.[1]

  • Slower Cooling: Re-dissolve the oil by heating and then allow the solution to cool more slowly to room temperature before placing it in a cold bath.

  • Dilution: Add a small amount of the "good" solvent to the hot solution to reduce the saturation level before cooling.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Recovery of Purified Product • Using too much solvent.• Premature crystallization during hot filtration.• Incomplete crystallization.• Use the minimum amount of hot solvent required for complete dissolution.[1]• Preheat the funnel and receiving flask before hot filtration.[1]• Ensure the solution is sufficiently cooled, possibly in an ice bath, to maximize crystal formation.[1]
Product is Still Colored After Recrystallization • Presence of colored impurities.• Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] Caution: Use sparingly as it can also adsorb the desired product.
No Crystals Form Upon Cooling • The solution is not sufficiently saturated.• The chosen solvent is too good at room temperature.• Evaporate some of the solvent to increase the concentration and then try cooling again.• If using a mixed solvent system, add a small amount of the "anti-solvent" to the cooled solution to induce precipitation.

Experimental Protocol: Recrystallization of this compound

This is a general protocol and should be optimized based on the results of your solvent screening.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the selected recrystallization solvent.
  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve a saturated solution at the boiling point.[4]

2. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration:

  • Preheat a funnel and a receiving flask.
  • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them.
  • For final drying, place the crystals in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

Recrystallization_Troubleshooting start Recrystallization Issue issue1 Low Recovery start->issue1 issue2 Oiling Out start->issue2 issue3 No Crystals Form start->issue3 issue4 Colored Product start->issue4 cause1a Too Much Solvent issue1->cause1a cause1b Premature Crystallization issue1->cause1b cause2a Solution Too Saturated issue2->cause2a cause2b Cooling Too Fast issue2->cause2b solution2c Scratch Flask / Add Seed Crystal issue2->solution2c cause3a Solution Too Dilute issue3->cause3a cause4a Colored Impurities Present issue4->cause4a solution1a Use Minimum Hot Solvent cause1a->solution1a solution1b Preheat Funnel cause1b->solution1b solution2a Add More Solvent / Reheat cause2a->solution2a solution2b Cool Slowly cause2b->solution2b solution3a Evaporate Solvent cause3a->solution3a solution3b Add Anti-Solvent cause3a->solution3b solution4a Use Activated Charcoal cause4a->solution4a

Caption: Troubleshooting logic for common recrystallization issues.

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (Optional) dissolve->charcoal filter_hot 3. Hot Filtration dissolve->filter_hot if no charcoal charcoal->filter_hot cool 4. Cool to Crystallize filter_hot->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate dry 6. Dry Crystals isolate->dry end End: Pure Product dry->end

Caption: Experimental workflow for recrystallization.

References

Column chromatography conditions for purifying 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the purification of 2-Nitro-4-(trifluoromethylsulfonyl)aniline by column chromatography. Below you will find recommended protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The recommended stationary phase is silica gel (60-120 or 230-400 mesh).[1][2] Due to the presence of the aniline functional group, which can interact with the acidic silanol groups on the silica surface leading to peak tailing, careful consideration of the mobile phase is crucial.[3]

Q2: Which solvent system (mobile phase) is suitable for the elution of this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[2][4] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of approximately 0.2-0.4 for the target compound.

Q3: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?

A3: Tailing is a common issue when purifying amines on silica gel due to the interaction with acidic silanol groups.[3] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent.[5] Alternatively, using a different stationary phase like neutral alumina can also be effective.[6]

Q4: The compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

A4: If your compound is not eluting, it may be due to very strong interactions with the silica gel. First, ensure your solvent system is appropriate by re-evaluating your TLC results. If the compound remains at the baseline on the TLC plate even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[6] It is also possible the compound has decomposed on the column, which can be tested by spotting the crude material on a TLC plate with a small amount of silica and leaving it for some time to see if degradation occurs.[6]

Q5: How can I effectively remove colored impurities from my sample?

A5: Colored impurities can often be removed by passing the crude product through a short plug of silica gel using a relatively non-polar eluent that elutes the impurities while retaining your product. Recrystallization after column chromatography can also be an effective method for removing residual colored impurities.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Optimization may be required based on the specific impurity profile of the crude material.

1. Preparation of the Column:

  • Select a glass column of an appropriate diameter and length based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a hexane/ethyl acetate mixture).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[1]

  • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.[3]

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it until the packing is stable.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

  • For "dry loading," dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully apply the sample to the top of the silica bed. For dry loading, add the powder evenly onto the sand layer.[7]

3. Elution:

  • Begin elution with the mobile phase determined from the initial TLC analysis.

  • A gradient elution is often effective. Start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexanes).[8][9]

  • Maintain a consistent flow rate. For flash chromatography, apply positive pressure.

4. Fraction Collection and Analysis:

  • Collect fractions of the eluate in an orderly manner.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Condition
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) A gradient of Hexane and Ethyl Acetate is a good starting point. The initial ratio should be determined by TLC. For example, starting with 10% Ethyl Acetate in Hexane and gradually increasing to 50%.
Rf Value Target (TLC) 0.2 - 0.4 in the initial eluent for good separation.
Sample Loading Dry loading is recommended for samples with poor solubility in the initial eluent.
Elution Mode Gradient elution is often more effective than isocratic for separating the target compound from impurities with varying polarities.[8][9][10]

Troubleshooting Guide

Below is a troubleshooting workflow for common issues encountered during the column chromatography of this compound.

TroubleshootingWorkflow Troubleshooting Column Chromatography start Problem Observed tailing Peak Tailing / Streaking start->tailing poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution cause_tailing Cause: Amine interaction with acidic silica tailing->cause_tailing cause_poor_sep Cause: Incorrect eluent polarity or column overload poor_separation->cause_poor_sep cause_no_elution Cause: Eluent too non-polar or compound decomposition no_elution->cause_no_elution solution_tailing Solution: Add 0.5-1% Triethylamine to eluent or use neutral alumina cause_tailing->solution_tailing solution_poor_sep Solution: Optimize eluent with TLC. Use a shallower gradient. Reduce sample load. cause_poor_sep->solution_poor_sep solution_no_elution Solution: Increase eluent polarity (e.g., DCM/MeOH). Check for decomposition on silica. cause_no_elution->solution_no_elution end Problem Resolved solution_tailing->end solution_poor_sep->end solution_no_elution->end

Troubleshooting workflow for column chromatography.

References

Technical Support Center: Purification of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing unreacted starting material from 2-Nitro-4-(trifluoromethylsulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter?

A1: Based on common synthetic routes, the most likely unreacted starting material is 4-chloro-3-nitro-benzotrifluoride, which is reacted with aqueous ammonia to produce this compound.[1] Another potential precursor that might need to be removed is N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide.

Q2: Which purification method is most effective for removing unreacted starting materials?

A2: The choice of purification method depends on the nature of the starting material and the scale of your reaction. For removing a basic aniline starting material from a less basic product, liquid-liquid extraction with a dilute acid is highly effective.[2][3] Recrystallization is an excellent method for purifying the solid this compound product from less soluble or more soluble impurities.[4][5] Flash column chromatography can also be employed for high-purity separations.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting material on a TLC plate, you can visualize the separation. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity.[1][6]

Q4: My this compound product appears as a yellow to brown crystalline powder. Is this normal?

A4: Yes, the appearance of this compound is typically described as a yellow to brown crystalline powder.[7]

Q5: What is the melting point of pure this compound?

A5: The melting point of pure this compound is in the range of 104-110°C.[8] A sharp melting point within this range is a good indicator of high purity.

Troubleshooting Guide

Problem Possible Cause Solution
Unreacted starting material remains after a single purification step. The chosen purification method may not be optimal for the specific starting material, or the separation was incomplete.Consider a secondary purification step using a different technique. For example, follow a liquid-liquid extraction with recrystallization.
Low recovery of the final product after purification. The product may be partially soluble in the wash or extraction solvents. During recrystallization, too much solvent may have been used.Minimize the volume of solvent used for washing crystals. Ensure the recrystallization solvent provides high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.[4]
The product co-elutes with impurities during column chromatography. The solvent system used for elution may not have the correct polarity to achieve good separation.Modify the solvent system. A gradient elution may be necessary. For aniline compounds, adding a small amount of triethylamine to the mobile phase can improve separation.[3] Using an amine-bonded silica column can also be beneficial.[9]
Oily product obtained after recrystallization. The solvent may not be appropriate, or the cooling process was too rapid.Ensure the chosen solvent is suitable for recrystallization.[4] Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[7]

Data Presentation

Table 1: Physical Properties of this compound and a Common Starting Material

Property This compound 4-Chloro-3-nitro-benzotrifluoride
Molecular Formula C₇H₅F₃N₂O₄SC₇H₃ClF₃NO₂
Molecular Weight 270.19 g/mol 225.55 g/mol
Appearance Yellow to brown crystalline powder[7]Not specified
Melting Point 104-110°C[8]Not specified
Boiling Point Not specifiedNot specified
Solubility Soluble in many organic solvents.Soluble in many organic solvents.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Basic Impurities

This protocol is designed to remove basic aniline-type starting materials from your product.

Objective: To separate this compound from more basic starting materials.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Dissolve the crude product in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated basic impurities will move to the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1 M HCl two more times.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography

Objective: To achieve high-purity separation of this compound.

Materials:

  • Silica gel (or amine-bonded silica).

  • Crude product.

  • Eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Chromatography column.

  • Collection tubes.

Procedure:

  • Prepare the column by packing it with silica gel slurried in the initial eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Carefully add the eluent to the top of the column and begin elution.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

Objective: To purify solid this compound.

Materials:

  • Crude this compound.

  • A suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Erlenmeyer flask.

  • Hot plate.

  • Buchner funnel and filter paper.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the recrystallization solvent and heat the mixture on a hot plate while stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.[7]

  • If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals completely.

Visualizations

G cluster_workflow General Purification Workflow Crude Product Crude Product Purification Step Purification Step Crude Product->Purification Step Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Purification Step->Purity Analysis (TLC/HPLC) Impure Fractions Impure Fractions Purification Step->Impure Fractions Purity Analysis (TLC/HPLC)->Purification Step Repurify Pure Product Pure Product Purity Analysis (TLC/HPLC)->Pure Product Purity Acceptable

Caption: General workflow for the purification of this compound.

G cluster_extraction Liquid-Liquid Extraction Workflow Start Dissolve Crude Product in Organic Solvent Add_Acid Add 1 M HCl and Shake Start->Add_Acid Separate_Layers Separate Aqueous and Organic Layers Add_Acid->Separate_Layers Repeat_Wash Repeat Acid Wash? Separate_Layers->Repeat_Wash Repeat_Wash->Add_Acid Yes Neutralize Wash Organic Layer with Saturated NaHCO3 Repeat_Wash->Neutralize No Brine_Wash Wash with Brine Neutralize->Brine_Wash Dry Dry Organic Layer Brine_Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End Purified Product Evaporate->End

Caption: Workflow for purification using liquid-liquid extraction.

G cluster_chromatography Column Chromatography Workflow Prepare_Column Pack Column with Silica Gel Load_Sample Load Crude Product Prepare_Column->Load_Sample Elute Elute with Solvent System Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Monitor_TLC Monitor Fractions by TLC Collect_Fractions->Monitor_TLC Combine_Fractions Combine Pure Fractions Monitor_TLC->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification using column chromatography.

G cluster_recrystallization Recrystallization Workflow Dissolve Dissolve Crude Solid in Minimum Hot Solvent Cool Cool Slowly to Room Temperature Dissolve->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Collect Crystals by Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry_Crystals Dry Purified Crystals Wash->Dry_Crystals Pure_Product Pure Product Dry_Crystals->Pure_Product

Caption: Workflow for purification using recrystallization.

References

Technical Support Center: Characterization of Impirities in 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Nitro-4-(trifluoromethylsulfonyl)aniline. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the characterization of impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect to see in a sample of this compound?

A1: Based on the common synthesis route involving the amination of 4-chloro-3-nitrobenzotrifluoride, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: 4-chloro-3-nitrobenzotrifluoride.

    • Isomeric Impurities: Positional isomers such as 4-Nitro-2-(trifluoromethylsulfonyl)aniline or other isomers formed during the synthesis.

    • Byproducts: Compounds formed from side reactions, which could include other chlorinated or nitrated species.

  • Degradation Products: Impurities that may form over time due to factors like exposure to light, heat, or moisture.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantification and purity assessment.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities.[1] For unambiguous structure elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[3][4]

Q3: My HPLC chromatogram shows unexpected peaks. What are the common causes and how can I troubleshoot this?

A3: Unexpected peaks in an HPLC chromatogram can arise from several sources. Here are some common causes and troubleshooting steps:

  • Contamination: The issue could stem from contaminated mobile phase, glassware, or the sample itself. Prepare fresh mobile phase, use high-purity solvents, and ensure all glassware is scrupulously clean.

  • Air Bubbles: Air bubbles in the pump or detector can cause spurious peaks. Degas the mobile phase and purge the pump.

  • Injector Issues: A dirty or malfunctioning injector can introduce ghost peaks. Clean the injector and check for leaks.

  • Column Bleed: An old or poorly conditioned column may exhibit baseline instability and ghost peaks. Condition the column according to the manufacturer's instructions or replace it if necessary.

Q4: I am having trouble with peak shape in my HPLC analysis (e.g., tailing, fronting, or splitting). What should I do?

A4: Poor peak shape can compromise the accuracy of your analysis. Consider the following:

  • Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase. Try adjusting the mobile phase pH or ionic strength. Using a guard column can also help protect the analytical column from strongly retained compounds.

  • Peak Fronting: This can be a sign of column overload. Try diluting your sample and injecting a smaller volume.

  • Peak Splitting: This may indicate a partially blocked frit, a void in the column packing, or co-elution of an impurity. Reversing the column and flushing it with a strong solvent may resolve a blocked frit. If the problem persists, the column may need to be replaced.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks No sample injected, detector off, no mobile phase flow.Verify injection, check detector settings, ensure pump is on and there is mobile phase.
Baseline Noise Air bubbles, contaminated mobile phase, detector lamp failing.Degas mobile phase, prepare fresh mobile phase, replace detector lamp.
Drifting Baseline Column not equilibrated, temperature fluctuations.Allow sufficient time for column equilibration, use a column oven for temperature control.
Ghost Peaks Contamination in the injector or mobile phase.Clean the injector, use fresh, high-purity mobile phase.
Sample Preparation Troubleshooting
Problem Potential Cause Recommended Solution
Poor Solubility Inappropriate solvent.Test different solvents or solvent mixtures for optimal solubility. Sonication may aid dissolution.
Sample Degradation Sample is unstable under the preparation conditions.Prepare samples fresh before analysis. Protect from light and heat if necessary.
Inconsistent Results Inaccurate weighing or dilution.Use a calibrated analytical balance and precision volumetric glassware.

Quantitative Data Summary

The following table presents a hypothetical impurity profile for a batch of this compound, as determined by HPLC-UV. This data is for illustrative purposes only.

Impurity Retention Time (min) Area % Specification Limit
4-chloro-3-nitrobenzotrifluoride8.20.08≤ 0.15%
Unknown Impurity 19.50.05≤ 0.10%
Unknown Impurity 211.30.07≤ 0.10%
This compound15.699.80≥ 99.5%

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is suitable for the quantification of this compound and the detection of its non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.

GC-MS Method for Volatile Impurities

This method is useful for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like dichloromethane to a final concentration of approximately 1 mg/mL.

NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive identification of unknown impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity or enriched sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Experiments:

    • ¹H NMR: To identify the proton environments.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethylsulfonyl group.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the overall structure.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_final Final Report sample This compound Sample prep Sample Preparation (Dissolution) sample->prep hplc HPLC-UV Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy prep->nmr quant Quantification of Impurities hplc->quant id Identification of Volatiles gcms->id structure Structural Elucidation nmr->structure report Impurity Profile Report quant->report id->report structure->report

Caption: Experimental workflow for impurity characterization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peak in HPLC Chromatogram contamination Contamination? start->contamination air_bubbles Air Bubbles? start->air_bubbles injector Injector Issue? start->injector column Column Bleed? start->column fresh_mobile Prepare Fresh Mobile Phase contamination->fresh_mobile degas Degas Mobile Phase air_bubbles->degas clean_injector Clean Injector injector->clean_injector condition_column Condition/Replace Column column->condition_column

Caption: HPLC troubleshooting logic for unexpected peaks.

References

Technical Support Center: Synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, with a focus on improving reaction time.

Quick Navigation:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: A common and effective method is the nucleophilic aromatic substitution (SNA) reaction of a precursor like 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene with ammonia. The reaction is typically carried out at elevated temperatures and pressures to achieve a reasonable reaction rate. Another documented approach involves the hydrolysis of N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide.

Q2: What are the key factors that influence the reaction time for this synthesis?

A2: The reaction time is primarily influenced by the following factors:

  • Temperature: Higher temperatures generally lead to faster reaction rates.

  • Pressure: When using ammonia as a reactant, higher pressure increases its concentration in the reaction mixture, accelerating the reaction.

  • Catalyst: The use of a catalyst, such as a copper-based catalyst, can significantly reduce the required reaction time and temperature.

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate.

  • Concentration of Reactants: Higher concentrations of the reactants will lead to a faster reaction rate.

Q3: Are there any common side reactions to be aware of?

A3: Yes, potential side reactions can include the formation of diaryl amines or other by-products if the reaction temperature is too high or if impurities are present in the starting materials. In some cases, polymerization or decomposition of the starting material or product can occur under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of the starting material and the formation of the product over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue Possible Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Insufficient Temperature/Pressure: The reaction conditions may not be energetic enough to overcome the activation energy. 2. Low Reactant Concentration: The concentration of ammonia or the aryl halide may be too low. 3. Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent. 4. Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in a sufficient amount.1. Increase Temperature and/or Pressure: Gradually increase the reaction temperature and pressure within safe limits of the equipment.[1] 2. Increase Reactant Concentration: Use a more concentrated solution of ammonia or reduce the solvent volume. 3. Solvent Selection: Consider using a co-solvent to improve the solubility of the starting material. 4. Catalyst Check: Ensure the catalyst is fresh and used in the recommended amount. Consider adding a ligand if using a metal catalyst.
Formation of Impurities/By-products 1. Excessively High Temperature: High temperatures can lead to side reactions and decomposition. 2. Presence of Water or Other Impurities: Contaminants in the starting materials or solvent can lead to undesired reactions. 3. Reaction Time Too Long: Prolonged reaction times, even at optimal temperatures, can sometimes lead to the formation of by-products.1. Optimize Temperature: Determine the optimal temperature that provides a good reaction rate without significant by-product formation. 2. Use Dry and Pure Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous if necessary. 3. Monitor Reaction Progress: Regularly monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.
Low Yield 1. Incomplete Reaction: As described above. 2. Product Degradation: The product may be unstable under the reaction or work-up conditions. 3. Losses during Work-up: The product may be lost during extraction, filtration, or purification steps.1. Address Incomplete Reaction: See the solutions for "Slow or Incomplete Reaction". 2. Optimize Work-up: Ensure the work-up procedure is carried out promptly and at an appropriate temperature to minimize product degradation. 3. Refine Purification: Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to maximize recovery.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Slow or No Reaction check_temp_pressure Check Temperature and Pressure Are they at recommended levels? start->check_temp_pressure increase_temp_pressure Action: Gradually increase temperature and/or pressure check_temp_pressure->increase_temp_pressure No check_catalyst Is a catalyst being used? Is it active and in the correct amount? check_temp_pressure->check_catalyst Yes monitor_reaction Monitor Reaction Progress (TLC, HPLC, GC-MS) increase_temp_pressure->monitor_reaction add_catalyst Action: Add or refresh catalyst and/or ligand check_catalyst->add_catalyst No check_concentration Check Reactant Concentrations check_catalyst->check_concentration Yes add_catalyst->monitor_reaction increase_concentration Action: Increase concentration of limiting reagent check_concentration->increase_concentration No check_solvent Check Solvent Is the starting material fully dissolved? check_concentration->check_solvent Yes increase_concentration->monitor_reaction change_solvent Action: Use a co-solvent or a different solvent system check_solvent->change_solvent No check_solvent->monitor_reaction Yes change_solvent->monitor_reaction

A logical workflow for troubleshooting a slow or stalled reaction.

Quantitative Data Summary

Table 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline from 4-Chloro-3-nitro-benzotrifluoride

Starting MaterialReagentTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Reference
4-Chloro-3-nitro-benzotrifluorideAqueous Ammonia11511699[1]
4-Chloro-3-nitro-benzotrifluorideAqueous Ammonia with Copper Catalyst (optional)80 - 150Not specifiedNot specified"Very good yields"[1]

Table 2: Illustrative Impact of Temperature on Reaction Time for Ammonolysis of an Activated Aryl Halide (Hypothetical Data for Illustrative Purposes)

Temperature (°C)Relative Reaction RateEstimated Reaction Time for >95% Conversion (h)
100112
11526
13043

Table 3: Illustrative Impact of Catalyst on Reaction Time for Amination of an Activated Aryl Halide (Hypothetical Data for Illustrative Purposes)

CatalystTemperature (°C)Relative Reaction RateEstimated Reaction Time for >95% Conversion (h)
None13018
Copper(I) Oxide11051.5

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Nitro-4-(trifluoromethyl)aniline via Ammonolysis of 4-Chloro-3-nitro-benzotrifluoride

This protocol is adapted from a patented procedure for a structurally similar compound and serves as a robust starting point for the synthesis of this compound.[1]

Materials:

  • 4-Chloro-3-nitro-benzotrifluoride (1.0 eq)

  • Aqueous ammonia (22-28% solution, excess)

  • Optional: Copper catalyst (e.g., Cu₂O)

Equipment:

  • High-pressure autoclave with stirring mechanism

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the steel autoclave with 4-chloro-3-nitro-benzotrifluoride and the aqueous ammonia solution.

  • If using a catalyst, add it to the mixture.

  • Seal the autoclave and begin stirring.

  • Heat the reaction mixture to 115°C. The pressure will rise to approximately 11 bar.[1]

  • Maintain the reaction at this temperature for 6 hours, monitoring the pressure.[1]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Once cooled, carefully vent the excess ammonia pressure.

  • Open the autoclave and filter the resulting suspension to collect the crystalline product.

  • Wash the product with water and dry it in an oven to obtain 2-Nitro-4-(trifluoromethyl)aniline.

Protocol 2: Hydrolysis of N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide

This protocol provides an alternative route to the target compound.[2]

Materials:

  • N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend N-(2-nitro-4-trifluoromethylsulfonyl-phenyl)-acetamide in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux with stirring.

  • Continue refluxing for approximately 40 minutes.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with water and dry to yield this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Measure and add reactants (Aryl Halide, Ammonia, Solvent) catalyst Add catalyst (optional) reagents->catalyst autoclave Seal Autoclave catalyst->autoclave heat_stir Heat to target temperature (e.g., 115°C) and stir autoclave->heat_stir maintain Maintain conditions for specified time (e.g., 6h) heat_stir->maintain monitor Monitor pressure and temperature maintain->monitor cool Cool to room temperature monitor->cool vent Vent excess pressure cool->vent filter Filter the product vent->filter wash Wash with water filter->wash dry Dry the final product wash->dry

A generalized workflow for the synthesis of this compound via ammonolysis.

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of chemical entities is paramount. This guide provides a comparative overview of analytical methods for 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in various synthetic pathways. Below, we present a comparison of common analytical techniques, detailed experimental protocols, and logical workflows to assist in method selection and implementation.

Performance Comparison of Analytical Techniques

The selection of an analytical method is often a trade-off between the desired information, sensitivity, and available instrumentation. The following table summarizes the key performance indicators of various techniques for the characterization of this compound.

Analytical TechniqueInformation ProvidedKey Performance Parameters/Expected ResultsTypical Purity Specification
High-Performance Liquid Chromatography (HPLC) Purity, Quantification, Impurity ProfileRetention Time (Rt) specific to the column and mobile phase; Peak area proportional to concentration.>98%[1]
Gas Chromatography (GC) Purity, Volatile ImpuritiesRetention Time (Rt) dependent on the column and temperature program.-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) Structural Elucidation, PurityChemical shifts (δ) and coupling constants (J) provide detailed structural information.-
Mass Spectrometry (MS) Molecular Weight, Fragmentation PatternMolecular ion peak (M+) and characteristic fragment ions confirming the structure.[2]-
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for nitro, sulfonyl, amine, and aromatic groups.-
Differential Scanning Calorimetry (DSC) Melting Point, Thermal TransitionsEndothermic peak corresponding to the melting point.[1]-
Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition ProfileOnset of decomposition temperature and percentage of weight loss.-
Elemental Analysis Elemental CompositionPercentage of C, H, N, S, F consistent with the molecular formula.-

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and identifying any non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.

Gas Chromatography (GC) for Purity and Volatile Impurities

GC is an effective method for assessing purity and detecting volatile organic impurities.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector and Detector Temperature: 250°C and 300°C, respectively.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like acetone or dichloromethane at a concentration of about 1 mg/mL.

  • Procedure: Inject 1 µL of the prepared sample and analyze the resulting chromatogram.

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Expected Chemical Shifts (CDCl₃): δ ~8.42 (s, 1H), ~7.56 (d, 1H), ~6.93 (d, 1H), ~6.43 (br s, 2H, NH₂).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

  • Data Analysis: Assign the observed chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

MS provides information about the molecular weight and the fragmentation pattern, which aids in structural confirmation.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Direct infusion or via a GC inlet.

  • Expected Results:

    • Molecular Ion (M+): m/z = 286.

    • Major Fragments: Expect losses of SO₂, CF₃, NO₂, and combinations thereof.

FTIR Spectroscopy for Functional Group Analysis

FTIR is a quick and simple method to identify the characteristic functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Peaks:

    • N-H stretching (amine): ~3400-3300 cm⁻¹

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹

    • Asymmetric and symmetric NO₂ stretching: ~1530 and ~1350 cm⁻¹

    • S=O stretching (sulfonyl): ~1350 and ~1150 cm⁻¹

    • C-F stretching: ~1200-1000 cm⁻¹

Thermal Analysis (DSC/TGA)

DSC and TGA are used to determine the thermal properties of the compound.

  • Instrumentation: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.

  • DSC Protocol:

    • Sample: 2-5 mg of the sample in an aluminum pan.

    • Temperature Program: Heat from ambient temperature to above the melting point at a rate of 10°C/min under a nitrogen atmosphere.

    • Expected Result: An endotherm corresponding to the melting point. A melting point of 106-107.5°C has been reported.[1]

  • TGA Protocol:

    • Sample: 5-10 mg of the sample in a ceramic or platinum pan.

    • Temperature Program: Heat from ambient temperature to ~600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Expected Result: A plot of weight loss versus temperature, indicating the decomposition temperature.

Visualization of Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical compound like this compound.

cluster_0 Compound Synthesis & Purification synthesis Synthesis of 2-Nitro-4- (trifluoromethylsulfonyl)aniline purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structural Verification ms Mass Spectrometry purification->ms Structural Verification ftir FTIR Spectroscopy purification->ftir Structural Verification hplc HPLC purification->hplc Purity Assessment gc GC purification->gc Purity Assessment elemental Elemental Analysis purification->elemental Purity Assessment dsc DSC (Melting Point) purification->dsc Thermal Properties tga TGA (Thermal Stability) purification->tga Thermal Properties

Caption: A general workflow for the analytical characterization of a synthesized compound.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the appropriate analytical technique based on the research question.

cluster_0 Primary Characterization cluster_1 Technique Selection cluster_2 Expected Outcome start What is the analytical goal? structure Confirm Molecular Structure start->structure New Synthesis purity Determine Purity start->purity Quality Control thermal Assess Thermal Stability start->thermal Safety/Stability Study nmr_ms_ftir NMR, MS, FTIR structure->nmr_ms_ftir hplc_gc HPLC, GC purity->hplc_gc dsc_tga DSC, TGA thermal->dsc_tga outcome1 Unambiguous structural elucidation nmr_ms_ftir->outcome1 outcome2 Quantitative purity value and impurity profile hplc_gc->outcome2 outcome3 Melting point and decomposition temperature dsc_tga->outcome3

Caption: A decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to HPLC and Other Analytical Methods for Purity Analysis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the reliability of research outcomes and the safety of potential pharmaceutical products. 2-Nitro-4-(trifluoromethylsulfonyl)aniline is a key intermediate in various synthetic pathways, and its purity directly impacts the quality and yield of subsequent reactions. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a principal method for the purity determination of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and quantitative accuracy.[1] A reverse-phase HPLC method is particularly well-suited for this type of analysis.

Experimental Protocol: Proposed HPLC Method

This protocol is a robust starting point, based on established methodologies for similar aromatic nitro compounds and sulfonamides.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B). The phosphoric acid can be replaced with formic acid for mass spectrometry (MS) compatibility.[2]

  • Gradient Program:

    • 0-2 min: 30% A

    • 2-10 min: 30% to 70% A

    • 10-12 min: 70% A

    • 12-13 min: 70% to 30% A

    • 13-15 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 250 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[3]

  • Quantification: Purity is typically determined by area normalization, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.[1]

Method Validation

To ensure the reliability of the HPLC method, it should be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Mobile Phase Standard->DissolveStandard Inject Inject Sample & Standard DissolveSample->Inject DissolveStandard->Inject HPLC HPLC System Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Report Purity Report Calculate->Report

References

A Comparative Guide to the GC-MS Analysis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the anticipated Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and its positional isomers, 3-Nitro-4-(trifluoromethylsulfonyl)aniline and 4-Nitro-3-(trifluoromethylsulfonyl)aniline. The information presented is based on established principles of GC-MS analysis for structurally related compounds, providing a predictive framework for researchers.

Introduction

Predicted Quantitative Data Comparison

The following table summarizes the predicted GC-MS data for the three isomers. The retention time order is inferred from the general behavior of nitroaniline isomers on nonpolar GC columns, where ortho-isomers may exhibit different volatility compared to meta and para-isomers due to potential intramolecular interactions. The predicted mass fragments are based on characteristic fragmentation pathways of nitroaromatic and trifluoromethylsulfonyl-containing compounds.[1][2]

IsomerPredicted Relative Retention TimePredicted Key Mass Fragments (m/z)Predicted Fragmentation Pathway
This compound Lowest272 [M]⁺, 255 [M-OH]⁺, 226 [M-NO₂]⁺, 157 [M-SO₂CF₃]⁺Molecular ion peak. Loss of hydroxyl radical. Loss of nitro group. Cleavage of the C-S bond.
3-Nitro-4-(trifluoromethylsulfonyl)aniline Intermediate272 [M]⁺, 226 [M-NO₂]⁺, 157 [M-SO₂CF₃]⁺, 133 [SO₂CF₃]⁺Molecular ion peak. Loss of nitro group. Cleavage of the C-S bond. Trifluoromethylsulfonyl cation.
4-Nitro-3-(trifluoromethylsulfonyl)aniline Highest272 [M]⁺, 226 [M-NO₂]⁺, 157 [M-SO₂CF₃]⁺, 76 [C₆H₄]⁺Molecular ion peak. Loss of nitro group. Cleavage of the C-S bond. Benzene ring fragment.

Note: The molecular weight of all three isomers is 272.18 g/mol .

Experimental Protocols

The following is a detailed, generalized methodology for the GC-MS analysis of this compound and its isomers.

1. Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of each isomer standard in 10 mL of a suitable solvent such as methanol or acetonitrile to prepare individual stock solutions of 1 mg/mL.

  • Working Solution Preparation: Prepare a mixed isomer working solution by diluting the stock solutions with the same solvent to a final concentration of approximately 10 µg/mL for each isomer.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of these isomers.[3]

  • Injector: Split/splitless injector.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50 - 350 amu.

3. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times.

  • Confirm the identity of each isomer by comparing the acquired mass spectrum with the predicted fragmentation patterns and any available library data.

  • Quantification can be performed using the peak area of the molecular ion or a characteristic fragment ion.

Visualizing the Experimental Workflow

The logical flow of the GC-MS analysis can be visualized as follows:

GCMS_Workflow Sample Sample/Standard Preparation Injector GC Injector (Vaporization) Sample->Injector Injection Column GC Column (Separation of Isomers) Injector->Column Transfer IonSource MS Ion Source (Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (Fragment Separation) IonSource->MassAnalyzer Ion Beam Detector Detector MassAnalyzer->Detector Ion Detection DataSystem Data System (Analysis) Detector->DataSystem Signal

Caption: GC-MS experimental workflow for the analysis of aniline isomers.

References

A Comparative Guide to Triflating Reagents: Unraveling the Roles of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, Triflic Anhydride, and N-Phenyl-bis(trifluoromethanesulfonimide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the trifluoromethanesulfonyl group (CF₃SO₂–), or triflyl group (Tf), stands as a cornerstone for its exceptional ability to transform a hydroxyl group into an excellent leaving group. This activation is pivotal in a myriad of transformations, including nucleophilic substitutions and cross-coupling reactions. The choice of triflating reagent is therefore a critical decision in experimental design, directly impacting reaction efficiency, substrate scope, and operational safety. This guide provides an in-depth comparison of three key triflating agents: the powerhouse Triflic Anhydride (Tf₂O), the milder N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), and an inquiry into the potential role of 2-Nitro-4-(trifluoromethylsulfonyl)aniline.

The Landscape of Triflation: An Overview

The triflate group's prowess stems from the high stability of its corresponding anion, a consequence of extensive charge delocalization and the strong electron-withdrawing nature of the trifluoromethyl group.[1] This stability renders the triflate anion a very weak nucleophile and an excellent leaving group, facilitating reactions that are often sluggish with other activating groups. The selection of the appropriate triflyl donor is a nuanced decision, balancing reactivity with selectivity and practicality.

Triflic Anhydride (Tf₂O): The Archetypal Powerhouse

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is arguably the most powerful and widely used triflating reagent.[2] Its high reactivity makes it suitable for a broad range of substrates, including less reactive alcohols and phenols.

Mechanistic Insight

The triflation of an alcohol with Tf₂O typically proceeds via a nucleophilic attack of the hydroxyl group on one of the highly electrophilic sulfur atoms of the anhydride. This is usually performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the liberated triflic acid.

ROH R-OH Intermediate [R-O(H)-Tf]⁺ TfO⁻ ROH->Intermediate Nucleophilic Attack Tf2O Tf₂O Tf2O->Intermediate Base Base BaseH Base-H⁺ Base->BaseH Proton Abstraction Product R-OTf Intermediate->Product TfOH TfOH Intermediate->TfOH TfOH->BaseH

Caption: General mechanism of alcohol triflation using Tf₂O.

Experimental Protocol: Triflation of a Phenol using Tf₂O

Objective: To synthesize an aryl triflate from a substituted phenol.

Materials:

  • Substituted Phenol (1.0 eq)

  • Triflic Anhydride (1.1 eq)

  • Anhydrous Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted phenol in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine to the stirred solution.

  • Add triflic anhydride dropwise to the reaction mixture. A slight exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): The Gentle Giant

N-Phenyl-bis(trifluoromethanesulfonimide), also known as phenyl triflimide, is a crystalline solid that offers a milder and more selective alternative to Tf₂O.[3] Its ease of handling and reduced reactivity make it particularly advantageous for sensitive substrates.

Mechanistic Advantage

The triflation with PhNTf₂ is believed to proceed through a similar nucleophilic attack mechanism. However, the leaving group, N-phenyltrifluoromethanesulfonamide anion, is less basic and a weaker nucleophile than the triflate anion, which can be beneficial in preventing side reactions.

ROH R-OH Intermediate [R-O(H)-Tf]⁺ [PhNTf]⁻ ROH->Intermediate Nucleophilic Attack PhNTf2 PhNTf₂ PhNTf2->Intermediate Base Base BaseH Base-H⁺ Base->BaseH Proton Abstraction Product R-OTf Intermediate->Product PhNHTf PhNHTf Intermediate->PhNHTf PhNHTf->BaseH

Caption: General mechanism of alcohol triflation using PhNTf₂.

Experimental Protocol: Triflation of a Secondary Alcohol using PhNTf₂

Objective: To synthesize an alkyl triflate from a secondary alcohol.

Materials:

  • Secondary Alcohol (1.0 eq)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (1.2 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the secondary alcohol in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS solution (e.g., 1M in THF) dropwise to the stirred solution.

  • After 15 minutes, add a solution of PhNTf₂ in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour and then gradually warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Comparative Analysis: Tf₂O vs. PhNTf₂

FeatureTriflic Anhydride (Tf₂O)N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
Physical State Fuming liquidCrystalline solid
Reactivity Highly reactive, powerfulMild, selective
Handling Moisture sensitive, corrosiveStable, easier to handle
Substrate Scope Broad, including unreactive alcoholsGood for sensitive substrates
Byproducts Triflic acid (corrosive)N-phenyltrifluoromethanesulfonamide (less acidic)
Applications General triflation, synthesis of vinyl triflatesTriflation of sensitive molecules, synthesis of enol triflates

The Case of this compound: An Uncharted Territory

A thorough investigation of the scientific literature, including chemical databases and peer-reviewed journals, reveals a notable absence of this compound being utilized as a triflating reagent. While this compound is commercially available and its synthesis is documented, its primary application appears to be as a chemical intermediate for the synthesis of other molecules, rather than as a triflyl group donor.[4][5]

Structurally, the presence of the trifluoromethylsulfonyl group suggests a potential for triflyl transfer. The aniline nitrogen is deactivated by two strong electron-withdrawing groups (nitro and trifluoromethylsulfonyl), which would make the N-H bond acidic and could potentially facilitate the departure of the triflyl group under certain conditions. However, without experimental evidence, its efficacy as a triflating reagent remains purely speculative.

The lack of literature on this application could be due to several factors:

  • Lower Reactivity: The N-S bond in this compound may be significantly more stable than the S-O bond in Tf₂O or the S-N bond in PhNTf₂, making it a poor triflyl donor.

  • Competing Reactions: The presence of the nitro group and the aniline moiety could lead to undesired side reactions under typical triflation conditions.

  • Superiority of Existing Reagents: The well-established efficacy and versatility of Tf₂O and PhNTf₂ may have precluded the need to explore less conventional alternatives.

Therefore, while this compound is a valid subject of chemical inquiry, it cannot be recommended as a triflating reagent based on current scientific knowledge. Researchers seeking to perform triflation reactions should rely on the well-documented and predictable performance of established reagents like triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide).

Conclusion: A Tale of Two Reagents and a Chemical Curiosity

The choice between triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide) is a classic example of the trade-off between reactivity and selectivity in organic synthesis. Tf₂O remains the reagent of choice for its sheer power and broad applicability, while PhNTf₂ provides a gentler touch for more delicate transformations. The selection should be guided by the specific nature of the substrate and the desired reaction outcome.

As for this compound, it serves as a reminder that the potential applications of a molecule are not always immediately apparent from its structure. While it holds a place in the catalog of chemical intermediates, its role as a triflating agent is, as of now, an unwritten chapter in the annals of organic chemistry.

References

A Comparative Guide to the Synthetic Utility of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and N-phenyltriflimide (PhNTf2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of designing novel therapeutics and functional materials. Among the myriad of available reagents, 2-Nitro-4-(trifluoromethylsulfonyl)aniline and N-phenyltriflimide (PhNTf2) are two commercially available compounds that, while both containing the trifluoromethylsulfonyl group, exhibit fundamentally different reactivity and serve distinct purposes in synthetic chemistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their synthetic challenges.

At a Glance: Key Differences in Reactivity and Application

FeatureThis compoundN-phenyltriflimide (PhNTf2)
Primary Function Synthetic building blockElectrophilic triflating agent
Transferred Group 2-Nitro-4-(trifluoromethylsulfonyl)phenyl groupTrifluoromethanesulfonyl (triflyl) group (-SO₂CF₃)
Typical Reactions Nucleophilic aromatic substitution (SNAr), reduction of the nitro group, diazotization of the amino group.Triflation of alcohols, phenols, amines, and carbonyl compounds.
Key Application Introduction of a substituted aromatic scaffold for the synthesis of complex molecules, including heterocycles and dyes.[1][2]Conversion of hydroxyl and amino groups into excellent leaving groups (triflates) to facilitate subsequent cross-coupling, substitution, or elimination reactions.[3][4][5][6]

N-phenyltriflimide (PhNTf2): The Go-To Reagent for Mild and Selective Triflation

N-phenyltriflimide, also known as N,N-Bis(trifluoromethanesulfonyl)aniline, is a stable, crystalline, and easy-to-handle electrophilic reagent.[1][3][7] It serves as a milder and often more selective alternative to the highly reactive trifluoromethanesulfonic anhydride (Tf₂O) for the introduction of the trifluoromethanesulfonyl (triflyl or Tf) group.[3][4] The triflate group is an exceptionally good leaving group, rendering triflated compounds valuable intermediates for a wide array of synthetic transformations.[3][4]

Core Applications of PhNTf2

The primary application of PhNTf2 is the conversion of various functional groups into their corresponding triflates.

  • Triflation of Phenols and Alcohols: PhNTf2 efficiently converts phenols and alcohols into aryl and alkyl triflates, respectively.[3] These triflates are key precursors for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.[1][3]

  • Synthesis of Enol Triflates: PhNTf2 is particularly effective for the synthesis of enol triflates from ketones and other carbonyl compounds.[3][6] This transformation provides access to versatile intermediates for constructing complex carbon skeletons.[3]

Experimental Data: Triflation of Phenols with PhNTf2

The following table summarizes the yields for the triflation of various phenol substrates using PhNTf2.

EntryPhenol SubstrateProductYield (%)
1PhenolPhenyl triflate85
24-Methoxyphenol4-Methoxyphenyl triflate91
34-Nitrophenol4-Nitrophenyl triflate88
44-Chlorophenol4-Chlorophenyl triflate89
(Data sourced from representative procedures)
Experimental Protocol: Microwave-Assisted Triflation of 4-Methoxyphenol

This protocol describes a rapid and efficient method for the synthesis of aryl triflates using microwave heating.[5]

Materials:

  • 4-Methoxyphenol

  • N-phenyltriflimide (PhNTf2)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Microwave synthesizer

Procedure:

  • In a microwave process vial, dissolve 4-methoxyphenol (1.0 mmol) and N-phenyltriflimide (1.1 mmol) in dichloromethane (4 mL).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 6 minutes.[5]

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxyphenyl triflate.[3]

Triflation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenol Phenol Substrate Microwave Microwave Irradiation (120 °C, 6 min) Phenol->Microwave PhNTf2 PhNTf2 PhNTf2->Microwave Base Base (e.g., TEA) Base->Microwave Solvent Solvent (e.g., DCM) Solvent->Microwave Filtration Filtration Microwave->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Aryl Triflate Chromatography->Product

Caption: General workflow for the microwave-assisted synthesis of aryl triflates using PhNTf2.

This compound: A Versatile Aromatic Building Block

In contrast to PhNTf2, this compound is not a triflating agent. Instead, it serves as a valuable synthetic intermediate, providing a functionalized aromatic ring that can be further elaborated into more complex molecules.[2] Its utility stems from the presence of three distinct functional handles: the aniline amino group, the ortho-nitro group, and the trifluoromethylsulfonyl group at the para position.

Core Applications of this compound

The reactivity of this compound is centered around the chemical transformations of its functional groups:

  • Modification of the Amino Group: The primary amine can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a range of substituents.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a 1,2-diaminobenzene derivative. This diamine is a key precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, which are prevalent scaffolds in medicinal chemistry.

  • Nucleophilic Aromatic Substitution (SNAr): While the aniline itself is not typically a substrate for SNAr, it is synthesized from precursors like 1-chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene, highlighting the electron-withdrawing nature of the nitro and trifluoromethylsulfonyl groups that activate the ring towards nucleophilic attack.

The trifluoromethylsulfonyl group itself is generally stable under many reaction conditions and imparts specific electronic properties and lipophilicity to the final molecule.

Synthetic Utility: Precursor to Triflones

One notable application of related structures is in the synthesis of "triflones," which are compounds containing the trifluoromethylsulfonyl (SO₂CF₃) group. For instance, 5-nitro-pyrazole triflones have been synthesized via a [3+2] cycloaddition reaction, showcasing the use of trifluoromethylsulfonyl-containing building blocks in constructing complex heterocyclic frameworks with potential insecticidal activity. While not directly employing this compound, this illustrates the role of such molecules as precursors to triflone-containing targets.

Experimental Protocol: Synthesis of this compound

The following is a representative synthesis of the title compound from its chloro-precursor.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene

  • Aqueous ammonia

  • Copper catalyst (optional)

Procedure:

  • 1-Chloro-2-nitro-4-(trifluoromethylsulfonyl)benzene is reacted with an excess of aqueous ammonia.

  • The reaction is typically carried out at elevated temperatures, ranging from 80 to 150 °C, potentially in the presence of a copper catalyst.

  • The product, this compound, precipitates from the reaction mixture upon cooling and can be collected by filtration.

Synthesis_Pathway cluster_reactants Reactants & Conditions StartingMaterial 1-Chloro-2-nitro-4- (trifluoromethylsulfonyl)benzene Product 2-Nitro-4- (trifluoromethylsulfonyl)aniline StartingMaterial->Product Nucleophilic Aromatic Substitution Reagents Aqueous Ammonia (excess) Conditions Heat (80-150 °C) Optional Cu catalyst

Caption: Synthetic pathway for this compound.

Conclusion: Choosing the Right Reagent for the Job

The choice between this compound and N-phenyltriflimide (PhNTf2) is dictated by the synthetic goal.

  • For the introduction of a triflate leaving group , to activate a molecule for subsequent coupling or substitution reactions, N-phenyltriflimide (PhNTf2) is the reagent of choice. Its mildness, stability, and high efficiency in converting alcohols, phenols, and carbonyls to triflates make it an invaluable tool.

  • When the objective is to incorporate a functionalized aromatic ring bearing nitro, amino, and trifluoromethylsulfonyl groups, This compound serves as an excellent starting material. It provides a versatile scaffold for the construction of complex molecules, particularly heterocycles of medicinal interest.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylsulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylsulfonyl (CF₃SO₂) group is a pivotal strategy in medicinal chemistry and materials science, owing to its ability to significantly enhance the metabolic stability, acidity, and lipophilicity of molecules. The selection of the appropriate reagent for introducing this functional group is critical and often depends on the substrate, desired reactivity, and reaction conditions. This guide provides an objective comparison of key alternative reagents for the direct synthesis of trifluoromethylsulfonyl-containing compounds, including triflates, triflamides, and triflones, supported by experimental data and detailed protocols.

Key Reagents for Trifluoromethylsulfonylation

The primary reagents for direct trifluoromethylsulfonylation involve electrophilic sources of the triflyl group (CF₃SO₂-). The most established reagents are Triflic Anhydride and Trifluoromethanesulfonyl Chloride. A more recent and promising alternative is Trifluoromethanesulfonyl Fluoride, utilized in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

ReagentFormulaKey Features
Triflic Anhydride (CF₃SO₂)₂OHighly reactive, widely used for synthesizing triflates from alcohols and phenols.
Trifluoromethanesulfonyl Chloride CF₃SO₂ClLess reactive than triflic anhydride, commonly used for preparing triflamides from amines.
Trifluoromethanesulfonyl Fluoride CF₃SO₂FGaseous reagent, utilized in SuFEx chemistry, offering high chemoselectivity.

Performance Comparison: Synthesis of Aryl Triflates

Aryl triflates are valuable intermediates in cross-coupling reactions. Their synthesis is a common benchmark for trifluoromethylsulfonylation reagents.

ReagentSubstrateBaseSolventTemp. (°C)TimeYield (%)Reference
Triflic Anhydride 4-ChlorophenolPyridineCH₂Cl₂-10 to RT1 h96[1]
Triflic Anhydride 2-IodophenolTriethylamineNot specifiedNot specifiedNot specifiedNot specified[2]
Triflic Anhydride PhenolAq. NaOHToluene/H₂ONot specifiedNot specifiedHigh[3][4]
CF₃SO₂F (SuFEx) PhenolDIPEAMeCN/H₂ORT1 h99[3][5][6]
CF₃SO₂F (SuFEx) 4-NitrophenolDIPEAMeCN/H₂ORT1 h98[3][5][6]
CF₃SO₂F (SuFEx) 4-MethoxyphenolDIPEAMeCN/H₂ORT1 h99[3][5][6]

Performance Comparison: Synthesis of Triflamides

Triflamides are important functional groups in many biologically active compounds.

ReagentSubstrateBaseSolventTemp. (°C)TimeYield (%)Reference
Trifluoromethanesulfonyl Chloride 2-Amino-5-chloropyridinePyridineCH₂Cl₂-783.5 h75[7]
Trifluoromethanesulfonyl Chloride MetforminKOH (cat.)AcetoneNot specifiedNot specified85[8]
CF₃SO₂F (SuFEx) PiperidineDMAPMeCNRT1 h95[5][6]
CF₃SO₂F (SuFEx) AnilineDMAPMeCNRT1 h85[5][6]
Triflic Anhydride 2-AminopyridinePyridineCH₂Cl₂-783.5 h(Forms triflimide)[7]

Experimental Protocols

Synthesis of 4-Chlorophenyl Trifluoromethanesulfonate using Triflic Anhydride

Materials:

  • 4-Chlorophenol

  • Methylene chloride (CH₂Cl₂)

  • Pyridine

  • Triflic anhydride ((CF₃SO₂)₂O)

  • 0.2 N Hydrochloric acid (HCl)

  • Water

  • Brine

Procedure:

  • A solution of 4-chlorophenol (1.0 equiv) in methylene chloride is prepared in a three-necked flask equipped with a thermocouple and a nitrogen bubbler at room temperature.[1]

  • Pyridine (1.1 equiv) is added to the solution via syringe.[1]

  • The reaction mixture is cooled to -10 °C using an ice/methanol bath.[1]

  • Triflic anhydride (1.08 equiv) is added dropwise to the reaction mixture via syringe, maintaining the temperature below -2 °C.[1]

  • After the addition is complete, the reaction mixture is stirred for 1 hour at -10 °C and then allowed to warm to room temperature.[1]

  • Upon reaction completion, water is added to the mixture, and it is stirred for 15 minutes.[1]

  • The layers are separated, and the organic layer is washed sequentially with 0.2 N HCl, water, and brine.[1]

  • The organic layer is concentrated via rotary evaporation to yield the desired triflate.[1]

Synthesis of N-(5-Chloro-2-pyridyl)triflimide using Trifluoromethanesulfonyl Chloride

Materials:

  • 2-Amino-5-chloropyridine

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Triflic anhydride ((CF₃SO₂)₂O) (Note: The reference uses triflic anhydride to form the triflimide, a related structure)

  • Argon atmosphere

Procedure:

  • A two-necked, round-bottomed flask is charged with 2-amino-5-chloropyridine (1.0 equiv) and pyridine (2.1 equiv) in dichloromethane under an argon atmosphere.[7]

  • The reaction mixture is cooled to -78 °C.[7]

  • A solution of triflic anhydride (2.1 equiv) in dichloromethane is added dropwise via a cannula over 3.5 hours with vigorous stirring.[7]

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.[7]

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.[7]

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.[7]

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under vacuum.[7]

  • The crude product is purified by Kugelrohr distillation to give the pure N-(5-chloro-2-pyridyl)triflimide.[7]

General Procedure for Synthesis of Aryl Triflates using CF₃SO₂F (SuFEx) in a Two-Chamber Reactor

Materials:

  • N-phenyltrifluoromethanesulfonimide (PhNTf₂)

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (MeCN)

  • (Hetero)aryl alcohol

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

Procedure:

  • Generation Chamber: N-phenyltrifluoromethanesulfonimide (1.5 equiv) and potassium bifluoride (1.0 equiv) are mixed in acetonitrile. This generates CF₃SO₂F gas.[5][6]

  • Reaction Chamber: The (hetero)aryl alcohol (1.0 equiv) and N,N-diisopropylethylamine (1.5 equiv) are dissolved in a mixture of acetonitrile and water.[5][6]

  • The generated CF₃SO₂F gas from the generation chamber is bubbled through the solution in the reaction chamber at room temperature.[5][6]

  • The reaction is typically complete within 1-2 hours.[5][6]

  • The reaction mixture is then worked up by extraction and purified by column chromatography to yield the aryl triflate.[5][6]

Logical Relationships and Experimental Workflows

The choice of reagent for trifluoromethylsulfonylation depends on the substrate and the desired product. The following diagram illustrates the general synthetic pathways.

SynthesisPathways cluster_precursors Precursors cluster_reagents Trifluoromethylsulfonylating Reagents cluster_products Products Phenol Phenols / Alcohols Tf2O Triflic Anhydride ((CF₃SO₂)₂O) Phenol->Tf2O High Yield TfF Triflyl Fluoride (SuFEx) (CF₃SO₂F) Phenol->TfF High Yield, Chemoselective Amine Amines TfCl Triflyl Chloride (CF₃SO₂Cl) Amine->TfCl Good Yield Amine->TfF Good Yield Arene Arenes Arene->TfCl Requires specific conditions Triflate Triflates (R-OTf) Tf2O->Triflate Triflamide Triflamides (R-NTf₂) TfCl->Triflamide Triflone Triflones (R-SO₂CF₃) TfCl->Triflone TfF->Triflate TfF->Triflamide

Caption: Synthetic pathways to trifluoromethylsulfonyl compounds.

The following diagram provides a comparative overview of the key characteristics of the discussed reagents.

ReagentComparison cluster_reactivity Reactivity cluster_handling Handling cluster_application Primary Application Tf2O Triflic Anhydride R_High High H_MoistureSensitive Moisture Sensitive A_Triflates Triflates TfCl Triflyl Chloride R_Moderate Moderate H_LessSensitive Less Sensitive A_Triflamides Triflamides TfF Triflyl Fluoride (SuFEx) R_Selective High & Selective H_Gas Gaseous A_Broad Triflates & Triflamides

Caption: Comparison of trifluoromethylsulfonylation reagents.

Conclusion

The choice of a trifluoromethylsulfonylation reagent is a critical consideration in the synthesis of trifluoromethylsulfonyl-containing compounds.

  • Triflic Anhydride remains the reagent of choice for the high-yielding synthesis of triflates from alcohols and phenols due to its high reactivity. However, its moisture sensitivity and high reactivity can sometimes lead to a lack of selectivity.[9][10]

  • Trifluoromethanesulfonyl Chloride is a less reactive and more manageable alternative, making it particularly suitable for the synthesis of triflamides from amines where the higher reactivity of triflic anhydride can be problematic.[7][8]

  • Trifluoromethanesulfonyl Fluoride , employed in SuFEx chemistry, emerges as a highly promising alternative. Its gaseous nature allows for controlled addition, and it exhibits excellent chemoselectivity, particularly for the triflation of phenols in the presence of other nucleophilic groups.[3][5][6] The development of two-chamber reactor systems has made its laboratory-scale use more practical and safer.[3][5][6]

For researchers and drug development professionals, the selection of the optimal reagent will depend on the specific synthetic challenge, including the nature of the substrate, the desired product, and the required reaction conditions. The newer SuFEx-based methodology with trifluoromethanesulfonyl fluoride offers significant advantages in terms of selectivity and functional group tolerance, making it a valuable addition to the synthetic chemist's toolbox for the preparation of complex trifluoromethylsulfonyl-containing molecules.

References

A Comparative Guide to Catalysts for the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and advanced materials. The choice of a catalytic system for the crucial C-N bond formation step is a critical decision that influences yield, substrate scope, cost-effectiveness, and environmental impact. This guide offers an objective comparison of the leading catalytic methodologies for the synthesis of substituted anilines, supported by experimental data and detailed protocols.

The primary catalytic strategies for N-arylation include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, nickel-catalyzed cross-coupling, and emerging photocatalytic methods. Each approach presents a unique set of advantages and limitations, making the selection of the optimal catalyst dependent on the specific synthetic challenge.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the synthesis of a representative substituted aniline, N-phenylaniline, from the cross-coupling of aniline with an aryl halide. This comparative data, collated from multiple sources, provides a quantitative basis for catalyst selection.

Catalyst SystemCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
Palladium Pd(OAc)₂XantphosCs₂CO₃Toluene1001909090
(Buchwald-Hartwig)Pd₂(dba)₃XPhosNaOtBuToluene1002498984.1
Copper CuIL-prolineK₂CO₃DMSO9024858.50.35
(Ullmann)CuIPhenanthrolineK₃PO₄DMF12024888.80.37
Nickel Ni(COD)₂dppfNaOtBuToluene1001892925.1
(Cross-Coupling)NiCl₂(dppe)-NaOtBuToluene1002485853.5
Photocatalysis Ir(ppy)₃-DBUDMFRT2482--

Note: The presented data is illustrative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions. TON and TOF values are estimated based on the provided catalyst loading and reaction times.

Experimental Workflow and Catalytic Cycles

The general workflow for the synthesis of substituted anilines via cross-coupling reactions involves the combination of an aryl halide, an amine, a catalyst, a ligand (if required), and a base in a suitable solvent, followed by heating. The reaction progress is monitored, and upon completion, the product is isolated and purified.

G General Workflow for Catalytic Synthesis of Substituted Anilines cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation Aryl_Halide Aryl Halide Reaction_Vessel Inert Atmosphere Reaction Vessel (e.g., Schlenk tube) Aryl_Halide->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Catalyst Catalyst (Pd, Cu, Ni, or Photocatalyst) Catalyst->Reaction_Vessel Ligand Ligand (e.g., Phosphine, N-donor) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu, K2CO3) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene, DMSO) Solvent->Reaction_Vessel Heating Heating and Stirring Reaction_Vessel->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Substituted Aniline Purification->Product

Caption: A generalized workflow for the synthesis of substituted anilines.

Detailed Experimental Protocols

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of an amine with an aryl bromide using a palladium catalyst.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, Xantphos, and NaOtBu.

  • Add the aryl bromide and aniline to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (typically 1-24 hours), cool the mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the N-arylation of an amine with an aryl iodide using a copper catalyst.

Materials:

  • Aryl iodide (1.0 mmol)

  • Aniline (2.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO, 5 mL)

Procedure:

  • In a round-bottom flask, combine CuI, L-proline, and K₂CO₃.

  • Add the aryl iodide and aniline to the flask.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 90-120 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion (typically 24 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Nickel-Catalyzed Amination of Aryl Chlorides

This protocol outlines a general procedure for the coupling of an aryl chloride with an amine using a nickel catalyst.[2]

Materials:

  • Aryl chloride (1.0 mmol)

  • Aniline (1.2 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 0.05 mmol, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Ni(COD)₂, dppf, and NaOtBu.

  • Add the aryl chloride and aniline.

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring.

  • Monitor the reaction's progress.

  • After completion (typically 18-24 hours), cool the mixture and work up as described for the Buchwald-Hartwig amination.

Photocatalytic Synthesis of Substituted Anilines

This protocol provides a general framework for the photocatalytic synthesis of substituted anilines.

Materials:

  • Aryl halide (1.0 mmol)

  • Aniline (1.5 mmol)

  • Iridium photocatalyst (e.g., Ir(ppy)₃, 0.01-0.05 mmol, 1-5 mol%)

  • Organic base (e.g., DBU, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, aniline, photocatalyst, and base.

  • Add the anhydrous solvent and degas the mixture.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed (typically 24 hours), remove the light source.

  • Work up the reaction mixture as described in the previous protocols.

This guide provides a comparative framework to aid researchers in selecting the most appropriate catalytic system for their specific synthetic needs in the preparation of substituted anilines. The choice between palladium, copper, nickel, or photocatalysis will depend on a careful consideration of factors such as cost, substrate scope, and desired reaction conditions.

References

A Comparative Guide to the Synthesis of Functionalized Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized anilines is a cornerstone of modern chemistry. These critical building blocks are integral to the development of pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of four prominent synthesis routes: Nitration-Reduction, Ullmann Condensation, Buchwald-Hartwig Amination, and Enzymatic Amination, supported by experimental data and detailed protocols.

This comparative analysis aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on factors such as substrate scope, functional group tolerance, reaction conditions, and overall efficiency.

At a Glance: Comparison of Aniline Synthesis Routes

FeatureNitration-ReductionUllmann CondensationBuchwald-Hartwig AminationEnzymatic Amination
Starting Materials Arenes, Nitrating Agents (HNO₃/H₂SO₄), Reducing Agents (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd/C)Aryl Halides, Amines, Copper Catalyst, BaseAryl Halides/Triflates, Amines, Palladium Catalyst, Ligand, BaseNitroaromatics, Ketones/Amines
Reaction Conditions Harsh (strong acids, high temperatures for nitration); Reduction conditions vary.Harsh (often high temperatures >100-200°C)[1]Mild to moderate (often 25-110°C)[2][3]Mild (often room temperature, aqueous media)[4][5]
Catalyst None for nitration; various for reduction (Fe, Sn, Pd, etc.)Copper (CuI, Cu powder, etc.)[6]Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) with phosphine ligands[2][7]Enzymes (e.g., Nitroreductases, Transaminases)[4][8]
Substrate Scope Broad for arenes, but regioselectivity can be an issue.[9]Good for aryl iodides and bromides, less reactive for chlorides.[10]Very broad, including aryl chlorides, bromides, iodides, and triflates.[11]Substrate-specific, depends on the enzyme.[8]
Functional Group Tolerance Limited due to harsh acidic and reducing conditions.[12]Moderate, can be limited by high temperatures.Excellent, tolerates a wide range of functional groups.[11][12]Excellent, highly chemoselective.[4][5]
Key Advantages Inexpensive starting materials.Low cost of copper catalyst.High yields, broad scope, mild conditions.[11]High selectivity, green credentials, mild conditions.[4][5]
Key Disadvantages Harsh conditions, poor functional group tolerance, regioselectivity issues.[9][12]High temperatures, often requires stoichiometric copper, sometimes erratic yields.[11]Cost of palladium and ligands, sensitivity to air and moisture.Enzyme availability and stability, potential for low space-time yields.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key synthesis routes, along with representative quantitative data to facilitate comparison.

Nitration-Reduction Pathway

This classical two-step approach remains a widely used method for aniline synthesis due to the low cost of starting materials.[13] The first step involves the electrophilic nitration of an aromatic ring, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of p-Nitroaniline from Benzene

  • Step 1: Nitration of Benzene to Nitrobenzene. [9][14]

    • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7 mL of concentrated nitric acid.

    • Cool the flask in an ice bath and slowly add 8 mL of concentrated sulfuric acid with continuous stirring.

    • Slowly add 6 mL of benzene dropwise to the mixture, ensuring the temperature does not exceed 50°C.

    • After the addition is complete, heat the mixture to 55-60°C for one hour with continuous stirring.

    • Cool the reaction mixture and separate the upper layer of nitrobenzene using a separatory funnel.

    • Wash the nitrobenzene with water, then with a dilute sodium carbonate solution, and finally with water again. Dry over anhydrous calcium chloride.

  • Step 2: Reduction of Nitrobenzene to Aniline.

    • In a round-bottom flask, place the synthesized nitrobenzene.

    • Add a reducing agent such as tin granules and concentrated hydrochloric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • After cooling, make the solution alkaline with sodium hydroxide to liberate the aniline.

    • The aniline can then be purified by steam distillation.

Quantitative Data: Nitration of Substituted Benzenes [15]

SubstrateMajor Product(s)Relative Rate of Reaction
Acetanilidep-NitroacetanilideFaster than Bromobenzene
Bromobenzeneo- and p-NitrobromobenzeneSimilar to Chlorobenzene
Chlorobenzeneo- and p-NitrochlorobenzeneSimilar to Bromobenzene
Nitrobenzenem-DinitrobenzeneSlower than Bromobenzene
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically involving an aryl halide and an amine. While traditionally requiring harsh conditions, modern protocols have been developed with improved catalyst systems and ligands to enable milder reaction conditions.[10]

Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine [6][16]

  • To a sealed tube, add the aryl halide (10 mmol), 30% aqueous methylamine (5 equivalents), and copper powder (5 mol%).

  • Heat the reaction mixture to 100°C for 12 hours with stirring.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data: Ligand Effects in Ullmann Condensation [17][18]

The choice of ligand can significantly impact the efficiency of the Ullmann condensation. In a study on the synthesis of tri-p-tolylamine from p-toluidine and 4-iodotoluene, various ligands were screened.

LigandConversion to Tri-p-tolylamine (%)
2,2'-dipyridylHigh
4,4'-dipyridylHigh
1,10-phenanthrolineModerate
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile method for the synthesis of functionalized anilines.[11] It is renowned for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[12]

Experimental Protocol: Palladium-Catalyzed Amination of an Aryl Chloride [2]

  • Under a nitrogen atmosphere, charge a Schlenk flask with bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equivalent) and the amine (1.5 equivalents).

  • Heat the reaction mixture to reflux (or a specified temperature) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data: Comparison of Palladium Catalysts [2]

The performance of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor and ligand.

Pd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-High
Pd(OAc)₂SPhosCs₂CO₃THF--High
Enzymatic Amination

Enzymatic methods for aniline synthesis offer a green and highly selective alternative to traditional chemical routes.[4][5] Nitroreductases (NRs) and transaminases (ATAs) are two classes of enzymes that have been successfully employed for this purpose.

Experimental Protocol: Chemoenzymatic Synthesis of Anilines using a Nitroreductase [4]

  • A batch reaction is set up in an aqueous buffer containing the nitroaromatic substrate.

  • An engineered nitroreductase (e.g., NR-55) and a cofactor recycling system (e.g., glucose dehydrogenase, GDH-101) are added.

  • A chemical co-catalyst (e.g., V₂O₅) may be used to facilitate the reduction of the hydroxylamine intermediate to the aniline.

  • The reaction is run at room temperature and atmospheric pressure.

  • The product can be extracted from the aqueous phase using an organic solvent.

Quantitative Data: Enzymatic Reduction of Nitroaromatics [8]

The substrate scope of nitroreductases can be broad, and high conversions can be achieved under mild conditions.

SubstrateEnzymeConversion (%)Yield (%)
p-NitrobenzonitrileImmobilized Nitroreductase-up to 60.9
Various NitroaromaticsBtNRup to 97up to 56

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key components of each synthetic route.

Nitration_Reduction_Workflow cluster_0 Step 1 cluster_1 Step 2 Arene Arene Arene->Nitration Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Nitration Nitroarene Nitroarene Nitroarene->Reduction Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl, H₂/Pd/C) Reducing_Agent->Reduction Aniline Functionalized Aniline Nitration->Nitroarene Reduction->Aniline

Caption: Workflow for the Nitration-Reduction synthesis of anilines.

Ullmann_Condensation_Workflow cluster_0 Reaction Components Aryl_Halide Aryl Halide Reaction_Vessel Ullmann Condensation Aryl_Halide->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Copper_Catalyst Copper Catalyst (e.g., CuI) Copper_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent_Heat Solvent, Heat Solvent_Heat->Reaction_Vessel Aniline Functionalized Aniline Reaction_Vessel->Aniline

Caption: Key components of the Ullmann Condensation for aniline synthesis.

Buchwald_Hartwig_Workflow cluster_0 Catalytic System Aryl_Halide Aryl Halide / Triflate Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Aryl_Halide->Catalytic_Cycle Amine Amine Amine->Catalytic_Cycle Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Catalytic_Cycle Ligand Phosphine Ligand (e.g., XPhos) Ligand->Catalytic_Cycle Base Base Base->Catalytic_Cycle Aniline Functionalized Aniline Catalytic_Cycle->Aniline

Caption: The catalytic system of the Buchwald-Hartwig Amination.

Enzymatic_Amination_Workflow cluster_0 Biocatalytic System Substrate Substrate (e.g., Nitroaromatic, Ketone) Biocatalytic_Reaction Enzymatic Amination Substrate->Biocatalytic_Reaction Enzyme Enzyme (e.g., Nitroreductase) Enzyme->Biocatalytic_Reaction Cofactor Cofactor/Co-substrate (e.g., NADPH, Amine Donor) Cofactor->Biocatalytic_Reaction Aqueous_Medium Aqueous Medium (Room Temperature) Aqueous_Medium->Biocatalytic_Reaction Aniline Functionalized Aniline Biocatalytic_Reaction->Aniline

References

A Comparative Guide to the Quantitative Analysis of Positional Isomers in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control and analysis of chemical reactions are fundamental to the synthesis of pure, effective, and safe pharmaceutical compounds and other fine chemicals. In the synthesis of aniline and its derivatives, the formation of positional isomers—molecules with the same chemical formula but different arrangements of substituents on the aromatic ring—is a common challenge. Since these isomers can exhibit significantly different chemical, physical, biological, and toxicological properties, their accurate quantification is a critical aspect of process monitoring, quality control, and regulatory compliance.

This guide provides a comparative analysis of the primary analytical techniques used for the quantitative determination of positional isomers in aniline synthesis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and workflows to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent chromatographic techniques for this purpose, offering excellent separation of closely related isomers. HPLC is highly versatile for a wide range of aniline derivatives, including those that are non-volatile or thermally sensitive. In contrast, GC is best suited for volatile and thermally stable compounds, sometimes requiring a derivatization step to enhance the volatility of the analytes. Quantitative NMR (qNMR) has emerged as a powerful alternative that provides structural confirmation and quantification without the need for chromatographic separation, determining isomer ratios directly from the integrated signals of a single spectrum.

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, precision, and the nature of the sample matrix. The following tables summarize key performance parameters for HPLC and GC methods in the analysis of various aniline positional isomers.

Table 1: Performance Comparison of GC and HPLC for Aniline Isomer Analysis

Analyte/Isomer GroupTechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeCorrelation Coefficient (r²)Reference(s)
Chloroaniline Isomers GC-NPD (in water)0.66 - 2.3 µg/LNot Specified40 - 400 µg/L (4-Chloroaniline)Not Specified
Trifluoromethoxy Aniline Isomers GC-FID< 0.8 µg/mL< 4 µg/mLLOQ to 1125 µg/mL> 0.99
Aniline & N-methylaniline HPLC-UVNot SpecifiedQuantifiable at 0.010% (w/w)0.010% - 1.5% (w/w)> 0.999
Aniline & Nitroanilines On-Line SPE-HPLC0.003 - 0.012 µg/L0.01 - 0.04 µg/L0.05 - 20 µg/L> 0.999
Methylated/Chlorinated Anilines GC-MS (in water)Not SpecifiedNot Specified1 - 45 µg/LNot Specified
Methylated/Chlorinated Anilines LC-MS/MS (in water)Not SpecifiedNot Specified1 - 45 µg/LNot Specified

Table 2: Features of Quantitative NMR (qNMR) for Isomer Analysis

FeatureDescriptionAdvantagesConsiderationsReference(s)
Principle Quantification is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it.Provides structural confirmation simultaneously with quantification. Does not require identical reference standards for each isomer; an internal calibrant can be used.Lower sensitivity compared to chromatographic methods. Requires signals that are unique and well-resolved for each isomer.
Application Ideal for determining the relative ratios of isomers in a mixture, assessing the purity of synthesized compounds, and analyzing reaction progress.Fast for simple mixtures. Non-destructive technique, allowing for sample recovery.Can be complex for mixtures with overlapping signals. Requires careful selection of acquisition parameters (e.g., relaxation delay).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining accurate quantitative data. Below are representative protocols for HPLC, GC-MS, and qNMR tailored for the analysis of aniline positional isomers.

High-Performance Liquid Chromatography (HPLC) Protocol for Toluidine Isomers

This protocol is adapted from established methods for the separation of o-, m-, and p-toluidine.

  • Instrumentation and Columns:

    • HPLC System: A standard analytical HPLC with a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used. Mixed-mode columns can offer enhanced selectivity.

  • Reagents and Standards:

    • Solvents: Acetonitrile (HPLC grade) and ultra-pure water.

    • Buffer: Ammonium formate or sodium phosphate.

    • Standards: Prepare individual stock solutions of o-toluidine, m-toluidine, and p-toluidine in a suitable solvent (e.g., methanol or mobile phase). Create a mixed working standard solution.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 40:60, v/v) with a buffer (e.g., 40 mM Ammonium Formate, pH 3.0). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample from the aniline synthesis reaction in the mobile phase to achieve a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Analysis and Quantification:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution to determine the retention times for each isomer and to establish system suitability.

    • Construct a calibration curve by injecting a series of standards of known concentrations. Plot peak area versus concentration.

    • Inject the prepared sample.

    • Quantify the amount of each isomer in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Aniline Isomers

This protocol is based on standard methods for the analysis of halogenated anilines.

  • Instrumentation:

    • GC-MS System: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer. A Flame Ionization Detector (FID) can also be used for quantification.

    • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Standards:

    • Solvents: Methylene chloride, Toluene, Ethyl acetate (pesticide quality or equivalent).

    • Standards: Prepare stock solutions of the target halogenated aniline isomers in a suitable solvent.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: 1 µL, splitless.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 10 min. (This program should be optimized for the specific isomers of interest).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 50-350 amu (for qualitative analysis) or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Sample Preparation:

    • For reaction mixtures, perform a liquid-liquid extraction. Adjust the pH of the aqueous sample to >11 with NaOH and extract with methylene chloride.

    • Dry the organic extract with anhydrous sodium sulfate and concentrate it to a final volume of 1 mL.

    • Note on Derivatization: For polar anilines, derivatization with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can improve peak shape and thermal stability, though it adds a step to the sample preparation.

Quantitative NMR (qNMR) Protocol for Isomer Ratio Determination

This protocol provides a general framework for determining the molar ratio of two positional isomers in a synthesized sample.

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the sample mixture into an NMR tube.

    • Accurately weigh and add a known amount of a high-purity internal standard (calibrant). The standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene).

    • Add a sufficient volume (e.g., 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to fully dissolve both the sample and the internal standard.

  • NMR Data Acquisition (¹H NMR):

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the spectrometer is properly shimmed to achieve high resolution.

    • Crucial Parameters for Quantification:

      • Pulse Angle: Use a 90° pulse.

      • Relaxation Delay (d1): Set a long relaxation delay (d1) to ensure complete relaxation of all relevant protons. This should be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (a value of 30-60 seconds is often sufficient for accurate quantification).

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio (S/N > 150:1 for signals of interest).

  • Data Processing and Analysis:

    • Apply Fourier transform and perform phase and baseline correction carefully.

    • Integrate the well-resolved, non-overlapping signals corresponding to each isomer. Also, integrate a known signal from the internal standard.

    • The molar ratio of Isomer A to Isomer B can be calculated using the following formula:

    Molar Ratio (A/B) = [ (Integral of A) / (Number of Protons for A's signal) ] / [ (Integral of B) / (Number of Protons for B's signal) ]

    • The absolute quantity of each isomer can be determined by comparing its integral to the integral of the known amount of the internal standard.

Visualization of Experimental Workflows

To better illustrate the logical flow of the analytical processes, the following diagrams have been generated using Graphviz.

G General Workflow for Quantitative Isomer Analysis cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Processing & Reporting Sample Reaction Sample Dilution Dilution & Filtration Sample->Dilution Extraction Liquid-Liquid Extraction Sample->Extraction Choice Volatile & Thermally Stable? Dilution->Choice qNMR qNMR Analysis Dilution->qNMR Deriv Derivatization (Optional) Extraction->Deriv GC GC Analysis Deriv->GC HPLC HPLC Analysis Choice->HPLC No Choice->GC Yes DataAcq Data Acquisition HPLC->DataAcq GC->DataAcq qNMR->DataAcq Direct Analysis Quant Quantification (Calibration Curve / Internal Std.) DataAcq->Quant Report Final Report (Isomer Ratios, Purity) Quant->Report HPLC_Workflow Detailed HPLC Analysis Workflow cluster_injection Sequence Run start Prepare Mobile Phase & Equilibrate System prep Prepare Sample (Dissolve & Filter) start->prep standards Prepare Calibration Standards start->standards inject_sample Inject Sample(s) prep->inject_sample inject_std Inject Standards (Build Calibration Curve) standards->inject_std inject_std->inject_sample process Process Chromatograms (Integrate Peaks) inject_sample->process quantify Quantify Isomers using Calibration Curve process->quantify report Report Results quantify->report GCMS_Workflow Detailed GC-MS Analysis Workflow cluster_run Analysis Sequence start System Setup (Install Column, Set Temps) prep Sample Preparation (Extraction/Derivatization) start->prep standards Prepare Standards start->standards inject Inject Sample/Standard into GC prep->inject standards->inject separation Chromatographic Separation inject->separation detection Mass Spectrometry Detection (Scan or SIM) separation->detection process Data Analysis (Peak Identification & Integration) detection->process quantify Quantify Isomers process->quantify report Report Results quantify->report

A Comparative Guide to Method Validation for the Determination of 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis, is paramount. This guide provides a comprehensive comparison of analytical methodologies for the determination of this compound, supported by representative experimental data to aid in method selection and validation.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not widely published, the protocols and performance data presented herein are based on established methods for structurally similar nitroaromatic and trifluoromethyl-containing compounds.[1][2]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.

Table 1: Performance Comparison of HPLC-UV and GC-MS Methods

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.998> 0.997
Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL0.05 µg/mL
Selectivity HighVery High
Run Time ~15 minutes~20 minutes

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable analytical results. The following sections provide representative methodologies for HPLC-UV and GC-MS analysis.

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like nitroanilines, often without the need for derivatization.[3][4]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL to create a stock solution.

  • Prepare calibration standards and quality control samples by diluting the stock solution with the mobile phase to fall within the desired linear range.

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the identification and quantification of volatile impurities. For polar compounds like nitroanilines, derivatization may sometimes be necessary to improve chromatographic performance, though modern columns can often handle these compounds directly.[5][6]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 50-400 amu.

Sample Preparation:

  • Prepare a stock solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution.

Method Validation Workflow

A systematic approach to method validation is crucial to ensure that the chosen analytical method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Routine Analysis J->K Implement Method L Method Transfer (if applicable) K->L M Ongoing Method Performance Verification L->M

Caption: A typical workflow for analytical method validation.

References

Comparative Performance of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Nitro-4-(trifluoromethylsulfonyl)aniline and its structural alternatives, which are key intermediates in the synthesis of pharmacologically active molecules. The strategic incorporation of trifluoromethyl and sulfonyl groups can significantly influence a compound's physicochemical properties, metabolic stability, and target binding affinity, making these aniline derivatives valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors.

Certificate of Analysis: A Comparative Overview

While a specific Certificate of Analysis (CoA) for this compound is not publicly available, the following table summarizes the typical specifications for this compound and its alternatives based on available data for structurally related molecules. This provides a benchmark for purity and physical properties expected from a high-quality sample.

ParameterThis compound (Expected)2-Nitro-4-(trifluoromethyl)aniline3-Nitro-4-(trifluoromethoxy)aniline4-Nitro-2-(trifluoromethyl)aniline
CAS Number 400-23-7400-98-62822-50-6121-01-7
Molecular Formula C₇H₅F₃N₂O₄SC₇H₅F₃N₂O₂C₇H₅F₃N₂O₃C₇H₅F₃N₂O₂
Molecular Weight 270.19206.12222.12206.12
Appearance Yellow crystalline solidYellow to brown crystals or powderSolidPowder
Melting Point (°C) 129-130104.0-110.0No data90-92
Purity (by HPLC/GC) ≥98%≥97.5%≥97%≥98%
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Performance in Kinase Inhibition: A Comparative Analysis

Substituted anilines are crucial pharmacophores in a wide range of kinase inhibitors. The electronic and steric properties of the substituents on the aniline ring play a pivotal role in determining the inhibitor's potency and selectivity. The following table presents a comparative view of the inhibitory activity of compounds derived from anilines with similar structural features to this compound. This data is compiled from various studies and serves as a predictive guide to the potential efficacy of these building blocks in kinase inhibitor synthesis.

Kinase TargetInhibitor Scaffold Derived FromIC₅₀ (nM)Reference
Bcr-Abl3-bromo-5-(trifluoromethyl)aniline (Ponatinib)<0.5[1]
Bcr-Abl (T315I mutant)3-bromo-5-(trifluoromethyl)aniline (Ponatinib)2.0[1]
VEGFR23-bromo-5-(trifluoromethyl)aniline (Ponatinib)1.5[1]
EGFR4-anilinoquinazoline derivativesVaries (nM to µM range)[2]
Mer/c-Met2-substituted aniline pyrimidine derivativesVaries (nM range)[3]

Note: IC₅₀ values are highly dependent on the specific assay conditions and the overall structure of the final inhibitor.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are protocols for key experiments relevant to the evaluation of this compound and its alternatives.

Synthesis of Substituted Anilines (General Procedure)

This protocol describes a general method for the synthesis of substituted anilines via nucleophilic aromatic substitution.

Materials:

  • Starting substituted chlorobenzene

  • Ammonia or desired amine

  • Solvent (e.g., DMSO, NMP)

  • Base (e.g., K₂CO₃)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the starting chlorobenzene derivative in the chosen solvent.

  • Add the amine and the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-150°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based kinase assay kit

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent and a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4][5]

Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.

  • Incubate the plates for 48-72 hours in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.[5][6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative kinase signaling pathway and a general workflow for the synthesis and evaluation of aniline derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2/Sos EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt Akt->Transcription Regulation Proliferation Cell Proliferation & Survival Transcription->Proliferation experimental_workflow start Starting Materials (e.g., Substituted Anilines) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) purification->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

References

Safety Operating Guide

Proper Disposal of 2-Nitro-4-(trifluoromethylsulfonyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Nitro-4-(trifluoromethylsulfonyl)aniline, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is vital for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS may not be readily available, information on structurally similar compounds, such as halogenated nitroaromatics, indicates that this substance should be handled with caution.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat, and in situations with a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.

Quantitative Data for Disposal Planning

A summary of the key physical and chemical properties of this compound is provided below to aid in safe handling and disposal planning.

PropertyValue
Molecular Formula C₇H₅F₃N₂O₄S
Molecular Weight 270.19 g/mol
Melting Point 129-130°C
Boiling Point 395.0 ± 42.0 °C (Predicted)
Density 1.670 ± 0.06 g/cm³ (Predicted)
Appearance Yellow crystalline solid

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. This typically involves high-temperature incineration to ensure complete destruction of the compound.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.

    • This compound should be segregated as a halogenated, nitrated organic solid waste.

    • Do not mix with other waste streams unless their compatibility is known and verified to avoid potentially hazardous reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • Ensure the container is in good condition and has a secure lid.

    • For solid waste, carefully place the material into the container, avoiding the generation of dust.

    • Contaminated materials, such as weighing paper, gloves, and other disposable lab supplies, should also be placed in this designated container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents and bases.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with a complete and accurate description of the waste, including its chemical name and quantity.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principle for the disposal of halogenated and nitrated aromatic compounds is high-temperature incineration. This process is carried out in specialized facilities equipped with scrubbers and other pollution control devices to neutralize harmful combustion byproducts.

Logical Relationship Diagram for Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow A Start: Handling of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated, Nitrated Organic Solid Waste B->C D Place in Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Transport F->G H High-Temperature Incineration by Licensed Facility G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2-Nitro-4-(trifluoromethylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Nitro-4-(trifluoromethylsulfonyl)aniline, tailored for researchers, scientists, and professionals in drug development. Given the absence of specific data for this compound, the following recommendations are based on safety protocols for structurally similar aromatic amines and nitro compounds, which are known to have potential health hazards.

Hazard Identification and Risk Assessment

This compound is a compound that requires careful handling due to its chemical structure. Aromatic amines and nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] They may cause skin and eye irritation, and prolonged exposure can lead to more severe health effects.[1][3] A thorough risk assessment should be conducted before beginning any work with this chemical.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[3][4]

  • Dermal Absorption: Aromatic amines can be readily absorbed through the skin.[2]

  • Methemoglobinemia: Aniline derivatives can interfere with oxygen transport in the blood, leading to symptoms like dizziness, headache, and a bluish skin discoloration (cyanosis).[2][5]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are crucial for minimizing exposure. All personnel must be trained in the correct use, limitations, and maintenance of their protective equipment.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes.[1] Always inspect gloves for integrity before use.[1]To prevent skin contact and absorption.[2]
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[1][6]To protect eyes and face from splashes.
Skin and Body Protection A clean, buttoned lab coat must be worn.[1] For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[1]To protect the skin from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[1][4]To prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Gather Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area.[2]

  • Avoid Dust Formation: When handling the solid material, do so carefully to prevent the formation of dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2]

  • Container Management: Keep the container tightly closed when not in use.[2]

Post-Handling:

  • Decontamination: Clean the work area thoroughly after each use.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.[8]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]

Experimental Protocol: Weighing and Solution Preparation

  • Work Area: Perform all weighing and solution preparation inside a certified chemical fume hood.[1]

  • Weighing: To minimize dust, carefully weigh the solid material on weighing paper or in a suitable container. If appropriate, the material can be moistened to prevent dusting.[1]

  • Dissolving: Add the solid to the solvent slowly to avoid splashing. If necessary, use a sonicator or gentle heating to aid dissolution, ensuring adequate ventilation.

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_materials Gather All Materials prep_ppe->prep_materials weigh Weigh Compound Carefully prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Proceed to Post-Handling dispose Dispose of Waste decontaminate->dispose store Store Compound Properly dispose->store

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Procedures

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[8]

Waste Segregation and Collection:

  • Waste Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[10]

  • Solid Waste: Collect all contaminated disposable materials, such as gloves, weighing paper, and pipette tips, in a designated hazardous solid waste container.[10][11]

  • Liquid Waste: Collect all solutions containing the compound and any solvents used for rinsing glassware in a dedicated, sealed, and chemical-resistant hazardous liquid waste container.[1][11]

Disposal Methodology:

  • The primary method for the disposal of halogenated organic compounds is through a licensed chemical waste management company, which will typically use high-temperature incineration with afterburners and scrubbers.[8]

  • Never dispose of this chemical down the drain or in regular trash.[8]

Emergency Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or dry sand.[2]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

  • Reporting: Report all spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-4-(trifluoromethylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Nitro-4-(trifluoromethylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.